molecular formula C8H6F2O3 B1295828 (2,4-Difluorophenoxy)acetic acid CAS No. 399-44-0

(2,4-Difluorophenoxy)acetic acid

Cat. No.: B1295828
CAS No.: 399-44-0
M. Wt: 188.13 g/mol
InChI Key: XNQGDQMMYURPJK-UHFFFAOYSA-N
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Description

(2,4-Difluorophenoxy)acetic acid is a chemical compound of interest in organic synthesis and life sciences research. Researchers utilize this fluorinated phenoxy derivative as a key building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Its structure, featuring fluorine atoms on the phenyl ring, can influence the compound's electronic properties, metabolic stability, and binding affinity in biological systems. This makes it a valuable scaffold in medicinal chemistry for creating novel active ingredients. As with all our products, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Always consult safety data sheets and handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)acetic acid
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InChI

InChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQGDQMMYURPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20278825
Record name (2,4-difluorophenoxy)acetic acid
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Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

399-44-0
Record name 2-(2,4-Difluorophenoxy)acetic acid
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Record name (2,4-difluorophenoxy)acetic acid
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Record name 2-(2,4-difluorophenoxy)acetic acid
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Foundational & Exploratory

(2,4-Difluorophenoxy)acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 399-44-0

This in-depth technical guide provides a comprehensive overview of (2,4-Difluorophenoxy)acetic acid, a fluorinated derivative of phenoxyacetic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and toxicological profile. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and extensively studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), to provide a thorough understanding of its expected behavior and characteristics.

Chemical and Physical Properties

This compound is an organic compound characterized by a phenoxy group substituted with two fluorine atoms at the 2 and 4 positions of the aromatic ring. This substitution pattern is known to influence the compound's chemical and biological properties.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃--INVALID-LINK--
Molecular Weight 188.13 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility Soluble in organic solvents, limited solubility in water--INVALID-LINK--
IUPAC Name 2-(2,4-difluorophenoxy)acetic acid--INVALID-LINK--
SMILES C1=CC(=C(C=C1F)F)OCC(=O)O--INVALID-LINK--
InChI InChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)--INVALID-LINK--

Synthesis

A general method for the synthesis of phenoxyacetic acids involves the reaction of a phenol with chloroacetic acid in the presence of a base. The following is a plausible experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Difluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent (e.g., toluene)

  • Reaction flask with a reflux condenser and stirrer

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve 2,4-difluorophenol in an aqueous solution of sodium hydroxide.

  • Add a solution of chloroacetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours with constant stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration and wash with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

G 2,4-Difluorophenol 2,4-Difluorophenol Reaction_mixture Reaction Mixture 2,4-Difluorophenol->Reaction_mixture Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Reaction_mixture NaOH NaOH (base) NaOH->Reaction_mixture Reflux Reflux (Heating) Reaction_mixture->Reflux Acidification Acidification (HCl) Reflux->Acidification Precipitate Crude this compound Acidification->Precipitate Purification Purification (Recrystallization) Precipitate->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound belongs to the phenoxyacetic acid class of herbicides, which act as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf species, ultimately causing their death.[1][3]

The primary mechanism of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) signaling pathway.[1][4] In this pathway, synthetic auxins like this compound bind to the TIR1/AFB F-box protein, which acts as an auxin receptor.[2][4] This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins.[4] The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[4] The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[4] This leads to a cascade of downstream effects, including ethylene production and the generation of reactive oxygen species (ROS), which contribute to the herbicidal effects.[5][6]

G cluster_nucleus Nucleus Auxin This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex->Aux_IAA targets for ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Transcription Transcription Auxin_Genes->Transcription Downstream Downstream Cellular Responses (e.g., Ethylene production, ROS generation) Transcription->Downstream Growth Uncontrolled Growth & Plant Death Downstream->Growth

Auxin mimic herbicide signaling pathway.

Experimental Protocols

Herbicidal Activity Bioassay

This protocol describes a general method for assessing the herbicidal activity of a synthetic auxin like this compound on a susceptible plant species.

Materials:

  • This compound

  • Susceptible broadleaf plant species (e.g., cucumber, tomato)

  • Potting soil

  • Pots

  • Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

  • Spraying equipment

  • Solvent for dissolving the test compound (e.g., acetone with a surfactant)

Procedure:

  • Grow the test plants from seeds in pots containing potting soil until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution to create a range of treatment concentrations.

  • Apply the different concentrations of the test compound to the plants using a sprayer, ensuring uniform coverage. Include a control group sprayed only with the solvent.

  • Place the treated plants back into the growth chamber or greenhouse.

  • Observe the plants daily for a set period (e.g., 14-21 days) and record any phytotoxic effects, such as leaf curling, stem twisting, epinasty, and necrosis.

  • At the end of the observation period, assess the herbicidal efficacy, for example, by determining the percentage of plant mortality or by measuring the fresh or dry weight of the plants.

  • Calculate the EC₅₀ (half-maximal effective concentration) or GR₅₀ (concentration causing 50% growth reduction) value.

G start Start plant_growth Grow susceptible plants start->plant_growth prepare_solutions Prepare test solutions of this compound plant_growth->prepare_solutions application Apply solutions to plants prepare_solutions->application incubation Incubate under controlled conditions application->incubation observation Daily observation and data recording incubation->observation assessment Final assessment of herbicidal effect observation->assessment data_analysis Data analysis (e.g., EC50 calculation) assessment->data_analysis end End data_analysis->end

Workflow for herbicidal activity bioassay.

Toxicology

ParameterValueSpeciesRouteSource
LD₅₀ (Acute Oral) 400-2000 mg/kg bwRatOral--INVALID-LINK--
LD₅₀ (Acute Dermal) >2000 mg/kg bwRabbitDermal--INVALID-LINK--
NOAEL (Parental and Reproductive) 5 mg/kg bw/dayRatOral--INVALID-LINK--

GHS Hazard Classification for this compound: [6]

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Pharmacokinetics (ADME)

Pharmacokinetic data for this compound is not available. The following information for 2,4-D provides an indication of the likely ADME properties of this class of compounds.

  • Absorption: 2,4-D is rapidly and almost completely absorbed from the gastrointestinal tract in rats (86-94%).[7] Dermal absorption in humans is significantly lower.[7]

  • Distribution: Once absorbed, 2,4-D is widely distributed throughout the body but does not accumulate due to rapid clearance.[7]

  • Metabolism: 2,4-D is primarily excreted unchanged, with no significant metabolism other than the formation of conjugates.[7]

  • Excretion: The primary route of excretion is via the urine, with 85-94% of an oral dose being eliminated within 48 hours in rats.[7]

Conclusion

This compound is a fluorinated phenoxyacetic acid with expected herbicidal activity as a synthetic auxin. Its mechanism of action is anticipated to be consistent with other auxin mimics, involving the TIR1/AFB signaling pathway. While specific quantitative biological and toxicological data for this compound are limited, information from the closely related herbicide 2,4-D provides a valuable framework for understanding its potential properties. Further research is required to fully characterize the biological activity, safety profile, and potential applications of this compound. This guide serves as a foundational resource for scientists and researchers interested in this compound and its class.

References

physical and chemical properties of (2,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (2,4-Difluorophenoxy)acetic acid. It includes detailed experimental protocols and summarizes key data for easy reference.

Chemical Identity

This compound is an organic compound belonging to the class of phenoxyacetic acids. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical and biological properties.[1]

IdentifierValue
IUPAC Name 2-(2,4-difluorophenoxy)acetic acid[2]
CAS Number 399-44-0[1][3][4][5]
Molecular Formula C₈H₆F₂O₃[1][3][6]
Molecular Weight 188.13 g/mol [2][3][6]
Canonical SMILES C1=CC(=C(C=C1F)F)OCC(=O)O[2]
InChI Key XNQGDQMMYURPJK-UHFFFAOYSA-N[1][2]
Synonyms Acetic acid, (2,4-difluorophenoxy)-; NSC 10231[1]

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively reported in publicly available literature. The tables below summarize the available information for the target compound and provide data for related phenoxyacetic acids for context and comparison.

Table 2.1: Physical Properties

PropertyThis compoundPhenoxyacetic Acid (for comparison)2,4-Dichlorophenoxyacetic acid (2,4-D) (for comparison)
Appearance White to off-white solid[1]White crystalline solidWhite to yellow crystalline powder
Melting Point Data not available98-100 °C138-141 °C[7]
Boiling Point Data not available285 °C (decomposes)[5]160 °C at 0.4 mmHg
Water Solubility Limited[1]1.2 g/100 mL0.09 g/100 mL at 25 °C
Organic Solvent Solubility Soluble in organic solvents[1]Freely soluble in ethanol, ether, acetoneSoluble in ethanol, ether, acetone[8]

Table 2.2: Physicochemical Properties

PropertyThis compoundPhenoxyacetic Acid (for comparison)2,4-Dichlorophenoxyacetic acid (2,4-D) (for comparison)
pKa Data not available (Expected range for phenoxyacetic acids: 2.6-3.3)3.172.73

Spectral Data

  • ¹H NMR: Expected signals would include peaks for the aromatic protons (complex splitting pattern in the range of δ 6.8-7.5 ppm), a singlet for the methylene (-OCH₂-) protons (around δ 4.7 ppm), and a broad singlet for the carboxylic acid proton (δ > 10 ppm).

  • ¹³C NMR: Expected signals include a peak for the carboxylic carbon (~170-180 ppm), carbons of the aromatic ring (with C-F coupling, ~100-160 ppm), and the methylene carbon (~65-70 ppm).

  • Infrared (IR) Spectroscopy: Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O-C stretching of the ether linkage (~1250 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Chemical Reactivity

As a carboxylic acid, this compound undergoes typical reactions of this functional group, such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding ester.

  • Amidation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

  • Deprotonation: Reaction with bases to form the carboxylate salt.

These reactions allow for the synthesis of various derivatives with potentially modified biological activities.[1]

Biological Activity and Mechanism of Action

This compound is a synthetic auxin herbicide, a class of compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, it induces rapid, uncontrolled, and unsustainable growth in susceptible broadleaf plants, leading to stem curling, leaf withering, and ultimately, plant death.[9]

The molecular mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins. In the presence of auxin, these proteins form a co-receptor complex with Aux/IAA transcriptional repressors.[10][11][12] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11] The degradation of these repressors liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive promoters in the DNA and activate the expression of a wide range of genes responsible for the observed physiological effects.[13]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor (F-Box Protein) Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of SCF_complex->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Transcription Factor) Aux_IAA->ARF Represses DNA Auxin Response Element (DNA) ARF->DNA Activates Gene_Expression Uncontrolled Growth & Cell Elongation DNA->Gene_Expression Leads to

Core Auxin Signaling Pathway.

Experimental Protocols

This protocol is a general method for the synthesis of phenoxyacetic acids via Williamson ether synthesis, adapted for the specific reagents.

Principle: 2,4-Difluorophenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the ether linkage.

Materials:

  • 2,4-Difluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for filtration and extraction

Procedure:

  • In a round-bottom flask, dissolve 2,4-difluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • To this solution, add an aqueous solution of chloroacetic acid (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-3 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly acidify the solution with concentrated HCl until the pH is approximately 1-2. This will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Principle: The pKa is determined by monitoring the pH of a solution of the weak acid as it is titrated with a strong base. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Materials:

  • This compound (accurately weighed)

  • Standardized ~0.1 M NaOH solution (carbonate-free)

  • Deionized water (boiled to remove CO₂)

  • Calibrated pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of the purified acid (e.g., 100-200 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker. If solubility is low, a co-solvent like ethanol may be used, but this will yield an apparent pKa (pKa').

  • Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

  • Fill a burette with the standardized NaOH solution and record the initial volume.

  • Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition once the reading has stabilized.

  • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a detailed titration curve.

  • Continue the titration well past the equivalence point until the pH plateaus.

  • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

  • The half-equivalence point is Veq / 2. The pH of the solution at this volume is the pKa of the acid.

Titration_Workflow A Prepare Acid Solution (Accurately Weighed) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Veq) (Max slope of curve) E->F G Calculate Half-Equivalence Point (V = Veq / 2) F->G H Determine pKa (pH at Half-Equivalence Point) G->H

Workflow for pKa Determination.

Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]

  • Hazard Statements: H302, H315, H317, H319, H335[5][6]

  • Precautionary Statements: P261, P305+P351+P338[5]

References

synthesis of (2,4-Difluorophenoxy)acetic acid from 4-fluoro-phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a plausible synthetic route for producing (2,4-difluorophenoxy)acetic acid, a valuable building block in pharmaceutical and agrochemical research, starting from 4-fluorophenol. The synthesis is conceptualized as a two-stage process: the initial ortho-fluorination of 4-fluorophenol to generate the key intermediate, 2,4-difluorophenol, followed by a Williamson ether synthesis to yield the final product. This document details the experimental protocols, quantitative data, and visual workflows to support laboratory-scale synthesis and process development.

Synthetic Strategy Overview

The conversion of 4-fluorophenol to this compound necessitates two primary chemical transformations:

  • Ortho-Fluorination: Introduction of a second fluorine atom onto the aromatic ring of 4-fluorophenol at the position ortho to the hydroxyl group to form 2,4-difluorophenol. This is a challenging step due to the potential for the formation of isomeric byproducts.

  • Williamson Ether Synthesis: The phenoxide of 2,4-difluorophenol is reacted with an ethyl haloacetate, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. This is a well-established and reliable method for forming aryl ethers.[1][2]

The overall synthetic pathway is depicted below.

G cluster_0 Stage 1: Ortho-Fluorination (Proposed) cluster_1 Stage 2: Williamson Ether Synthesis 4-Fluorophenol 4-Fluorophenol 2,4-Difluorophenol 2,4-Difluorophenol 4-Fluorophenol->2,4-Difluorophenol Electrophilic Fluorinating Agent (e.g., Selectfluor) Ethyl (2,4-difluorophenoxy)acetate Ethyl (2,4-difluorophenoxy)acetate 2,4-Difluorophenol->Ethyl (2,4-difluorophenoxy)acetate 1. Base (e.g., K2CO3) 2. Ethyl Chloroacetate This compound This compound Ethyl (2,4-difluorophenoxy)acetate->this compound Hydrolysis (e.g., NaOH, then HCl)

Figure 1: Overall synthetic pathway for this compound from 4-fluorophenol.

Stage 1: Ortho-Fluorination of 4-Fluorophenol

Proposed Experimental Protocol for Ortho-Fluorination

Warning: Electrophilic fluorinating agents are powerful oxidants and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.

  • In a flask inert to fluorinating agents, dissolve 4-fluorophenol in a suitable anhydrous solvent (e.g., acetonitrile).

  • Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

  • Slowly add a solution of an electrophilic fluorinating agent (e.g., Selectfluor™) in the same solvent.

  • Allow the reaction to stir at a controlled temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of a reducing agent solution (e.g., aqueous sodium bisulfite).

  • Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to isolate 2,4-difluorophenol.

Quantitative Data for 2,4-Difluorophenol
PropertyValueReference
Molecular Formula C₆H₄F₂O[4]
Molecular Weight 130.09 g/mol
Appearance Solid[4]
Melting Point 22.4 °C[4]
Boiling Point 52-53 °C at 19 mmHg[4]
Density 1.362 g/mL at 25 °C[4]
CAS Number 367-27-1[4]

Stage 2: Williamson Ether Synthesis

This stage involves the conversion of 2,4-difluorophenol to this compound. The reaction proceeds in two steps: O-alkylation with an ethyl haloacetate followed by saponification of the resulting ester.

G cluster_0 Step 2a: O-Alkylation cluster_1 Step 2b: Saponification & Acidification A Mix 2,4-difluorophenol, ethyl chloroacetate, and K2CO3 in acetone B Reflux the mixture (e.g., 6-8 hours) A->B C Monitor reaction by TLC B->C D Filter solids and concentrate filtrate C->D E Dissolve crude ester in ethanol D->E Crude Ethyl (2,4-difluorophenoxy)acetate F Add aqueous NaOH and stir at room temp. E->F G Acidify with HCl to precipitate product F->G H Filter, wash with water, and dry the product G->H Final Product Final Product H->Final Product This compound

Figure 2: Experimental workflow for the Williamson ether synthesis of this compound.
Experimental Protocol

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorophenol, anhydrous potassium carbonate, and a suitable solvent such as acetone.

  • Add ethyl chloroacetate to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 6-8 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude ethyl (2,4-difluorophenoxy)acetate. The crude product can be used directly in the next step or purified by vacuum distillation.

  • Dissolve the crude ethyl (2,4-difluorophenoxy)acetate in ethanol in a beaker or flask.

  • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature for a few hours until the hydrolysis is complete (monitored by TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the residue with water and cool the solution in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid with stirring until the pH is acidic, which will cause the precipitation of the carboxylic acid product.[6][7]

  • Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Williamson Ether Synthesis
Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/Volume
2,4-DifluorophenolC₆H₄F₂O130.091.0 equiv.User-defined
Ethyl ChloroacetateC₄H₇ClO₂122.551.2 equiv.Calculated
Potassium CarbonateK₂CO₃138.212.0 equiv.Calculated
Sodium HydroxideNaOH40.002.0 equiv.Calculated
This compoundC₈H₆F₂O₃188.13-Theoretical Yield

Conclusion

The synthesis of this compound from 4-fluorophenol is a multi-step process that hinges on a challenging ortho-fluorination reaction followed by a more standard Williamson ether synthesis. While the direct fluorination of 4-fluorophenol requires careful control to achieve the desired regioselectivity, the subsequent O-alkylation and hydrolysis are robust and well-documented transformations. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this valuable fluorinated building block. For improved efficiency and yield, sourcing high-purity 2,4-difluorophenol as the starting material for the Williamson ether synthesis is recommended.

References

An In-depth Technical Guide to the Molecular Structure of (2,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Difluorophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class of molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. It also delves into its biological mechanism of action as a synthetic auxin herbicide and outlines experimental protocols for its synthesis and analysis. This document is intended to serve as a technical resource for professionals in research, drug development, and agricultural sciences.

Molecular Structure and Identification

This compound is characterized by a difluorinated phenyl ring linked to an acetic acid moiety through an ether bond. The fluorine atoms are substituted at the 2 and 4 positions of the phenyl ring.

Table 1: Molecular Identifiers

IdentifierValueSource
Chemical Formula C₈H₆F₂O₃PubChem[1]
SMILES String C1=CC(=C(C=C1F)F)OCC(=O)OPubChem[1]
InChI Key XNQGDQMMYURPJK-UHFFFAOYSA-NPubChem[1]
CAS Number 399-44-0PubChem[1]

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of the fluorine atoms, which affect its polarity, lipophilicity, and thermal stability.

Table 2: Physicochemical Data

PropertyValueNotesSource
Molecular Weight 188.13 g/mol ---PubChem[1]
Melting Point 115-118 °CData for the related compound 2,4-Difluorophenylacetic acid.Sigma-Aldrich[2]
Solubility Limited in water; Soluble in organic solvents.Qualitative data.CymitQuimica[3]
Appearance White to off-white solid.---CymitQuimica[3]

Synthesis

The synthesis of this compound can be achieved through a Williamson ether synthesis reaction, a common method for forming ethers. This involves the reaction of a phenoxide with a haloalkane. An analogous, well-documented procedure is the synthesis of 2,4-dichlorophenoxyacetic acid from phenoxyacetic acid.

Proposed Synthetic Pathway

Synthesis_of_2_4_Difluorophenoxyacetic_acid Reactant1 2,4-Difluorophenol Intermediate Sodium 2,4-Difluorophenoxide Reactant1->Intermediate + NaOH Reactant2 Chloroacetic acid Base Sodium Hydroxide Product This compound Intermediate->Product + ClCH₂COOH (Williamson Ether Synthesis) Product->Product Acidification HCl

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis)

Materials:

  • 2,4-Difluorophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Suitable organic solvent (e.g., acetone, ethanol)

  • Water

Procedure:

  • Formation of the Phenoxide: In a reaction vessel, dissolve 2,4-Difluorophenol in a suitable organic solvent. Add an equimolar amount of sodium hydroxide solution to form the sodium 2,4-difluorophenoxide salt.

  • Williamson Ether Synthesis: To the solution of sodium 2,4-difluorophenoxide, add an equimolar amount of chloroacetic acid. Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The predicted chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key signals to observe would be the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. The spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the methylene carbon, and the carbonyl carbon.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

  • Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Biological Activity and Mechanism of Action

This compound belongs to the phenoxyacetic acid class of herbicides, which act as synthetic auxins.[3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants.

Signaling Pathway of Auxin-like Herbicides

Auxin_Herbicide_Signaling_Pathway cluster_cell Plant Cell Herbicide This compound (Synthetic Auxin) Receptor Auxin Receptors (e.g., TIR1/AFB) Herbicide->Receptor Binds to Ubiquitination SCF-TIR1/AFB E3 Ubiquitin Ligase Complex Receptor->Ubiquitination Activates Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation by Aux_IAA Aux/IAA Repressor Proteins Aux_IAA->Ubiquitination Targets for Ubiquitination Proteasome->Aux_IAA Degrades ARF Auxin Response Factors (ARFs) Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription of Cellular_Response Cellular Response Auxin_Genes->Cellular_Response Leads to Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Cellular_Response->Uncontrolled_Growth ROS_Production Reactive Oxygen Species (ROS) Production Cellular_Response->ROS_Production Plant_Death Plant Death Uncontrolled_Growth->Plant_Death ROS_Production->Plant_Death

Caption: Simplified signaling pathway of auxin-like herbicides.

The herbicidal action is initiated by the binding of the synthetic auxin to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding promotes the interaction between the receptor and Aux/IAA repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination by the SCF-TIR1 E3 ubiquitin ligase complex, leading to their degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes. The overstimulation of these genes leads to a cascade of physiological disruptions, including uncontrolled cell division and elongation, epinasty (downward bending of leaves), and the production of reactive oxygen species (ROS), ultimately resulting in the death of the plant.[4]

Applications in Research and Development

Beyond its role in agriculture, this compound and its derivatives are of interest in medicinal chemistry and drug development. The fluorinated phenyl ring is a common motif in many pharmaceutical compounds, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. For instance, a related compound, 2-(2,5-Difluorophenoxy)acetic acid, has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the COX-2 enzyme.[5]

Conclusion

This compound is a molecule with a well-defined structure that imparts significant biological activity. This technical guide has provided a detailed overview of its molecular characteristics, methods for its synthesis and analysis, and its mechanism of action as a synthetic auxin. The information presented herein serves as a valuable resource for researchers and professionals working with this and related compounds in the fields of chemistry, agriculture, and pharmacology. Further research into the specific quantitative properties and biological activities of this compound will continue to enhance its utility and application.

References

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenoxy)acetic acid, a halogenated phenoxyacetic acid derivative, is a compound of significant interest in the fields of agrochemical research and pharmaceutical development. Its structural similarity to synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests potential applications in weed management. Furthermore, the phenoxyacetic acid scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-(2,4-Difluorophenoxy)acetic acid, supported by experimental protocols and data. The IUPAC name for this compound is confirmed as 2-(2,4-difluorophenoxy)acetic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2,4-Difluorophenoxy)acetic acid is presented in the table below. These properties are crucial for understanding its behavior in biological and environmental systems.

PropertyValueSource
IUPAC Name 2-(2,4-difluorophenoxy)acetic acid[1]
CAS Number 399-44-0[2]
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [1]
Appearance White to off-white solid[2]
Solubility Limited solubility in water, soluble in organic solvents[2]
SMILES O(CC(O)=O)C1=C(F)C=C(F)C=C1[2]
InChI Key XNQGDQMMYURPJK-UHFFFAOYSA-N[1]

Synthesis

The most common and effective method for the synthesis of 2-(2,4-Difluorophenoxy)acetic acid is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an α-haloacetate.

Experimental Protocol: Williamson Ether Synthesis of 2-(2,4-Difluorophenoxy)acetic acid

This protocol is based on the general principles of the Williamson ether synthesis for phenoxyacetic acids.[3][4][5][6][7]

Materials:

  • 2,4-Difluorophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid or Ethyl chloroacetate

  • Water

  • Hydrochloric acid (HCl)

  • Suitable organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 2,4-difluorophenol in an aqueous solution of sodium hydroxide or potassium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic 2,4-difluorophenoxide ion.

  • Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid or ethyl chloroacetate. The mixture is then heated under reflux. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion in an S\textsubscript{N}2 reaction to form the ether linkage.

  • Work-up and Acidification: After the reaction is complete, the mixture is cooled. If an ester was used, it is first hydrolyzed to the carboxylic acid by heating with the excess base. The reaction mixture is then acidified with hydrochloric acid to protonate the carboxylate, precipitating the crude 2-(2,4-Difluorophenoxy)acetic acid.

  • Extraction and Purification: The crude product is then extracted from the aqueous solution using an organic solvent like diethyl ether. The organic layer is washed with water, dried over an anhydrous drying agent, and the solvent is removed by evaporation to yield the crude product.

  • Recrystallization: The crude 2-(2,4-Difluorophenoxy)acetic acid can be further purified by recrystallization from a suitable solvent to obtain a product of high purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 2,4-Difluorophenol Step1 Phenoxide Formation Reactant1->Step1 Reactant2 Chloroacetic Acid / Ester Step2 Williamson Ether Synthesis (SN2) Reactant2->Step2 Reactant3 Base (NaOH or KOH) Reactant3->Step1 Step1->Step2 Step3 Acidification Step2->Step3 Step4 Extraction & Purification Step3->Step4 Product 2-(2,4-Difluorophenoxy)acetic acid Step4->Product

Synthesis workflow for 2-(2,4-Difluorophenoxy)acetic acid.

Potential Applications

Herbicidal Activity

(2,4-Difluorophenoxy)acetic acid is structurally analogous to synthetic auxin herbicides. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf weeds, ultimately causing their death.[8][9][10][11][12]

The herbicidal action of synthetic auxins is initiated by their binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9][10] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the activation of auxin response factors (ARFs), which in turn regulate the expression of auxin-responsive genes. At herbicidal concentrations, this leads to an overstimulation of downstream pathways, including ethylene and abscisic acid (ABA) biosynthesis, resulting in epinasty, senescence, and cell death.[11]

Auxin_Signaling_Pathway cluster_input Signal cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Synthetic Auxin (e.g., 2-(2,4-Difluorophenoxy)acetic acid) Receptor TIR1/AFB Receptor Auxin->Receptor SCF SCF Complex Receptor->SCF activates AuxIAA Aux/IAA Repressor SCF->AuxIAA targets Ubiquitination Ubiquitination AuxIAA->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation ARF ARF Activation Degradation->ARF releases GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression induces Ethylene Ethylene Production GeneExpression->Ethylene ABA ABA Production GeneExpression->ABA PlantDeath Uncontrolled Growth & Plant Death Ethylene->PlantDeath ABA->PlantDeath

Simplified signaling pathway of synthetic auxin herbicides.

Drug Development Intermediate

The phenoxyacetic acid moiety is a versatile scaffold in medicinal chemistry. Derivatives of this class have been investigated for a variety of therapeutic applications, most notably as anti-inflammatory agents.

Several studies have explored phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. Selective COX-2 inhibitors are desirable as they can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of some representative phenoxyacetic acid derivatives, demonstrating the potential of this chemical class.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 14.93 ± 0.120.04 ± 0.001373.25[14]
Compound 6a >100.03 ± 0.001>333.33[15]
Compound 6c >100.03 ± 0.002>333.33[15]
Compound 1k --29.00[16]

Note: Data for 2-(2,4-Difluorophenoxy)acetic acid is not available. The compounds listed are derivatives from the broader class of phenoxyacetic acids.

The data indicates that structural modifications to the phenoxyacetic acid core can lead to highly potent and selective COX-2 inhibitors. The 2,4-difluoro substitution pattern in the target molecule of this guide could influence its binding to the COX-2 active site, and thus its inhibitory activity.

A common method to determine the COX inhibitory activity of a compound is the in vitro whole blood assay.

Principle:

This assay measures the production of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂), products of COX-2 and COX-1 activity, respectively, in human whole blood. Lipopolysaccharide (LPS) is used to induce COX-2 expression. The test compound's ability to inhibit the production of these eicosanoids is quantified.

Procedure:

  • Blood Collection: Fresh human venous blood is collected from healthy volunteers.

  • Incubation: Aliquots of the whole blood are incubated with the test compound at various concentrations.

  • COX-2 Induction: For the COX-2 assay, LPS is added to the blood samples to induce the expression of the COX-2 enzyme.

  • Eicosanoid Production: The blood is allowed to clot, and the serum is separated.

  • Quantification: The concentrations of PGE₂ (for COX-2 activity) and TXB₂ (for COX-1 activity) in the serum are measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The IC₅₀ values (the concentration of the compound that causes 50% inhibition of enzyme activity) are calculated from the dose-response curves.

Conclusion

2-(2,4-Difluorophenoxy)acetic acid is a molecule with significant potential in both agriculture and medicine. Its synthesis is readily achievable through established chemical methods like the Williamson ether synthesis. As a structural analog of synthetic auxins, it is a candidate for development as a novel herbicide, and its mechanism of action is likely to follow the well-characterized auxin signaling pathway. In the realm of drug discovery, its phenoxyacetic acid core makes it a promising starting point for the design of new therapeutic agents, particularly selective COX-2 inhibitors for the treatment of inflammation. Further research, including quantitative biological testing, is warranted to fully elucidate the potential of this compound and its derivatives.

References

A Technical Guide to the Solubility of (2,4-Difluorophenoxy)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,4-Difluorophenoxy)acetic acid in organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this document presents qualitative solubility information for the target compound and quantitative data for the closely related analogue, (2,4-Dichlorophenoxy)acetic acid, to provide valuable insights. Additionally, a detailed, synthesized experimental protocol for determining the solubility of organic acids is provided, along with a visual representation of the experimental workflow.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a difluorinated phenyl ring attached to an acetic acid moiety via an ether linkage, influences its physicochemical properties, including its solubility in various media. Understanding its solubility is crucial for applications in drug development, chemical synthesis, and formulation science, as it dictates solvent selection for reactions, purification, and delivery systems.

Solubility Profile

Qualitative Solubility of this compound

This compound is generally described as a white to off-white solid that is soluble in organic solvents, with limited solubility in water[1]. The presence of the polar carboxylic acid group allows for interactions with polar solvents, while the aromatic and fluorinated portion of the molecule contributes to its solubility in less polar organic environments.

Quantitative Solubility of the Analogue, (2,4-Dichlorophenoxy)acetic Acid

To provide a quantitative perspective, the following table summarizes the solubility data for (2,4-Dichlorophenoxy)acetic acid, a structurally similar compound. These values can serve as a useful reference for estimating the solubility of this compound in similar solvents. The data indicates that solubility is generally high in polar organic solvents like alcohols and acetone, and lower in nonpolar solvents.

Organic SolventTemperature (°C)Solubility ( g/100 mL)
Acetone2516.83
Benzene280.94
Carbon Disulfide290.63
Carbon Tetrachloride250.16
Dioxane3178.5
Ethanol (50%)2510.3
Ethanol (95%)25100
Ethyl Ether2527.0
Isopropanol3124.8
Methyl Isobutyl Ketone2525
o-Dichlorobenzene250.52
Toluene250.058

Data sourced from PubChem CID 1486 for (2,4-Dichlorophenoxy)acetic acid.[2]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed methodology for determining the solubility of a solid organic acid, such as this compound, in an organic solvent. This protocol is a synthesis of standard laboratory procedures.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Spatula and weighing paper

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered supernatant.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered supernatant with a known volume of the solvent to fall within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

    • Spectrophotometric Method (UV-Vis):

      • If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at a specific wavelength (λmax).

      • Dilute the filtered supernatant appropriately and measure its absorbance.

      • Calculate the concentration using the Beer-Lambert law and the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the mass of the solute and the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Settling of Excess Solid) B->C D Sample Collection & Filtration (Supernatant) C->D E Quantification of Solute D->E F Gravimetric Method E->F G Chromatographic Method (HPLC) E->G H Spectrophotometric Method (UV-Vis) E->H I Data Analysis & Solubility Calculation F->I G->I H->I

References

An In-Depth Technical Guide to the Herbicidal Activity of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyacetic acids represent a class of synthetic herbicides that were among the first selective organic agrochemicals developed, revolutionizing weed control in agriculture.[1] These compounds, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are synthetic auxins.[1] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA) but are not easily degraded by plants, leading to their potent herbicidal effects.[1][2] This guide provides a comprehensive technical overview of the mechanism of action, quantitative efficacy, and standard experimental evaluation protocols for phenoxyacetic acid herbicides, intended for researchers and professionals in plant science and agrochemical development.

Mechanism of Action: Synthetic Auxin Mimicry

The primary mode of action for phenoxyacetic acid herbicides is the disruption of plant growth and development by acting as a persistent mimic of the natural auxin, IAA.[3][4] When applied to susceptible broadleaf plants, these synthetic auxins induce rapid and uncontrolled cell division and elongation, ultimately leading to tissue damage, wilting, and plant death.[2][5] This effect is selective, with broadleaf (dicotyledonous) plants being significantly more susceptible than grasses (monocotyledonous) plants.[5][6]

The herbicidal effect is initiated at the molecular level through a complex signaling cascade:

  • Perception and Binding: The synthetic auxin molecule enters the plant cell and binds to specific auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[7]

  • Derepression of Transcription: In the absence of high auxin levels, Aux/IAA proteins act as repressors by binding to Auxin Response Factors (ARFs), which are transcription factors.[7] The binding of the synthetic auxin to the TIR1/AFB receptor complex serves as a "molecular glue," promoting the interaction between the receptor and the Aux/IAA repressor proteins.[7]

  • Protein Degradation: This interaction targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[7]

  • Gene Activation: With the Aux/IAA repressors removed, the ARF transcription factors are free to bind to Auxin Response Elements (AuxREs) in the promoter regions of auxin-responsive genes.[7]

  • Physiological Response: The activation of these genes leads to a cascade of downstream effects, including the production of ethylene and abscisic acid, and uncontrolled cell division and expansion, which fatally disrupts the plant's vascular tissues and normal growth processes.[7]

The transport of phenoxyacetic acids into and within the plant is facilitated by specific protein transporters, including the PIN-FORMED (PIN) efflux carriers and the AUX/LAX influx carriers, the same machinery used for endogenous auxin distribution.[7][8]

Phenoxyacetic Acid Signaling Pathway Mechanism of Phenoxyacetic Acid Herbicidal Action cluster_0 Cellular Environment cluster_1 Nucleus PAA Phenoxyacetic Acid (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor PAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms complex with ARF ARF (Transcription Factor) Aux_IAA->ARF Represses (at low auxin) Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Proteasome->ARF Releases Ub Ubiquitin Ub->Aux_IAA Ubiquitination Gene Auxin-Responsive Genes AuxRE->Gene Activates Response Gene Transcription Death Uncontrolled Growth & Plant Death Response->Death Leads to

Caption: Simplified signaling pathway of phenoxyacetic acid herbicides.

Quantitative Herbicidal Activity

The efficacy of phenoxyacetic acids and their derivatives is quantified using various metrics, most commonly the half-maximal inhibitory concentration (IC50) or effective dose (ED50). These values are highly dependent on the specific chemical structure, target plant species, and experimental conditions.

Compound/DerivativeTarget SpeciesParameterValueReference
N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl) acetamide (6an)Lactuca sativa (Lettuce)IC5042.7 g/ha[9]
Longifolene-derived ammonium phenoxyacetate (6b)Brassica campestris (Field Mustard)IC50 (Root & Shoot Growth)~0.0002 mmol L⁻¹[10]
Longifolene-derived ammonium phenoxyacetate (6c)Brassica campestris (Field Mustard)IC50 (Root & Shoot Growth)~0.0002 mmol L⁻¹[10]
Longifolene-derived ammonium phenoxyacetate (6c)Oryza sativa (Rice)IC50 (Root Growth)0.000085 mmol L⁻¹[10]
Eugenoxyacetic acidLactuca sativa & Sorghum bicolorPhytotoxic & Cytotoxic ActivityObserved at 3 mmol L⁻¹[1][11][12]
Guaiacoxyacetic acidLactuca sativa & Sorghum bicolorPhytotoxic & Cytotoxic ActivityObserved at 3 mmol L⁻¹[1][11][12]
CompoundAssayConcentrationResultReference
2,4-DErythrocyte Hemolysis4 mM3.23% hemolysis[13]
MCPAErythrocyte Hemolysis4 mM3.53% hemolysis[13]
2,4,5-TErythrocyte Hemolysis4 mM6.62% hemolysis[13]

Experimental Protocols for Efficacy Assessment

Standardized bioassays are crucial for determining the herbicidal efficacy and selectivity of phenoxyacetic acid compounds. Below are methodologies for key experiments.

Protocol 3.1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for testing herbicide resistance and efficacy at the whole-plant level.[14][15]

1. Seed Collection and Preparation:

  • Collect mature seeds from the target weed population.

  • Store seeds in dry, low-temperature conditions until use.

  • If necessary, perform seed dormancy-breaking treatments (e.g., stratification, scarification, or application of potassium nitrate).

2. Plant Cultivation:

  • Sow seeds in trays or pots containing a standardized potting mix.

  • Transfer seedlings at a similar growth stage (e.g., two to three true leaves) into individual pots.

  • Grow plants in a controlled greenhouse environment with standardized temperature, humidity, and photoperiod.

3. Herbicide Application:

  • Prepare a stock solution of the phenoxyacetic acid compound. Create a log series of dilutions to cover a range from sub-lethal to supra-lethal doses. A negative control (no herbicide) must be included.

  • Apply the herbicide solutions to the plants at the appropriate growth stage using a precision bench sprayer to ensure uniform coverage. The application volume and spray speed must be calibrated and consistent across all treatments.

4. Assessment:

  • Maintain the treated plants in the greenhouse for a period of 3-4 weeks.

  • Assess the results by recording the number of surviving plants per treatment.

  • Quantify the herbicidal effect by determining the fresh or dry weight of the above-ground biomass and comparing it to the untreated control.

  • Analyze the data using dose-response models to calculate the ED50 or GR50 (the dose required to cause 50% mortality or 50% growth reduction, respectively).

Protocol 3.2: Seed Germination and Early Seedling Growth Bioassay

This in vitro method provides a rapid assessment of a compound's phytotoxicity.[1][16]

1. Preparation of Test Media:

  • Prepare a series of test solutions with varying concentrations of the phenoxyacetic acid compound in a suitable solvent or nutrient solution.

  • Dispense a standardized volume of each solution into sterile Petri dishes containing filter paper. Include a solvent-only control.

2. Seed Plating and Incubation:

  • Place a predetermined number of seeds (e.g., 25-50) of the target species (e.g., Lactuca sativa, Sorghum bicolor) into each Petri dish.

  • Seal the dishes and place them in a germination cabinet with controlled temperature and light conditions.

3. Data Collection and Analysis:

  • After a set incubation period (e.g., 4-7 days), measure the following endpoints:

    • Germination Rate: Count the number of germinated seeds in each dish.

    • Root and Shoot Length: Measure the length of the primary root and shoot of each seedling.

  • Calculate the percent inhibition for each parameter relative to the untreated control.

  • Analyze the data to determine the IC50 value for germination and seedling growth.

Experimental Workflow General Workflow for Whole-Plant Bioassay A 1. Seed Acquisition & Dormancy Breaking B 2. Germination & Seedling Emergence A->B C 3. Transplanting (Uniform Seedlings) B->C D 4. Plant Growth (Controlled Environment) C->D E 5. Herbicide Application (Dose-Response Series) D->E F 6. Post-Treatment Incubation (3-4 Weeks) E->F G 7. Data Assessment (Survival, Biomass) F->G H 8. Statistical Analysis (Calculate ED50/GR50) G->H

Caption: A typical workflow for evaluating herbicide efficacy in plants.

References

The Biological Impact of the Difluorophenyl Moiety: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The incorporation of the difluorophenyl moiety is a widely employed and highly effective strategy in modern medicinal chemistry. The unique physicochemical properties conferred by the two fluorine atoms—high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—have led to the development of numerous successful therapeutic agents across a range of target classes. This in-depth technical guide provides a comprehensive overview of the biological activity of the difluorophenyl group, intended for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships, quantitative biological data, and mechanisms of action of key drugs containing this critical pharmacophore. Detailed experimental protocols for the synthesis and biological evaluation of difluorophenyl-containing compounds are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their therapeutic effects.

Introduction: The Strategic Advantage of Fluorination in Drug Design

Fluorine has emerged as a crucial element in drug discovery due to its profound impact on a molecule's pharmacological profile.[1][2] Its small size, comparable to a hydrogen atom, allows for isosteric replacement without significant steric hindrance. However, its high electronegativity, the strongest of all elements, dramatically alters the electronic properties of the parent molecule.[1] The strategic placement of fluorine atoms, particularly as a difluorophenyl group, can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended plasma half-life and improved pharmacokinetic profile.[1][2]

  • Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[3] The specific substitution pattern on the phenyl ring allows for fine-tuning of this property.

  • Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, leading to more favorable interactions with the target protein. Fluorine can also participate in hydrogen bonding and other non-covalent interactions within the binding pocket.[2]

  • Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances target engagement.[1]

This guide will explore the practical application of these principles through the lens of several key drug classes that feature the difluorophenyl moiety.

Difluorophenyl Moiety in Key Drug Classes

The versatility of the difluorophenyl group is evident in its presence across a diverse array of therapeutic areas, from inflammation and pain management to oncology and metabolic diseases.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The Case of Diflunisal

Diflunisal, a 5-(2',4'-difluorophenyl)salicylic acid derivative, is a potent nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[4] The difluorophenyl group at the C5 position of salicylic acid significantly enhances its potency and duration of action compared to aspirin.[5]

Mechanism of Action: Diflunisal reversibly inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] By blocking this pathway, Diflunisal reduces the production of pro-inflammatory prostaglandins.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Example of Omarigliptin

Omarigliptin is a once-weekly oral DPP-4 inhibitor for the treatment of type 2 diabetes.[4] Its structure features a (2R,3S,5R)-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-amine core.

Mechanism of Action: DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones are released in response to food intake and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, omarigliptin increases the levels of active GLP-1 and GIP, leading to enhanced insulin release and improved glycemic control.[7]

Kinase Inhibitors in Oncology

The difluorophenyl moiety is a common feature in many targeted cancer therapies, particularly kinase inhibitors. The fluorine atoms often contribute to crucial binding interactions within the ATP-binding pocket of the kinase.

  • Vemurafenib (B-Raf Inhibitor): Vemurafenib is a potent inhibitor of the B-Raf V600E mutated kinase, which is prevalent in melanoma.[8] The N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide structure highlights the importance of the difluorophenyl group in achieving high potency.

  • Gefitinib and Erlotinib (EGFR Inhibitors): These drugs are used in the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR).[2][5] The difluorophenyl group contributes to their binding affinity for the EGFR tyrosine kinase domain.

  • Lapatinib (Dual EGFR/HER2 Inhibitor): Lapatinib targets both EGFR and human epidermal growth factor receptor 2 (HER2), and is used in the treatment of HER2-positive breast cancer.[9]

  • Pazopanib (Multi-Kinase Inhibitor): Pazopanib inhibits several tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[10][11] It is used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of key drugs containing the difluorophenyl moiety. IC50 values represent the concentration of the drug required to inhibit the activity of the target by 50%, while Ki is the inhibition constant, a measure of binding affinity. EC50 is the concentration that gives a half-maximal response.

Table 1: Cyclooxygenase (COX) Inhibitors

CompoundTargetIC50 (nM)Reference(s)
DiflunisalCOX-12800[12]
COX-291[12]
CelecoxibCOX-16700[13]
COX-240[3][13]

Table 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Reference(s)
OmarigliptinDPP-41.60.8[4][7]
SitagliptinDPP-418-[4][7]

Table 3: Kinase Inhibitors

CompoundPrimary Target(s)IC50 (nM)Reference(s)
VemurafenibB-Raf V600E13-31[8]
c-Raf6.7-48
wild-type B-Raf100-160
GefitinibEGFR26-57[2]
ErlotinibEGFR2[1][5]
LapatinibEGFR3
HER213[9]
PazopanibVEGFR110[10][14]
VEGFR230[10][15]
VEGFR347[10][15]
PDGFRα71[10]
PDGFRβ84[10]
c-Kit74[10]

Signaling Pathways and Experimental Workflows

Visualizing the biological context in which these drugs operate is crucial for understanding their mechanism of action and for designing new therapeutic strategies. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

Prostaglandin_Synthesis membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Prostaglandin Synthases inflammation Inflammation, Pain, Fever prostaglandins->inflammation diflunisal Diflunisal diflunisal->cox1 diflunisal->cox2 DPP4_Signaling cluster_gut Gut cluster_pancreas Pancreas food Food Intake glp1_gip Active Incretins (GLP-1, GIP) food->glp1_gip beta_cells β-cells glp1_gip->beta_cells dpp4 DPP-4 Enzyme glp1_gip->dpp4 insulin Insulin Release beta_cells->insulin glucose_uptake Glucose Uptake by Tissues insulin->glucose_uptake inactive_incretins Inactive Incretins dpp4->inactive_incretins omarigliptin Omarigliptin omarigliptin->dpp4 BRAF_MEK_ERK_Pathway rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras braf B-Raf (V600E Mutant) ras->braf mek MEK1/2 braf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation vemurafenib Vemurafenib vemurafenib->braf COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - COX-1 or COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound (e.g., Diflunisal) start->prepare_reagents add_enzyme Add Enzyme and Buffer to Microplate Wells prepare_reagents->add_enzyme add_compound Add Test Compound at Various Concentrations add_enzyme->add_compound pre_incubate Pre-incubate to Allow Compound-Enzyme Binding add_compound->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_product Measure Prostaglandin (e.g., PGE2) Production stop_reaction->measure_product analyze_data Analyze Data and Calculate IC50 measure_product->analyze_data end End analyze_data->end Kinase_Inhibitor_Screening start Start prepare_reagents Prepare Reagents: - Kinase (e.g., B-Raf) - Substrate (e.g., MEK1) - ATP - Test Compound (e.g., Vemurafenib) start->prepare_reagents add_kinase Add Kinase and Buffer to Microplate Wells prepare_reagents->add_kinase add_compound Add Test Compound at Various Concentrations add_kinase->add_compound pre_incubate Pre-incubate Kinase and Compound add_compound->pre_incubate initiate_reaction Initiate Reaction with ATP and Substrate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_phosphorylation Detect Substrate Phosphorylation incubate->detect_phosphorylation analyze_data Analyze Data and Calculate IC50 detect_phosphorylation->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Safety and Hazards of (2,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with (2,4-Difluorophenoxy)acetic acid. Drawing upon available data for the compound and its close structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D), this document details toxicological properties, handling procedures, and potential physiological effects. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to ensure safe handling and to inform risk assessments. All quantitative data are summarized in structured tables, and detailed experimental methodologies are outlined. Furthermore, this guide includes mandatory visualizations of a generic toxicity testing workflow and a proposed signaling pathway for phenoxyacetic acid-induced toxicity, rendered using the DOT language.

Chemical and Physical Properties

This compound is a synthetic organic compound. Due to limited publicly available data on its physical and chemical properties, the properties of the closely related 2,4-Dichlorophenoxyacetic acid are often used as a reference.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.[1]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[1]

Signal Word: Warning

Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in various safety data sheets and includes recommendations to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective gloves, eye protection, and face protection.

Toxicological Data

Table 1: Acute Toxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
EndpointSpeciesRouteValueReference
LD50RatOral375 - 1090 mg/kg[2][3]
LD50MouseOral138 - 347 mg/kg[4][5]
LD50RabbitOral699 - 800 mg/kg[2][5]
LD50Guinea PigOral1000 mg/kg[2]
LD50RabbitDermal>2000 mg/kg[2][6][7]
LC50RatInhalation>1.79 - >5.4 mg/L[2][6]
Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL) of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Study TypeSpeciesNOAELLOAELEffects at LOAELReference
2-Year Chronic/OncogenicityRat5 mg/kg/day75 mg/kg/dayDegeneration in proximal tubules[8][9][10]
2-Year OncogenicityMouse5 mg/kg/day62.5 mg/kg/dayDegeneration/regeneration in descending limb of proximal tubules (males)[10]
2-Generation ReproductionRat5 mg/kg/day20 mg/kg/dayReduced body weight in F1 dams, renal lesions in F0 and F1 adults[6]
DevelopmentalRat25 mg/kg/day50 - 75 mg/kg/dayDecreased fetal body weight, delayed ossification[6][7]
DevelopmentalRabbit30 mg/kg/day90 mg/kg/dayMaternal toxicity (clinical signs, abortions, reduced body-weight gain)[6]

Experimental Protocols

The toxicological evaluation of chemical substances like this compound follows standardized protocols, most notably the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality, consistency, and animal welfare.

Acute Toxicity Testing
  • Oral (OECD 401/420/423): These guidelines describe methods for determining the acute oral toxicity (LD50). The substance is administered in graduated doses to fasted animals (typically rats). Observations of mortality, clinical signs, and body weight changes are made for up to 14 days. A necropsy is performed on all animals.

  • Dermal (OECD 402): This test assesses the acute toxicity from dermal application. The substance is applied to the shaved skin of animals (usually rabbits or rats) for 24 hours.

  • Inhalation (OECD 403): This guideline details the assessment of toxicity from inhalation of the substance as a gas, vapor, or aerosol.

Irritation and Sensitization
  • Dermal Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the shaved skin of a single animal (typically a rabbit). The site is observed for erythema and edema at specified intervals.

  • Eye Irritation/Corrosion (OECD 405): The test substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit). The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis.

  • Skin Sensitization (OECD 406): This test, typically the Guinea Pig Maximization Test, assesses the potential of a substance to cause skin sensitization.

Genotoxicity Testing
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This assay uses mammalian cell lines to detect gene mutations.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test in rodents detects damage to chromosomes or the mitotic apparatus by observing micronuclei in erythrocytes.

Experimental_Workflow_for_Toxicity_Testing cluster_acute_toxicity Acute Toxicity Assessment cluster_irritation_sensitization Irritation and Sensitization cluster_genotoxicity Genotoxicity Assessment cluster_repeated_dose Repeated Dose Toxicity cluster_reproductive_developmental Reproductive & Developmental Toxicity acute_oral Acute Oral Toxicity (OECD 401/420/423) subchronic Sub-chronic Toxicity (90-day) acute_oral->subchronic acute_dermal Acute Dermal Toxicity (OECD 402) end Hazard Characterization & Risk Assessment acute_dermal->end acute_inhalation Acute Inhalation Toxicity (OECD 403) acute_inhalation->end dermal_irritation Dermal Irritation/Corrosion (OECD 404) skin_sensitization Skin Sensitization (OECD 406) dermal_irritation->skin_sensitization eye_irritation Eye Irritation/Corrosion (OECD 405) eye_irritation->end ames_test Ames Test (OECD 471) mammalian_mutation In Vitro Mammalian Cell Gene Mutation Test (OECD 476) ames_test->mammalian_mutation micronucleus_test In Vivo Micronucleus Test (OECD 474) mammalian_mutation->micronucleus_test micronucleus_test->end chronic Chronic Toxicity (>1 year) subchronic->chronic reproductive Two-Generation Reproduction Study subchronic->reproductive chronic->end developmental Developmental Toxicity Study reproductive->developmental developmental->end start Test Substance start->acute_oral start->dermal_irritation start->ames_test

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Potential Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanisms of toxicity for this compound are not well-defined. However, studies on 2,4-D suggest several potential pathways that may be involved. The primary mechanism is believed to be the induction of oxidative stress.

Key Postulated Mechanisms:

  • Oxidative Stress: Phenoxyacetic acids may lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This can result in damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: 2,4-D has been shown to disrupt the mitochondrial membrane potential, which can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c and the activation of caspases.

  • Cytoskeletal and Organelle Disruption: There is evidence that 2,4-D can disrupt the microtubule network and disorganize the Golgi apparatus in neuronal cells.

  • AMPKα Signaling: Recent research suggests that 2,4-D-induced apoptosis in pancreatic β-cells is mediated through the activation of the AMP-activated protein kinase (AMPK)α signaling pathway, which is triggered by oxidative stress.

Signaling_Pathway substance This compound Exposure ros Increased Reactive Oxygen Species (ROS) substance->ros cytoskeleton Cytoskeletal Disruption substance->cytoskeleton ampk AMPKα Activation ros->ampk mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) ros->mitochondria ampk->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A proposed signaling pathway for phenoxyacetic acid-induced cellular toxicity.

Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or when handling powder, wear a suitable dust mask or respirator.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound presents several hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, the extensive data available for its structural analog, 2,4-D, suggests the potential for more severe systemic effects with prolonged or high-level exposure. Researchers and professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. A thorough understanding of the potential hazards and adherence to standardized testing protocols are essential for the safe use of this compound in research and development. Further research is warranted to fully elucidate the toxicological profile and mechanisms of action of this compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Auxin-Like Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Synthetic auxin herbicides have been a cornerstone of modern agriculture for over 75 years, yet a detailed molecular understanding of their mechanism of action continues to evolve. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), causing supraphysiological auxin responses that lead to uncontrolled growth and eventual death in susceptible plant species. This technical guide provides a comprehensive overview of the core molecular mechanism underpinning the activity of auxin-like herbicides. We delve into the primary signaling cascade, involving the TIR1/AFB co-receptor complex, the Aux/IAA transcriptional repressors, and the ARF transcription factors. This guide presents quantitative data on receptor binding affinities and protein degradation kinetics, details the experimental protocols used to elucidate this pathway, and provides visual diagrams of the key molecular interactions and experimental workflows to facilitate a deeper understanding for research and development professionals.

The Core Molecular Mechanism: Hijacking the Nuclear Auxin Pathway

The primary mode of action for auxin-like herbicides is the targeted disruption of the nuclear auxin signaling pathway. This pathway functions as a de-repression system, where the presence of auxin triggers the removal of transcriptional repressors. Auxin-like herbicides, which are often more stable and persistent than endogenous IAA, permanently activate this system, leading to a catastrophic loss of controlled gene expression.[1]

At low auxin concentrations, transcriptional repressors known as Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors.[2][3] This interaction prevents ARFs from regulating the expression of auxin-responsive genes by recruiting co-repressors like TOPLESS (TPL).[2]

The perception of auxin occurs through a co-receptor system composed of an F-box protein—either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or one of its five homologs, AUXIN SIGNALING F-BOX (AFB) proteins—and an Aux/IAA protein.[4][5][6] Auxin or an auxin-like herbicide acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the conserved degron motif within Domain II of the Aux/IAA protein.[3][7][8]

The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex known as the SCFTIR1/AFB complex (Skp1-Cullin-F-box).[9][10][11] The auxin-mediated binding of an Aux/IAA protein to the SCFTIR1/AFB complex targets the Aux/IAA for poly-ubiquitination.[7][8] Subsequently, the ubiquitinated Aux/IAA protein is recognized and rapidly degraded by the 26S proteasome .[9][12][13]

The degradation of the Aux/IAA repressor liberates the ARF transcription factor.[14][15] The freed ARF can then bind to specific DNA sequences, known as Auxin Response Elements (AuxREs) , in the promoters of early auxin-responsive genes, leading to their large-scale transcription.[2][14] The sustained and excessive activation of these genes results in a cascade of physiological disruptions, including epinasty, growth inhibition, senescence, and tissue decay, largely driven by the overproduction of other hormones like ethylene and abscisic acid (ABA).[1][7][9][16]

Visualizing the Signaling Pathway

The following diagrams illustrate the state of the nuclear auxin pathway in the absence and presence of auxin or auxin-like herbicides.

Low_Auxin_State cluster_nucleus Nucleus cluster_legend State: Low Auxin ARF ARF AuxRE AuxRE ARF->AuxRE Bound AuxIAA Aux/IAA AuxIAA->ARF Binds & Inhibits Gene Auxin-Responsive Gene AuxRE->Gene Transcription OFF SCFTIR1 SCF-TIR1/AFB (Inactive) Auxin_leg No Auxin Signal

Diagram 1: Nuclear auxin pathway in a repressed state (Low Auxin).

High_Auxin_State cluster_nucleus Nucleus cluster_legend State: High Auxin / Herbicide Auxin Auxin / Herbicide SCFTIR1 SCF-TIR1/AFB Auxin->SCFTIR1 Binds (Molecular Glue) AuxIAA Aux/IAA SCFTIR1->AuxIAA Recruits Ub Ubiquitin AuxIAA->Ub Poly-ubiquitination ARF ARF (Active) Proteasome 26S Proteasome Ub->Proteasome Degradation AuxRE AuxRE ARF->AuxRE Binds & Activates Gene Auxin-Responsive Gene AuxRE->Gene Transcription ON mRNA mRNA Gene->mRNA Transcription Auxin_leg Sustained Signal SPR_Workflow start Start purify Express & Purify TIR1/AFB-ASK1 Complex & Aux/IAA Degron Peptide start->purify immobilize Immobilize Aux/IAA Degron Peptide onto SPR Sensor Chip purify->immobilize prepare Prepare Analyte: Mix Receptor Complex with Auxin/Herbicide immobilize->prepare inject Inject Analyte over Chip (Association Phase) prepare->inject wash Flow Running Buffer (Dissociation Phase) inject->wash regenerate Inject Regeneration Solution wash->regenerate repeat Repeat for Multiple Analyte Concentrations regenerate->repeat repeat->prepare Next Conc. analyze Fit Sensorgrams to Kinetic Model Calculate ka, kd, and KD repeat->analyze All Conc. Done end End analyze->end CHX_Chase_Workflow start Start construct Generate Transgenic Plants Expressing Aux/IAA::LUC start->construct grow Grow Seedlings to Uniform Stage construct->grow treat Treat Seedlings with Auxin/Herbicide (or Mock) grow->treat add_chx Add Cycloheximide (CHX) to Inhibit Translation treat->add_chx sample Collect Samples over a Time Course (e.g., 0-60 min) add_chx->sample quantify Extract Protein & Perform Luciferase Assay / Western Blot sample->quantify analyze Plot % Protein Remaining vs. Time Calculate Half-Life (t½) quantify->analyze end End analyze->end RNASeq_Workflow start Start: Experimental Design (Time-course, Replicates) treat Herbicide/Mock Treatment of Plants start->treat harvest Harvest & Flash-Freeze Tissue treat->harvest extract Total RNA Extraction & Quality Control (QC) harvest->extract library mRNA Enrichment & cDNA Library Preparation extract->library sequence High-Throughput Sequencing (e.g., Illumina) library->sequence data_qc Raw Read QC & Trimming sequence->data_qc align Align Reads to Reference Genome data_qc->align quantify Quantify Gene Expression (Read Counting) align->quantify de_analysis Differential Expression Analysis (e.g., DESeq2) quantify->de_analysis functional Functional Annotation (GO, Pathway Analysis) de_analysis->functional validate Validate with qRT-PCR functional->validate end End validate->end

References

Synthesis of (2,4-Difluorophenoxy)acetic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (2,4-Difluorophenoxy)acetic acid and its primary derivatives, namely esters and amides. This document details the core synthetic methodologies, provides explicit experimental protocols, and presents quantitative data in a clear, comparative format. Visualization of the synthetic workflows is included to facilitate a deeper understanding of the processes involved.

Core Synthesis of this compound

The principal and most widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This venerable and reliable method involves the reaction of a deprotonated phenol with a haloalkane. In this specific synthesis, 2,4-difluorophenol is reacted with a salt of chloroacetic acid under basic conditions.

An alternative, though often requiring harsher conditions, is the Ullmann condensation. This copper-catalyzed reaction couples an aryl halide with an alcohol. For the synthesis of this compound, this would involve the reaction of a 2,4-difluoro-halobenzene with a salt of glycolic acid.

Key Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are outlined below.

Synthetic Pathways for this compound cluster_0 Williamson Ether Synthesis cluster_1 Ullmann Condensation A1 2,4-Difluorophenol R1 Reaction A1->R1 B1 Chloroacetic Acid B1->R1 C1 Base (e.g., NaOH) C1->R1 D1 This compound R1->D1 Etherification A2 1-Bromo-2,4-difluorobenzene R2 Reaction A2->R2 B2 Glycolic Acid B2->R2 C2 Copper Catalyst C2->R2 D2 Base D2->R2 E2 This compound R2->E2 Coupling

Caption: Primary synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure adapted from established methods for phenoxyacetic acid synthesis.

Materials:

  • 2,4-Difluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Preparation of Sodium Chloroacetate: In a fume hood, dissolve chloroacetic acid (1.0 eq) in water. Cool the solution in an ice bath and slowly add a 30% aqueous solution of sodium hydroxide until the pH of the solution is between 8 and 9.

  • Preparation of Sodium 2,4-Difluorophenoxide: In a separate reaction vessel, dissolve sodium hydroxide (1.0 eq) in a mixture of water and ethanol. With stirring, slowly add 2,4-difluorophenol (1.0 eq). Continue stirring for 20 minutes at room temperature.

  • Reaction: Add the prepared sodium chloroacetate solution to the sodium 2,4-difluorophenoxide solution. Heat the mixture to reflux (approximately 102°C) and maintain for 5 hours.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify to pH 1-2 with 2.0 M hydrochloric acid, which will cause a white precipitate to form.

  • Purification: Filter the crude product and wash with dilute hydrochloric acid. For further purification, the crude solid can be recrystallized from hot water. Dry the purified product in a vacuum oven at 60°C.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Melting Point (°C)
This compoundC₈H₆F₂O₃188.1370-85126-129

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound allows for the straightforward synthesis of various derivatives, most notably esters and amides. These reactions typically proceed through the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with a nucleophile (an alcohol for an ester or an amine for an amide).

Workflow for Derivative Synthesis

The general workflow for the synthesis of ester and amide derivatives from this compound is depicted below.

Synthesis of this compound Derivatives A This compound C (2,4-Difluorophenoxy)acetyl chloride A->C Activation B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) B->C F Ester Derivative C->F Esterification G Amide Derivative C->G Amidation D Alcohol (R-OH) D->F E Amine (R-NH₂) E->G

Caption: General workflow for the synthesis of ester and amide derivatives.

Protocol 2: Synthesis of Methyl (2,4-Difluorophenoxy)acetate

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Methanol (MeOH)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Pyridine (optional, as a catalyst)

Procedure:

  • Formation of Acyl Chloride: In a fume hood, suspend this compound (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added. Stir the mixture at room temperature for 2-3 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude (2,4-Difluorophenoxy)acetyl chloride.

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution in an ice bath. Add methanol (1.5 eq) dropwise. A small amount of pyridine can be added to neutralize the HCl formed. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Boiling Point (°C)
Methyl (2,4-Difluorophenoxy)acetateC₉H₈F₂O₃202.1685-95115-117 (at 15 mmHg)
Protocol 3: Synthesis of (2,4-Difluorophenoxy)acetamide

Materials:

  • (2,4-Difluorophenoxy)acetyl chloride (prepared as in Protocol 2)

  • Ammonia solution (aqueous or in dioxane) or Ammonium chloride and a base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Amidation: Dissolve the crude (2,4-Difluorophenoxy)acetyl chloride (1.0 eq) in anhydrous dichloromethane and cool the solution in an ice bath. Slowly add a concentrated aqueous solution of ammonia (2.0 eq) or a solution of ammonia in dioxane. Alternatively, a suspension of ammonium chloride (1.5 eq) and triethylamine (2.0 eq) in DCM can be used.

  • Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Work-up and Purification: A precipitate of the amide will likely form. Filter the solid and wash with water and cold dichloromethane. If no precipitate forms, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide. The product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Melting Point (°C)
(2,4-Difluorophenoxy)acetamideC₈H₇F₂NO₂187.1480-90145-148

Quantitative Data Summary

The following table summarizes the key quantitative data for the parent acid and its primary derivatives.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State Melting/Boiling Point (°C)
This compoundC₈H₆F₂O₃188.1370-85White Solid126-129 (m.p.)
Methyl (2,4-Difluorophenoxy)acetateC₉H₈F₂O₃202.1685-95Colorless Liquid115-117/15 mmHg (b.p.)
(2,4-Difluorophenoxy)acetamideC₈H₇F₂NO₂187.1480-90White Solid145-148 (m.p.)

Note on Spectroscopic Data:

  • ¹H NMR of this compound (in CDCl₃): δ ~4.7 (s, 2H, -CH₂-), 6.8-7.2 (m, 3H, Ar-H), ~10.5 (br s, 1H, -COOH).

  • ¹³C NMR of this compound (in CDCl₃): δ ~65 (-CH₂-), ~105 (dd), ~112 (dd), ~118 (dd), ~150 (dd), ~155 (dd), ~160 (dd), ~175 (-COOH). The complex splitting patterns in the aromatic region are due to C-F coupling.

  • IR (KBr, cm⁻¹): ~3000-3300 (br, O-H), ~1700 (s, C=O), ~1600, ~1500 (aromatic C=C), ~1200 (C-O).

This guide provides a foundational understanding of the synthesis of this compound and its key derivatives. Researchers are encouraged to consult the primary literature for more specialized protocols and applications of these compounds.

An In-depth Technical Guide to (2,4-Difluorophenoxy)acetic Acid: Synthesis, Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Difluorophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class of molecules. Primarily recognized for its herbicidal properties, this compound functions as an auxin mimic, disrupting normal plant growth processes in susceptible species. This technical guide provides a comprehensive review of the current research on this compound, detailing its chemical synthesis, mechanism of action, biological effects, and potential applications beyond agriculture. This document is intended to serve as a foundational resource for researchers and professionals in the fields of agricultural science, toxicology, and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its chemical structure is characterized by a phenoxy group substituted with two fluorine atoms at the 2 and 4 positions of the aromatic ring, attached to an acetic acid moiety.[1] This substitution pattern is crucial to its biological activity. The compound has limited solubility in water but is soluble in various organic solvents.[1]

PropertyValueReference
CAS Number 399-44-0[1][2]
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [2]
Appearance White to off-white solid[1]
Solubility Limited in water, soluble in organic solvents[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general representation of the Williamson ether synthesis adapted for the preparation of this compound.

Materials:

  • 2,4-Difluorophenol

  • Ethyl chloroacetate (or another suitable haloacetate)

  • Strong base (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Solvent (e.g., Acetone, Ethanol)

  • Acid for workup (e.g., Hydrochloric acid)

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 2,4-difluorophenol in a suitable solvent.

  • Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to the solution to deprotonate the phenol and form the sodium or potassium 2,4-difluorophenoxide salt. The reaction is typically carried out at room temperature with stirring.

  • Nucleophilic Substitution: To the phenoxide solution, add ethyl chloroacetate dropwise. The reaction mixture is then heated to reflux for several hours to facilitate the Sₙ2 reaction.[3][4][5]

  • Workup and Extraction: After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the carboxylate.

  • The aqueous solution is then extracted with an organic solvent (e.g., diethyl ether) to isolate the this compound.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system.

Auxin_Signaling_Pathway DFPAA This compound TIR1_AFB TIR1/AFB Receptor Complex DFPAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Transcription of Auxin-Responsive Genes AuxRE->Gene_Expression Activates Physiological_Response Uncontrolled Growth & Plant Death Gene_Expression->Physiological_Response Leads to

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of (2,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (2,4-Difluorophenoxy)acetic acid in various matrices. The methodologies described herein are based on established analytical techniques for similar phenoxyacetic acid compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), and are intended to serve as a comprehensive guide for laboratory personnel. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for their robustness, sensitivity, and selectivity.[1][2] Additionally, an overview of electrochemical methods is provided as an alternative approach.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for the determination of this compound.[1] This technique separates the analyte from the sample matrix based on its polarity, followed by detection using a UV detector.

Experimental Protocol: Analysis in Water Samples

This protocol is adapted from a method for 2,4-D analysis in water and is suitable for the determination of this compound with appropriate validation.[2]

1.1. Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE)

  • Adjust the pH of a 4 mL water sample to 2 using 0.02 M HCl.[1][2]

  • Add 1 mL of acetonitrile (as the extraction solvent).[1][2]

  • Add 5 mL of a 5% (w/v) sodium chloride solution to facilitate the separation of the aqueous and organic phases.[1][2]

  • Vortex the mixture vigorously for 3 minutes to ensure thorough extraction.[1][2]

  • Centrifuge the sample to achieve complete phase separation.

  • Collect the upper acetonitrile layer for HPLC analysis.

1.2. HPLC-UV Operating Conditions

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile, deionized water, and acetic acid (80:19.5:0.5, v/v/v).[2]

  • Flow Rate: 1 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 20 µL.[2]

  • UV Detection Wavelength: 283 nm (Note: The optimal wavelength for this compound should be determined experimentally).[2]

Quantitative Data Summary (Based on a similar compound, 2,4-D)
ParameterValueReference
Linearity Range0.01 - 50 µg/L[2]
Limit of Detection (LOD)0.004 µg/L[2]
Limit of Quantification (LOQ)0.01 µg/L[2]
Recovery95.98% - 115%[2]
Extraction Efficiency99.69%[2]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation (SALLE) cluster_analysis HPLC-UV Analysis Sample Water Sample (4 mL) pH_Adjust Adjust pH to 2 Sample->pH_Adjust Add_ACN Add Acetonitrile (1 mL) pH_Adjust->Add_ACN Add_NaCl Add 5% NaCl (5 mL) Add_ACN->Add_NaCl Vortex Vortex (3 min) Add_NaCl->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Acetonitrile Layer Centrifuge->Extract HPLC_Injection Inject into HPLC Extract->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample pH_Adjust Adjust pH to 2-3 Sample->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Evaporation Evaporate to Dryness LLE->Evaporation Derivatization Silylation (TMS ester) Evaporation->Derivatization GC_Injection Inject into GC Derivatization->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Electrochemical Methods

Electrochemical sensors offer a rapid and sensitive alternative for the detection of phenoxyacetic acids. T[3][4]hese methods often involve the modification of an electrode surface to enhance the electrochemical response of the target analyte.

Principle of Detection

For a related compound, 2,4-D, an indirect electrochemical method has been developed. This involves converting the analyte into an electroactive nitrated form, which can then be detected using a modified screen-printed carbon electrode with a bismuth film. A[3][4] similar approach could potentially be developed for this compound.

Quantitative Data Summary for a 2,4-D Electrochemical Sensor
ParameterValueReference
Linear Range11.1 - 74.3 µM
Limit of Detection (LOD)3.15 µM
Limit of Quantification (LOQ)10.5 µM

Logical Relationship: Electrochemical Detection

Electrochemical_Logic Analyte This compound (Electrochemically Inactive) Nitration Nitration Reaction Analyte->Nitration Electroactive_Form Electroactive Nitro-derivative Nitration->Electroactive_Form Modified_Electrode Bismuth Film Modified Electrode Electroactive_Form->Modified_Electrode  Reduction/Oxidation Electrochemical_Signal Measurable Electrochemical Signal Modified_Electrode->Electrochemical_Signal Quantification Quantification Electrochemical_Signal->Quantification

Caption: Logical flow for the indirect electrochemical detection of this compound.

Sample Preparation for Complex Matrices

For more complex matrices such as soil, agricultural products, or biological fluids, more rigorous sample preparation is required to remove interferences.

Protocol for Soil and Corn Samples (Alkaline Hydrolysis and Acetonitrile Extraction)

This protocol is adapted from a method for 2,4-D.

[1]1. To a 5 g sample of soil or ground corn, add 15 mL of water and 300 µL of 5 N sodium hydroxide solution. 2. Shake the mixture for 30 minutes to hydrolyze any esters or salts of the analyte. 3[1]. Neutralize the solution by adding 300 µL of 5 N sulfuric acid. 4[1]. Add 10 mL of acetonitrile and shake for an additional 2 minutes. 5[1]. Induce phase separation by adding a mixture of 6 g of magnesium sulfate and 1.5 g of sodium chloride. 6[1]. Shake for another 2 minutes and then centrifuge at 3000 rpm for 5 minutes. 7[1]. The acetonitrile extract can then be further cleaned up if necessary or directly analyzed by LC-MS/MS.

[5]#### Protocol for Biological Fluids (e.g., Serum)

This protocol is adapted from a method for 2,4-D in rat serum.

[6]1. To 100 µL of serum, add three times the volume of acetonitrile (300 µL). 2. Vortex the mixture for 3 minutes to precipitate proteins. 3[6]. Centrifuge at 12,000 rpm for 10 minutes at 4°C. 4[6]. Collect the supernatant for analysis by HPLC or LC-MS/MS.

Note: All methods presented should be validated for this compound in the specific matrix of interest to ensure accuracy, precision, and reliability. This includes determining the appropriate standards, quality controls, and performance characteristics such as linearity, LOD, LOQ, and recovery.

References

Application Note: HPLC Analysis of (2,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenoxy)acetic acid is a chemical compound of interest in pharmaceutical and agrochemical research. Accurate and reliable quantification of this analyte is crucial for various stages of development and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the analysis of such aromatic carboxylic acids.

This document provides a detailed protocol for the HPLC analysis of this compound. It should be noted that while direct, validated methods for this specific analyte are not widely published, the following protocol has been adapted from established methods for the structurally similar compound, 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2][3][4][5] This method serves as an excellent starting point for method development and validation in your laboratory.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. The conditions are based on protocols for analogous compounds and are expected to provide good peak shape and resolution.[4][5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 15 minutes

Hypothetical Method Validation Summary

The following table summarizes the expected performance characteristics of this HPLC method for this compound. This data is hypothetical and should be confirmed by internal method validation.

ParameterExpected Result
Retention Time ~ 5.2 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

This section details the step-by-step procedure for preparing standards and samples for HPLC analysis.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Standard Solution Preparation
  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with methanol.

  • Working Standard Solutions (1 - 100 µg/mL):

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions: 60% A / 40% B).

Sample Preparation
  • Accurately weigh a sample containing an expected amount of this compound into a suitable volumetric flask.

  • Dissolve the sample in a small amount of methanol and sonicate if necessary.

  • Dilute to the final volume with the mobile phase to achieve a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Preparation and Analysis
  • System Preparation:

    • Ensure all solvent reservoirs are filled with the appropriate mobile phases.

    • Prime the pumps to remove any air bubbles from the system.

  • Equilibration:

    • Set the column temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase composition (60% A / 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software including blanks, calibration standards, and samples.

  • Analysis:

    • Inject the samples according to the defined sequence.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Generate a calibration curve from the standard injections.

    • Quantify the amount of this compound in the samples using the calibration curve.

Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions (Stock and Working) sequence Set Up Injection Sequence prep_standards->sequence prep_samples Prepare Sample Solutions (Dissolve, Dilute, Filter) prep_samples->sequence system_prep System Preparation (Prime Pumps, Equilibrate Column) injection Inject Samples and Standards system_prep->injection sequence->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection at 230 nm separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples integration->quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes: 1H NMR Spectrum Analysis of (2,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,4-Difluorophenoxy)acetic acid is an organic compound belonging to the class of phenoxyacetic acids.[1] Its structure features a phenoxy group substituted with two fluorine atoms at the 2 and 4 positions of the aromatic ring.[1] This compound and its derivatives are of interest in pharmaceutical and agricultural research. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed guide to the analysis of the 1H NMR spectrum of this compound, including predicted spectral data and experimental protocols.

Molecular Structure and Proton Environments

The structural integrity of this compound can be confirmed by analyzing the distinct signals in its 1H NMR spectrum, which correspond to the different proton environments within the molecule. The key proton groups are the carboxylic acid proton (-COOH), the methylene protons (-OCH₂-), and the three aromatic protons on the difluorinated ring.

Caption: Chemical structure of this compound with key proton groups highlighted.

Predicted 1H NMR Spectral Data

The chemical shifts (δ) are influenced by the electronic environment of the protons. Electronegative atoms like oxygen and fluorine cause a downfield shift (higher ppm values).[2] Spin-spin coupling between neighboring non-equivalent protons and fluorine atoms results in the splitting of signals.[3] The predicted data is summarized below, assuming a deuterated chloroform (CDCl₃) solvent.

Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Hₐ (-COOH)1H> 10.0Broad Singlet (br s)-
Hᵦ (-OCH₂-)2H~ 4.75Singlet (s)-
H₆1H~ 7.10Triplet of doublets (td)³J(H₆-H₅) ≈ 8-9 Hz, ⁴J(H₆-F) ≈ 3-4 Hz
H₅1H~ 6.95Multiplet (m)Complex coupling with H₃, H₆, and F₄
H₃1H~ 6.85Triplet of doublets (td)³J(H₃-F₂) ≈ 8-10 Hz, ⁴J(H₃-H₅) ≈ 2-3 Hz

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The carboxylic acid proton (Hₐ) signal is often broad and may exchange with trace amounts of D₂O in the solvent.

Protocols: 1H NMR Analysis

1. Sample Preparation Protocol

This protocol outlines the standard procedure for preparing a sample of this compound for 1H NMR analysis.[4][5]

Materials and Equipment:

  • This compound (5-10 mg)[4]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆), ~0.7 mL[6]

  • 5 mm NMR tube and cap[7]

  • Analytical balance

  • Small vial or beaker

  • Pasteur pipette and bulb

  • Glass wool or a syringe filter

  • Vortex mixer (optional)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4][7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5][6]

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. The solution should be transparent.[7]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter directly into the NMR tube.[4]

  • Volume Check: Ensure the final volume in the NMR tube corresponds to a height of at least 4-5 cm to guarantee optimal shimming and data quality.[4][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2. NMR Data Acquisition Protocol

This is a general protocol for acquiring a standard 1D proton NMR spectrum. Parameters may need optimization based on the specific instrument.

Instrument: 400 MHz (or higher) NMR Spectrometer

Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)

Procedure:

  • Instrument Setup: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Experiment Setup: Load a standard 1D proton experiment.

  • Key Parameters:

    • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Typically 0-16 ppm for a proton spectrum.

  • Acquisition: Start the acquisition.

  • Data Storage: Save the raw data (FID - Free Induction Decay) upon completion.

3. Data Processing and Analysis Workflow

The acquired FID must be processed to generate an interpretable spectrum.

G cluster_workflow NMR Experimental and Data Analysis Workflow A Sample Preparation (Weighing, Dissolution, Filtration) B Data Acquisition (Lock, Shim, Run Experiment) A->B C FID Processing (Fourier Transform) B->C D Spectrum Phasing C->D E Baseline Correction D->E F Reference Calibration (e.g., TMS at 0 ppm) E->F G Peak Integration F->G H Peak Picking & Reporting (Chemical Shift, Multiplicity, J-coupling) G->H I Structural Elucidation H->I

Caption: Standard workflow from sample preparation to final structural analysis in NMR spectroscopy.

Processing Steps:

  • Fourier Transform (FT): Convert the time-domain data (FID) into frequency-domain data (the spectrum).

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode.

  • Baseline Correction: Correct any distortions in the spectral baseline to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or an internal standard (like TMS) to its known chemical shift value.[2]

  • Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.

  • Peak Picking: Identify the exact chemical shift (in ppm) for each peak in a multiplet.

  • Coupling Constant Calculation: For multiplets, calculate the coupling constants (J) by measuring the distance between the split peaks in Hertz (Hz).[8] This is crucial for confirming which protons are coupled to each other.[3]

References

Application Note: Analysis of (2,4-Difluorophenoxy)acetic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the analytical methodology for the characterization of (2,4-Difluorophenoxy)acetic acid using mass spectrometry. It provides predicted fragmentation patterns based on established principles and data from structurally similar compounds. Detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, offering robust methods for the identification and quantification of this compound in various matrices.

Introduction

This compound is a fluorinated aromatic carboxylic acid. As with many halogenated phenoxyacetic acids, it is of interest in pharmaceutical and agrochemical research. Mass spectrometry is a critical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation behavior of this compound is essential for developing reliable analytical methods. This document provides a comprehensive guide to its mass spectrometric analysis, including predicted fragmentation pathways and detailed experimental protocols.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in mass spectrometry is expected to follow patterns characteristic of phenoxyacetic acids. The primary fragmentation events are anticipated to involve the carboxylic acid moiety and cleavage of the ether linkage. The molecular weight of this compound is 188.13 g/mol .

Under Electron Ionization (EI) , the molecular ion [M]⁺• at m/z 188 is expected. Key fragmentation pathways likely include:

  • Loss of the carboxymethyl group (•CH₂COOH) : This would result in the formation of the 2,4-difluorophenoxy radical cation at m/z 131.

  • Decarboxylation (- CO₂) followed by loss of a hydrogen radical : This would lead to a fragment at m/z 143.

  • Cleavage of the ether bond : This can lead to the formation of the 2,4-difluorophenol fragment ion at m/z 130.

Under Electrospray Ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ at m/z 187 will be the predominant parent ion. Collision-Induced Dissociation (CID) of this ion is expected to yield characteristic product ions:

  • Loss of CO₂ : This would produce a fragment at m/z 143.

  • Loss of the entire acetic acid moiety (CH₂COOH) : This would result in the 2,4-difluorophenoxide anion at m/z 129.

Based on the fragmentation of the analogous compound (2,4-Dichlorophenoxy)acetic acid, where transitions of 219→161 (loss of the carboxymethyl radical) and 219→125 (further fragmentation) are observed, similar pathways can be predicted for the difluoro- compound.

Predicted Fragmentation Pathway Diagram

G cluster_ei Electron Ionization (EI) cluster_esi Electrospray Ionization (ESI) - Negative Mode mol_ion_ei [(2,4-F₂Ph)OCH₂COOH]⁺• m/z = 188 frag1_ei [2,4-F₂PhO]⁺ m/z = 131 mol_ion_ei->frag1_ei - •CH₂COOH frag2_ei [2,4-F₂PhOCH₂]⁺ m/z = 145 mol_ion_ei->frag2_ei - •COOH frag3_ei [2,4-F₂Ph]⁺ m/z = 113 frag1_ei->frag3_ei - O mol_ion_esi [(2,4-F₂Ph)OCH₂COO]⁻ m/z = 187 frag1_esi [2,4-F₂PhOCH₂]⁻ m/z = 143 mol_ion_esi->frag1_esi - CO₂ frag2_esi [2,4-F₂PhO]⁻ m/z = 129 mol_ion_esi->frag2_esi - CH₂CO

Caption: Predicted fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the parent and major fragment ions of this compound under different ionization conditions.

Ionization ModeParent Ion (m/z)Key Fragment Ions (m/z)Predicted Neutral Loss
EI (+) 188145, 131, 113•COOH, •CH₂COOH, O
ESI (-) 187143, 129CO₂, CH₂CO

Experimental Protocols

GC-MS Analysis

This protocol is suitable for the analysis of this compound after derivatization to a more volatile form.

4.1.1 Sample Preparation (Derivatization)

  • Extraction : For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate after acidifying the sample to a pH of 2-3.

  • Drying : Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization : To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction : Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis : After cooling to room temperature, the sample is ready for GC-MS analysis.

4.1.2 GC-MS Parameters

  • Gas Chromatograph : Agilent 8890 GC or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature : 250°C.

  • Injection Volume : 1 µL, splitless mode.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Scan Range : m/z 40-400.

LC-MS/MS Analysis

This protocol is suitable for the direct analysis of this compound without derivatization.

4.2.1 Sample Preparation

  • Extraction : For solid samples, perform a solvent extraction with a mixture of acetonitrile and water. For liquid samples, a simple dilution with the mobile phase may be sufficient.

  • Filtration : Filter the extract through a 0.22 µm syringe filter before analysis.

4.2.2 LC-MS/MS Parameters

  • Liquid Chromatograph : Agilent 1290 Infinity II LC or equivalent.

  • Column : Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient :

    • 0-1 min: 10% B.

    • 1-8 min: 10% to 90% B.

    • 8-10 min: 90% B.

    • 10.1-12 min: 10% B (re-equilibration).

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode : Electrospray Ionization (ESI), Negative.

  • Capillary Voltage : 3500 V.

  • Gas Temperature : 300°C.

  • Gas Flow : 8 L/min.

  • Nebulizer Pressure : 40 psi.

  • MRM Transitions :

    • Precursor Ion (m/z): 187

    • Product Ion 1 (Quantifier, m/z): 143 (Collision Energy: 10 eV)

    • Product Ion 2 (Qualifier, m/z): 129 (Collision Energy: 20 eV)

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection extraction Extraction start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization filtration Filtration (for LC-MS/MS) extraction->filtration gcms GC-MS Analysis derivatization->gcms lcmsms LC-MS/MS Analysis filtration->lcmsms data_acq Data Acquisition gcms->data_acq lcmsms->data_acq data_proc Data Processing & Interpretation data_acq->data_proc report Reporting data_proc->report

Caption: General workflow for mass spectrometric analysis.

Conclusion

The methods and data presented in this application note provide a comprehensive framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed protocols for both GC-MS and LC-MS/MS offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for this compound. The provided workflows can be adapted to various sample matrices and analytical objectives.

Application Notes and Protocols for the Crystal Structure Analysis of (2,4-Difluorophenoxy)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the crystal structure analysis of (2,4-Difluorophenoxy)acetic acid. Due to the current unavailability of published single-crystal X-ray diffraction data for this compound, this guide utilizes the comprehensive data from a closely related compound, 2-(4-fluorophenoxy)acetic acid , as a representative model. These protocols and application notes are designed to be broadly applicable to the crystallographic study of similar small organic molecules, which are often of interest in medicinal chemistry and drug development. The methodologies cover crystal growth, X-ray data collection, structure solution, and refinement.

Introduction

This compound is a halogenated phenoxyacetic acid derivative. The introduction of fluorine atoms into organic molecules can significantly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for structure-activity relationship (SAR) studies and rational drug design.

X-ray crystallography is a powerful analytical technique that provides definitive information about the molecular structure, conformation, and intermolecular interactions within a crystalline solid.[1] This information is invaluable for understanding the behavior of active pharmaceutical ingredients (APIs) and for the development of new therapeutic agents.

Experimental Protocols

Synthesis and Crystallization of 2-(4-fluorophenoxy)acetic acid

A general synthetic route for phenoxyacetic acids involves the reaction of a substituted phenol with an acetate synthon. The following protocol is based on the synthesis of 2-(4-fluorophenoxy)acetic acid.[2][3]

Materials:

  • 4-Fluorophenol

  • Ethyl chloroacetate

  • Acetone

  • Anhydrous potassium carbonate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • A mixture of 4-fluorophenol, ethyl chloroacetate, and anhydrous potassium carbonate in acetone is refluxed for several hours.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude ester.

  • The crude ester is then hydrolyzed using an aqueous solution of sodium hydroxide.

  • The reaction mixture is acidified with HCl to precipitate the 2-(4-fluorophenoxy)acetic acid.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in an appropriate solvent, such as ethanol or an ethanol/water mixture.

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants 4-Fluorophenol + Ethyl Chloroacetate + K2CO3 in Acetone Reflux Reflux Filter Filter Concentrate Concentrate Hydrolysis Hydrolysis (NaOH) Acidify Acidify (HCl) Collect Filter and Dry Product 2-(4-fluorophenoxy)acetic acid Dissolve Dissolve in Ethanol Evaporate Slow Evaporation Crystals Single Crystals

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a general protocol for single-crystal X-ray diffraction analysis.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam, and diffraction data are collected, typically by rotating the crystal and recording the diffraction pattern at various orientations.[4] Data collection parameters such as exposure time and frame width are optimized to obtain a complete and high-quality dataset.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[5]

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated using tools like CHECKCIF to ensure its quality and correctness.

XRay_Workflow Mount Mount Single Crystal Collect X-ray Data Collection Mount->Collect Reduce Data Reduction Collect->Reduce Solve Structure Solution (Direct Methods) Reduce->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Validate Structure Validation (CHECKCIF) Refine->Validate Final Final Crystal Structure Validate->Final

Data Presentation

The crystallographic data for 2-(4-fluorophenoxy)acetic acid are summarized in the tables below.[2][3] This data serves as a reference for what can be expected for the analysis of this compound.

Table 1: Crystal Data and Structure Refinement Details for 2-(4-fluorophenoxy)acetic acid
ParameterValue
Empirical formulaC₈H₇FO₃
Formula weight170.14
Temperature293(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a13.3087(17) Å
b4.9912(6) Å
c11.6018(15) Å
α90°
β104.171(4)°
γ90°
Volume747.21(16) ų
Z4
Calculated density1.512 g/cm³
Absorption coefficient1.142 mm⁻¹
F(000)352
Data collection
Reflections collected8759
Independent reflections1246 [R(int) = 0.0528]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1246 / 0 / 112
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R₁ = 0.0458, wR₂ = 0.1218
R indices (all data)R₁ = 0.0537, wR₂ = 0.1313

Application in Drug Development

The detailed structural information obtained from X-ray crystallography has several critical applications in the field of drug development:

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can understand how specific structural features influence efficacy and selectivity.

  • Rational Drug Design: The three-dimensional structure of a ligand bound to its target protein, often determined by X-ray crystallography, provides a blueprint for the design of new, more potent, and selective drug candidates.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and stability, which can affect its bioavailability. X-ray diffraction is a key technique for identifying and characterizing polymorphs.

  • Intellectual Property: A well-characterized crystal structure can be a crucial component of a patent application, providing strong protection for a new chemical entity.

DrugDev_Signaling cluster_applications Applications cluster_outcomes Outcomes Crystal_Structure Crystal Structure Analysis SAR SAR Studies Crystal_Structure->SAR Informs Design Rational Drug Design Crystal_Structure->Design Enables Polymorph Polymorph Screening Crystal_Structure->Polymorph Identifies IP Intellectual Property Crystal_Structure->IP Strengthens Improved_Lead Improved Lead Compounds SAR->Improved_Lead New_Drugs Novel Drug Candidates Design->New_Drugs Stable_Form Stable Formulation Polymorph->Stable_Form Patent Patent Protection IP->Patent

Conclusion

While the specific crystal structure of this compound is not yet publicly available, the protocols and data presented for the analogous 2-(4-fluorophenoxy)acetic acid provide a robust framework for its future analysis. The detailed methodologies for synthesis, crystallization, and X-ray diffraction analysis are broadly applicable to small organic molecules and are essential for researchers in medicinal chemistry and drug development. The structural insights gained from such studies are fundamental to advancing our understanding of molecular interactions and to the design of new therapeutic agents.

References

Application Notes and Protocols for (2,4-Difluorophenoxy)acetic acid as a Broadleaf Weed Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class of chemicals. Structurally analogous to the well-characterized herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), it is investigated for its potential as a selective herbicide for the control of broadleaf weeds. Like other phenoxy herbicides, this compound is presumed to act as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[1][2][3] This mimicry disrupts normal plant growth processes in susceptible dicotyledonous (broadleaf) plants, leading to uncontrolled growth and eventual death, while monocotyledonous plants (grasses) generally exhibit tolerance.[1][4]

The primary mode of action of synthetic auxins involves the overstimulation of auxin-responsive genes.[5][6] This is mediated by the TIR1/AFB family of auxin receptors.[2] At high concentrations, these synthetic auxins lead to the degradation of Aux/IAA transcriptional repressors, causing a continuous activation of auxin response factors (ARFs).[2] This sustained activation results in a cascade of physiological effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.[7] Studies on fluorinated analogs of phenoxyacetic herbicides have suggested that they may exhibit lower herbicidal activity compared to their chlorinated counterparts.[8]

Data Presentation

The following tables are templates for organizing and presenting efficacy data for this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, hypothetical data is used for illustrative purposes. Researchers should populate these tables with their own experimental data.

Table 1: Dose-Response of this compound on Various Broadleaf Weeds

Weed SpeciesApplication Rate (g a.i./ha)Visual Injury (%) (14 DAT)Biomass Reduction (%) (28 DAT)
Abutilon theophrasti (Velvetleaf)503525
1006050
2008575
4009590
Amaranthus retroflexus (Redroot Pigweed)504030
1006555
2009080
4009895
Brassica kaber (Wild Mustard)504535
1007060
2009285
40010098

DAT: Days After Treatment; g a.i./ha: grams of active ingredient per hectare. Data is hypothetical and for illustrative purposes.

Table 2: Comparative Efficacy of this compound and 2,4-D

HerbicideApplication Rate (g a.i./ha)Target WeedEfficacy (% Control)
This compound200Ambrosia artemisiifolia (Common Ragweed)80
2,4-D200Ambrosia artemisiifolia (Common Ragweed)95
This compound200Chenopodium album (Common Lambsquarters)75
2,4-D200Chenopodium album (Common Lambsquarters)92

Based on qualitative findings that fluorine analogs may exhibit lower activity.[8] Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Herbicidal Efficacy

This protocol outlines a whole-plant bioassay to determine the efficacy of this compound on target broadleaf weeds.

1. Plant Material and Growth Conditions:

  • Procure certified seeds of the desired broadleaf weed species.
  • Sow the seeds in pots (e.g., 10 cm diameter) filled with a standard potting mix.
  • Grow the plants in a greenhouse or controlled environment chamber with a temperature of 25/20°C (day/night) and a 16-hour photoperiod.
  • Water the plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

  • Treat the plants at the 2-4 true leaf stage.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
  • Prepare a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha).
  • Apply the herbicide solution using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
  • Include an untreated control group (sprayed with solvent and surfactant only) and a positive control (e.g., 2,4-D).

3. Data Collection and Analysis:

  • At 7, 14, and 28 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
  • At 28 DAT, harvest the above-ground biomass of each plant.
  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
  • Calculate the percent biomass reduction relative to the untreated control.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA, dose-response curves).

Protocol 2: Investigating the Molecular Response to this compound

This protocol describes a method to analyze the expression of auxin-responsive genes in response to herbicide treatment.

1. Plant Treatment and Tissue Collection:

  • Grow a susceptible broadleaf weed species (e.g., Arabidopsis thaliana as a model) as described in Protocol 1.
  • Treat the plants with a sub-lethal dose of this compound.
  • Harvest leaf tissue at various time points after treatment (e.g., 0, 1, 3, 6, 12, and 24 hours).
  • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C.

2. RNA Extraction and Gene Expression Analysis:

  • Extract total RNA from the frozen tissue using a commercial RNA extraction kit.
  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.
  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target auxin-responsive genes (e.g., GH3, SAURs).
  • Use a suitable reference gene (e.g., Actin) for normalization.
  • Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Auxin_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AuxIAA Aux/IAA Repressor ARF Auxin Response Factor AuxIAA->ARF Represses Proteasome Proteasome AuxIAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Growth_Response Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Growth_Response Herbicide This compound TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates SCF_Complex->AuxIAA Ubiquitination Herbicide_Ext This compound (External) Herbicide_Ext->Herbicide

Caption: Auxin signaling pathway disruption by this compound.

Experimental_Workflow A 1. Seed Germination & Seedling Growth C 3. Herbicide Application (2-4 Leaf Stage) A->C B 2. Herbicide Preparation (Dose-Response Concentrations) B->C D 4. Data Collection (Visual Injury Assessment) C->D E 5. Biomass Harvest (28 Days After Treatment) D->E F 6. Data Analysis (Statistical Evaluation) E->F G Results & Interpretation F->G

Caption: Experimental workflow for whole-plant herbicide bioassay.

References

Application Notes and Protocols for (2,4-Dichlorophenoxy)acetic Acid in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The user query specified "(2,4-Difluorophenoxy)acetic acid". However, extensive research yielded no information on the agricultural applications of this specific compound. In contrast, there is a vast body of literature on the closely related and widely used herbicide, (2,4-Dichlorophenoxy)acetic acid (2,4-D) . It is presumed that the user intended to inquire about this well-documented compound. The following application notes and protocols are therefore based on the extensive research available for (2,4-Dichlorophenoxy)acetic acid.

(2,4-Dichlorophenoxy)acetic acid , commonly known as 2,4-D, is a synthetic auxin herbicide that has been a cornerstone of agricultural weed management since its introduction in the 1940s.[1] It is a selective herbicide primarily used to control broadleaf weeds in a variety of monocotyledonous crops such as corn, wheat, rice, and turfgrass.[1][2] Its mode of action involves mimicking the natural plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[2][3]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the agricultural applications of 2,4-D, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Data Presentation

Herbicidal Efficacy

The following table summarizes the herbicidal efficacy of 2,4-D on various weeds at different application rates.

Target WeedCropApplication Rate (ppm)Efficacy (% reduction in number/fresh weight)Reference
Slender amaranth (Amaranthus viridis)Maize250~50%[4]
Goosefoot (Chenopodium album)Maize250~50%[4]
Prickly burweed (Xanthium strumarium)Maize250~50%[4]
Slender amaranth, Goosefoot, Prickly burweedMaize1000Severe reduction[4]
Environmental Fate

This table provides a summary of the environmental persistence of 2,4-D in different matrices.

Environmental MatrixParameterValueReference
AtmosphereVapor-phase half-life~19 hours[5]
Aquatic (Aerobic)Metabolism half-life~15 days[5]
Aquatic (Anaerobic)Metabolism half-life41 to 333 days[5]
Soil (Clay)Mineralization after 10 days45% of applied dose[6]
Soil (Loam)Mineralization after 10 days48% of applied dose[6]
Soil (General)Extractable residues after 60 days<2%[6]

Experimental Protocols

Protocol 1: Evaluation of Post-Emergence Herbicidal Activity of 2,4-D

This protocol is adapted from a study evaluating the effect of 2,4-D on weeds associated with maize.[4]

Objective: To determine the efficacy of different concentrations of 2,4-D as a post-emergence herbicide on target weeds.

Materials:

  • 2,4-D formulation (e.g., emulsifiable concentrate)

  • Maize seeds

  • Seeds of target weeds (e.g., Slender amaranth, Goosefoot, Prickly burweed)

  • Pots filled with appropriate soil mix

  • Spraying equipment calibrated for small plot applications

  • Analytical balance

  • Deionized water

Procedure:

  • Planting: Sow maize and weed seeds in pots and allow them to grow under controlled greenhouse conditions.

  • Herbicide Preparation: Prepare stock solutions of 2,4-D and then dilute to the desired concentrations (e.g., 0, 125, 250, 500, and 1000 ppm) with deionized water.[4]

  • Application: Apply the 2,4-D solutions as a post-emergence foliar spray to the weeds and maize plants at a specified growth stage (e.g., 2-4 leaf stage for weeds). Ensure even coverage.

  • Observation: Monitor the plants for visual signs of phytotoxicity, such as epinasty (stem and petiole twisting), leaf malformation, and necrosis.

  • Data Collection: After a predetermined period (e.g., 21 days), harvest the above-ground biomass of both the weeds and maize plants.

  • Analysis:

    • Count the number of surviving weed plants in each treatment group.

    • Measure the fresh weight of the harvested weed and maize biomass.

    • Calculate the percent reduction in weed number and fresh weight relative to the untreated control.

    • Statistically analyze the data to determine significant differences between treatments.[4]

Protocol 2: Analysis of 2,4-D Residues in Soil

This protocol outlines a general procedure for the extraction and analysis of 2,4-D residues in soil samples.

Objective: To quantify the concentration of 2,4-D in soil following application.

Materials:

  • Soil samples

  • 2,4-D analytical standard

  • Extraction solvent (e.g., methanol, acetone, or a mixture)

  • Acidifying agent (e.g., hydrochloric acid)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or mass spectrometer)

  • Analytical balance

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Air-dry the soil samples and sieve to remove large debris.

  • Extraction:

    • Weigh a representative subsample of the soil (e.g., 10 g).

    • Add the extraction solvent and acidify the mixture to a low pH (e.g., pH 2-3) to ensure 2,4-D is in its non-ionized form.

    • Shake or sonicate the mixture for a specified time to facilitate extraction.

    • Centrifuge the sample and collect the supernatant. Repeat the extraction process on the soil pellet for exhaustive extraction.

  • Cleanup:

    • Combine the extracts and concentrate using a rotary evaporator.

    • Perform a cleanup step using SPE to remove interfering co-extractives.

  • Analysis:

    • Analyze the cleaned extract using HPLC.

    • Prepare a calibration curve using the 2,4-D analytical standard to quantify the concentration in the soil samples.

Signaling Pathways and Mechanisms

(2,4-Dichlorophenoxy)acetic acid acts as a synthetic auxin, disrupting the normal hormonal balance in susceptible plants.[3] Its selective action is attributed to differences in translocation and metabolism between monocots and dicots.

The primary mode of action involves the overstimulation of auxin-responsive genes, leading to a cascade of physiological effects. The key steps in the signaling pathway are:

  • Perception: 2,4-D binds to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are components of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.

  • Signal Transduction: This binding event promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressors.

  • De-repression of Genes: The SCF-TIR1/AFB complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

  • Physiological Response: The over-expression of these genes leads to uncontrolled cell division and elongation, ethylene production, and the generation of reactive oxygen species. This results in the characteristic symptoms of 2,4-D phytotoxicity, including epinasty, leaf curling, and ultimately, plant death.[3]

2,4-D Signaling Pathway cluster_cell Plant Cell 2_4_D 2,4-D TIR1_AFB TIR1/AFB Receptor 2_4_D->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Physiological_Response Uncontrolled Growth, Ethylene Production, Cell Death Auxin_Genes->Physiological_Response Leads to

Figure 1: Simplified signaling pathway of 2,4-D in a plant cell.

Experimental Workflows

The following diagram illustrates a typical workflow for the analysis of 2,4-D residues in environmental samples.

2,4-D Residue Analysis Workflow Sample_Collection Sample Collection (Soil, Water, Plant Tissue) Extraction Extraction (e.g., Solvent Extraction) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (e.g., HPLC, GC-MS) Cleanup->Analysis Quantification Data Quantification (Calibration Curve) Analysis->Quantification Reporting Reporting Results Quantification->Reporting 2,4-D Selectivity cluster_dicot Dicot (Broadleaf) Plant cluster_monocot Monocot (Grass) Plant 2_4_D_Application 2,4-D Application Dicot_Uptake Rapid Uptake & Translocation 2_4_D_Application->Dicot_Uptake Monocot_Uptake Limited Uptake & Translocation 2_4_D_Application->Monocot_Uptake Dicot_Metabolism Slow Metabolism Dicot_Uptake->Dicot_Metabolism Dicot_Effect Hormonal Imbalance & Uncontrolled Growth Dicot_Metabolism->Dicot_Effect Dicot_Outcome Plant Death Dicot_Effect->Dicot_Outcome Monocot_Metabolism Rapid Metabolism/ Detoxification Monocot_Uptake->Monocot_Metabolism Monocot_Effect Hormonal Balance Maintained Monocot_Metabolism->Monocot_Effect Monocot_Outcome Tolerance/Survival Monocot_Effect->Monocot_Outcome

References

Synthesis of 5,7-Difluoroindole Derivatives from (2,4-Difluorophenoxy)acetic Acid Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5,7-difluoroindole derivatives, starting from readily available (2,4-difluorophenoxy)acetic acid analogs. The synthesized compounds are of significant interest in medicinal chemistry due to the unique pharmacological properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide outlines a reliable synthetic pathway, provides detailed experimental procedures, and discusses the potential applications of the resulting indole derivatives, particularly in the context of their interaction with serotonin receptors.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[3][4] The introduction of fluorine atoms into the indole scaffold can significantly modulate the biological activity of these compounds.[2] Specifically, the 5,7-difluoro substitution pattern is of interest for its potential to influence receptor binding and metabolic pathways. This document details a three-step synthesis to obtain 5,7-difluoroindole derivatives, commencing with this compound. The synthetic strategy involves the conversion of the starting material to a key 2,4-difluorophenylhydrazine intermediate, followed by a Fischer indole synthesis to construct the final indole ring system.

Synthetic Pathway Overview

The overall synthetic strategy to convert this compound to a 5,7-difluoroindole derivative is depicted below. The pathway involves an initial conversion of the carboxylic acid to an aniline derivative, followed by diazotization and reduction to a hydrazine, and finally, a cyclization reaction to form the indole ring.

A This compound B 2-(2,4-Difluorophenoxy)acetamide A->B 1. SOCl₂ 2. NH₄OH C 1-Amino-2,4-difluorobenzene B->C Hofmann Rearrangement (NaOBr) D 2,4-Difluorophenylhydrazine C->D 1. NaNO₂, HCl 2. SnCl₂ E 5,7-Difluoro-1,2,3,4-tetrahydrocarbazole D->E Fischer Indole Synthesis (Cyclohexanone, Acid catalyst)

Caption: General synthetic scheme for the preparation of 5,7-difluoroindole derivatives.

Experimental Protocols

Step 1: Synthesis of 2-(2,4-Difluorophenoxy)acetamide

This step involves the conversion of the starting carboxylic acid to the corresponding primary amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Toluene

  • Ice bath

Procedure:

  • A solution of this compound (1 equivalent) in toluene is treated with thionyl chloride (1.2 equivalents) at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature, and the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in a suitable organic solvent (e.g., dichloromethane) and slowly added to a cooled (0 °C) concentrated ammonium hydroxide solution (5 equivalents) with vigorous stirring.

  • The mixture is stirred at room temperature for 2 hours.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-(2,4-difluorophenoxy)acetamide.

Expected Yield: 85-95%

Step 2: Synthesis of 1-Amino-2,4-difluorobenzene via Hofmann Rearrangement

The Hofmann rearrangement of the primary amide yields the corresponding aniline derivative with one less carbon atom.[5][6]

Materials:

  • 2-(2,4-Difluorophenoxy)acetamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Ice bath

Procedure:

  • A solution of sodium hydroxide (4 equivalents) in water is cooled in an ice bath.

  • Bromine (1.1 equivalents) is added dropwise to the cold NaOH solution with stirring to form a solution of sodium hypobromite (NaOBr).

  • 2-(2,4-Difluorophenoxy)acetamide (1 equivalent) is added to the freshly prepared NaOBr solution.

  • The reaction mixture is heated to 50-70 °C for 1-2 hours.

  • After cooling to room temperature, the product, 1-amino-2,4-difluorobenzene, is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aniline.

Expected Yield: Approximately 70% for similar Hofmann rearrangements.[6]

Step 3: Synthesis of 2,4-Difluorophenylhydrazine

The aniline derivative is converted to the crucial phenylhydrazine intermediate via diazotization followed by reduction.[7]

Materials:

  • 1-Amino-2,4-difluorobenzene (2,4-difluoroaniline)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride (SnCl₂) dihydrate

  • Ice-salt bath

Procedure:

  • 2,4-Difluoroaniline (1 equivalent) is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.05 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is added slowly to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred for an additional hour at 0-5 °C.

  • The precipitated 2,4-difluorophenylhydrazine hydrochloride is collected by vacuum filtration, washed with a small amount of cold water, and dried. The free base can be obtained by neutralization with a base (e.g., NaOH) and extraction.

Expected Yield: A patent for a continuous flow process reports a yield of 29% for this conversion.[7] Batch processes may have varying yields.

Step 4: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydrocarbazole via Fischer Indole Synthesis

The final indole derivative is synthesized by the acid-catalyzed reaction of the phenylhydrazine with a ketone.[8][9][10]

Materials:

  • 2,4-Difluorophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

Procedure:

  • A mixture of 2,4-difluorophenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) in glacial acetic acid is heated at reflux for 2-4 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 5,7-difluoro-1,2,3,4-tetrahydrocarbazole.

Expected Yield: Yields for Fischer indole synthesis can vary widely depending on the substrates and conditions, but are often in the range of 60-80% for similar reactions.

Quantitative Data Summary

The following table summarizes the expected yields for each step in the synthesis of 5,7-difluoro-1,2,3,4-tetrahydrocarbazole.

StepReactionStarting MaterialProductReagentsReported/Expected Yield (%)
1AmidationThis compound2-(2,4-Difluorophenoxy)acetamide1. SOCl₂, 2. NH₄OH85-95
2Hofmann Rearrangement2-(2,4-Difluorophenoxy)acetamide1-Amino-2,4-difluorobenzeneNaOBr~70[6]
3Diazotization/Reduction1-Amino-2,4-difluorobenzene2,4-Difluorophenylhydrazine1. NaNO₂, HCl, 2. SnCl₂~29[7]
4Fischer Indole Synthesis2,4-Difluorophenylhydrazine5,7-Difluoro-1,2,3,4-tetrahydrocarbazoleCyclohexanone, Acetic Acid60-80

Applications in Drug Development & Signaling Pathways

Fluorinated indole derivatives are of significant interest in drug discovery due to their potential to modulate biological activity.[1][2] The 5,7-difluoro substitution pattern, in particular, can influence the affinity and selectivity of these compounds for various biological targets.

Serotonin Receptor Modulation

Derivatives of indole, especially tryptamines, are well-known for their interaction with serotonin (5-HT) receptors.[11] Fluorine substitution on the indole ring can significantly alter the binding affinity for different 5-HT receptor subtypes. For instance, fluorination has been shown to modulate the affinity of tryptamine derivatives for 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors.[11][12] The 5,7-difluoro substitution pattern in the synthesized tetrahydrocarbazole could lead to novel ligands with unique selectivity profiles for these receptors, which are implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[13]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) 5-HT_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A, 5-HT7) Serotonin (5-HT)->5-HT_Receptor Binds to G-Protein G-Protein 5-HT_Receptor->G-Protein Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Second Messenger Second Messenger Effector Enzyme->Second Messenger Cellular Response Cellular Response Second Messenger->Cellular Response 5,7-Difluoroindole_Derivative 5,7-Difluoroindole Derivative 5,7-Difluoroindole_Derivative->5-HT_Receptor Modulates binding

Caption: Potential modulation of serotonergic signaling by 5,7-difluoroindole derivatives.

The binding of serotonin to its receptors initiates a cascade of intracellular events mediated by G-proteins and second messengers, ultimately leading to a cellular response. The synthesized 5,7-difluoroindole derivatives could act as agonists, antagonists, or allosteric modulators at these receptors, thereby influencing downstream signaling pathways. Further pharmacological evaluation is necessary to determine the precise nature of this interaction and the therapeutic potential of these novel compounds.

Conclusion

This application note provides a comprehensive guide for the synthesis of 5,7-difluoroindole derivatives from this compound analogs. The detailed protocols and compiled quantitative data offer a practical resource for researchers in organic and medicinal chemistry. The potential of these fluorinated indoles to modulate serotonin receptor signaling highlights their promise as scaffolds for the development of novel therapeutics for central nervous system disorders. Further investigation into the structure-activity relationships and pharmacological profiles of these compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from (2,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenoxy)acetic acid and its derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. Research has indicated that compounds derived from this structure can exhibit significant anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[2][3] By selectively targeting COX-2 over its constitutively expressed isoform, COX-1, these agents have the potential to offer potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

These application notes provide a comprehensive guide for researchers engaged in the discovery and preclinical development of anti-inflammatory drugs based on the this compound scaffold. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the screening and characterization of novel chemical entities.

Key Signaling Pathway: Cyclooxygenase (COX) Pathway

The primary mechanism of action for many anti-inflammatory drugs, including derivatives of this compound, is the inhibition of the cyclooxygenase (COX) enzyme. The COX pathway is a critical component of the inflammatory response.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Physiological) PGH2->Prostaglandins_Thromboxanes_1 Isomerases Prostaglandins_2 Prostaglandins (Inflammatory) PGH2->Prostaglandins_2 Isomerases Physiological_Effects Gastric Protection, Platelet Aggregation, Renal Function Prostaglandins_Thromboxanes_1->Physiological_Effects Inflammatory_Response Pain, Fever, Inflammation Prostaglandins_2->Inflammatory_Response NSAIDs Non-Selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitor (2,4-Difluorophenoxy)acetic acid derivatives (Selective COX-2 Inhibitor) COX2_Inhibitor->COX2

Figure 1: Cyclooxygenase (COX) Pathway and Inhibition.

Drug Discovery and Development Workflow

The development of novel anti-inflammatory agents from a lead compound like this compound follows a structured workflow, beginning with in vitro screening to identify potent and selective compounds, followed by in vivo studies to assess efficacy and safety.

Drug_Discovery_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing Lead_Opt Lead Optimization (Synthesis of Derivatives) COX2_Assay COX-2 Inhibition Assay (Primary Screen) Lead_Opt->COX2_Assay COX1_Assay COX-1 Inhibition Assay (Selectivity Screen) COX2_Assay->COX1_Assay Cytokine_Assay Cytokine Release Assay (PBMCs) COX1_Assay->Cytokine_Assay Select_Candidate Candidate Selection Cytokine_Assay->Select_Candidate Carrageenan_Model Carrageenan-Induced Paw Edema Model Select_Candidate->Carrageenan_Model Promising Candidates LPS_Model LPS-Induced Systemic Inflammation Model Carrageenan_Model->LPS_Model Tox_Studies Toxicology and Safety Pharmacology LPS_Model->Tox_Studies Preclinical_Candidate Preclinical Candidate Tox_Studies->Preclinical_Candidate

Figure 2: Anti-inflammatory Drug Discovery Workflow.

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This assay is a primary screen to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[4]

  • Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[4]

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • COX Cofactor (in DMSO)

    • Arachidonic Acid

    • Celecoxib (COX-2 selective inhibitor control)

    • Indomethacin (non-selective COX inhibitor control)

    • 96-well white opaque microplates

    • Fluorescence plate reader

  • Protocol:

    • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute to 10X the desired final concentration in COX Assay Buffer.[5]

    • Reaction Setup:

      • Enzyme Control: Add 10 µl of COX Assay Buffer to the wells.

      • Inhibitor Control: Add 10 µl of the control inhibitor (Celecoxib for COX-2, Indomethacin for COX-1) to the respective wells.

      • Test Compound: Add 10 µl of the diluted test compound to the sample wells.

    • Enzyme Addition: Reconstitute and dilute the COX-1 or COX-2 enzyme according to the manufacturer's instructions and add 10 µl to each well (except background wells).[6]

    • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of this mix to each well.[4]

    • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzymes.[6]

    • Reaction Initiation: Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells.[6]

    • Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[5]

    • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage inhibition for each compound concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

2. Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the effect of the test compounds on the production of pro-inflammatory cytokines in human immune cells.[7][8]

  • Principle: Human PBMCs are stimulated in vitro to produce cytokines. The amount of cytokines released into the cell culture supernatant is measured in the presence and absence of the test compounds.[8]

  • Materials:

    • Freshly isolated human PBMCs

    • RPMI-1640 cell culture medium

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA) as a stimulant[9]

    • Dexamethasone (positive control)

    • 96-well sterile cell culture plates

    • ELISA or multiplex assay kits for TNF-α, IL-6, and IL-1β

  • Protocol:

    • Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS.

    • Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 1 x 10^6 cells/ml.[9]

    • Compound Treatment: Add various concentrations of the test compounds and controls (Dexamethasone) to the wells. Include a vehicle control (DMSO).

    • Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding LPS (e.g., 1 µg/mL) or PHA (e.g., 10 µg/mL).[9] Include unstimulated control wells.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[9]

    • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA or multiplex bead-based assays according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the stimulated control.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.[10]

  • Principle: Subplantar injection of carrageenan into the rat hind paw induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[10]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Materials:

    • Carrageenan (1% w/v in sterile saline)

    • Indomethacin (positive control)

    • Plethysmometer or digital calipers

  • Protocol:

    • Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into groups (e.g., vehicle control, positive control, test compound groups).

    • Compound Administration: Administer the test compounds and Indomethacin (e.g., 10 mg/kg) orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[11]

    • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammatory responses and the effects of anti-inflammatory agents on cytokine production in vivo.[12][13]

  • Principle: Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response characterized by a surge in pro-inflammatory cytokines in the serum.[12][14]

  • Animals: C57BL/6 or BALB/c mice (8-12 weeks old).

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli

    • Dexamethasone (positive control)

    • Sterile pyrogen-free saline

  • Protocol:

    • Acclimatization and Grouping: Acclimatize the mice and divide them into experimental groups.

    • Compound Administration: Administer the test compounds and Dexamethasone (e.g., 5 mg/kg) i.p. or orally 1 hour before the LPS challenge.

    • LPS Challenge: Inject a dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.[12] The control group receives saline.

    • Sample Collection: At a specified time point after LPS injection (e.g., 2, 6, or 12 hours), collect blood via cardiac puncture under anesthesia.[12] Euthanize the animals and collect tissues (e.g., liver, spleen) if required.

    • Cytokine Measurement: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

    • Data Analysis: Compare the serum cytokine levels in the compound-treated groups to the LPS-only control group to determine the percentage reduction in cytokine production.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison of the activity and selectivity of the synthesized compounds.

Table 1: In Vitro COX Inhibition Data

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Control (Indomethacin) ValueValueValue
Control (Celecoxib) ValueValueValue
DFPA-001 ValueValueValue
DFPA-002 ValueValueValue
... .........

Table 2: In Vitro Cytokine Inhibition Data (% Inhibition at 10 µM)

Compound IDTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Control (Dexamethasone) ValueValueValue
DFPA-001 ValueValueValue
DFPA-002 ValueValueValue
... .........

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Control (Indomethacin) 10ValueValue
DFPA-001 25ValueValue
DFPA-002 25ValueValue
... .........

Table 4: In Vivo Efficacy in LPS-Induced Systemic Inflammation Model (% Reduction in Serum Cytokines)

Treatment GroupDose (mg/kg)TNF-α Reduction (%)IL-6 Reduction (%)
Control (Dexamethasone) 5ValueValue
DFPA-001 25ValueValue
DFPA-002 25ValueValue
... .........

References

Application Notes and Protocols: (2,4-Difluorophenoxy)acetic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2,4-difluorophenoxy)acetic acid and its structural analogs as key intermediates in the synthesis of pharmaceutically active compounds. The unique electronic properties conferred by the difluorophenyl moiety make it a valuable building block in modern drug discovery.

Introduction

This compound and its related structures, such as 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid (the active pharmaceutical ingredient Diflunisal), are important intermediates in the pharmaceutical industry. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. These notes will explore the application of this intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and provide detailed protocols for its use in key chemical transformations.

Application 1: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - The Case of Diflunisal

While not directly synthesized from this compound, the NSAID Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) serves as a prime example of a pharmaceutical containing the critical 2,4-difluorophenyl moiety. Diflunisal is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1] Its synthesis showcases the importance of intermediates that can introduce the difluorophenyl group.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2][3][4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[3][5] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[1][5]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandin H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGD2, PGE2, PGF2α) Prostaglandins_H2->Prostaglandins Thromboxane Thromboxane A2 Prostaglandins_H2->Thromboxane Prostacyclin Prostacyclin (PGI2) Prostaglandins_H2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Mucosa Gastric Mucosa Protection, Platelet Aggregation Thromboxane->Gastric_Mucosa Prostacyclin->Gastric_Mucosa NSAIDs Non-selective NSAIDs (e.g., Aspirin, Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Diflunisal Diflunisal (COX-2 Selective NSAID) Diflunisal->COX2 Suzuki_Coupling_Workflow Start Start Setup Combine Reactants and Solvent (2,4-Difluorophenylboronic acid, 5-Chlorosalicylic acid, Ethanol) Start->Setup AddBase Add Aqueous K2CO3 Setup->AddBase AddCatalyst Add PdCl2(Amphos)2 and Tetrabutylammonium Bromide AddBase->AddCatalyst Reflux Reflux for 4 hours AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl (pH 2-3) Cool->Acidify Filter Filter and Wash with Water and Petroleum Ether Acidify->Filter Recrystallize Recrystallize from 25% Ethanol Filter->Recrystallize Product Diflunisal Product Recrystallize->Product End End Product->End Amide_Coupling_Workflow Start Start Dissolve_Acid Dissolve this compound in anhydrous DMF Start->Dissolve_Acid Add_Base_Coupling Add DIPEA and HATU Dissolve_Acid->Add_Base_Coupling Add_Amine Add Ethanolamine dropwise Add_Base_Coupling->Add_Amine Stir Stir at Room Temperature (1-3 hours) Add_Amine->Stir Workup Aqueous Work-up and Extraction with Ethyl Acetate Stir->Workup Purify Column Chromatography Workup->Purify Product N-(2-hydroxyethyl)-2-(2,4-difluorophenoxy)acetamide Purify->Product End End Product->End

References

Application Notes and Protocols for the Esterification of (2,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of alkyl esters of (2,4-Difluorophenoxy)acetic acid via Fischer-Speier esterification. This method is a fundamental acid-catalyzed reaction widely employed in organic synthesis for the conversion of carboxylic acids to esters. The following protocols for the synthesis of methyl and ethyl (2,4-Difluorophenoxy)acetate are based on established procedures for structurally similar phenoxyacetic acids and general principles of Fischer esterification.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The conversion of the carboxylic acid moiety to an ester is a common strategy in drug development to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. The Fischer-Speier esterification is a reliable and scalable method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction Principle

The esterification of this compound is an equilibrium reaction. To drive the reaction towards the formation of the ester product, an excess of the alcohol is typically used, and the water generated during the reaction can be removed. The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the esterification of this compound with methanol and ethanol. The yields are estimated based on typical results for Fischer esterification of analogous compounds.[1]

ParameterMethyl (2,4-Difluorophenoxy)acetateEthyl (2,4-Difluorophenoxy)acetate
This compound 1.0 eq1.0 eq
Alcohol Methanol (10-20 eq)Ethanol (10-20 eq)
Catalyst (Conc. H₂SO₄) 0.1-0.2 eq0.1-0.2 eq
Reaction Temperature Reflux (approx. 65 °C)Reflux (approx. 78 °C)
Reaction Time 4-8 hours4-8 hours
Expected Yield 85-95%85-95%

Experimental Protocols

Materials and Equipment
  • This compound

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Protocol 1: Synthesis of Methyl (2,4-Difluorophenoxy)acetate
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Addition of Reagents: Add an excess of anhydrous methanol (10-20 equivalents) to the flask. Stir the mixture until the acid dissolves.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture while stirring. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.[2] Continue refluxing for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer the solution to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (to remove unreacted acid and the catalyst), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl (2,4-Difluorophenoxy)acetate.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ethyl (2,4-Difluorophenoxy)acetate

This protocol is identical to Protocol 1, with the substitution of anhydrous ethanol for anhydrous methanol. The reflux temperature will be higher, around 78 °C.[2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture to control the exothermic reaction.

  • Methanol and ethanol are flammable. Avoid open flames and use appropriate heating methods.

Visualized Experimental Workflow

Esterification_Workflow start Start reactants 1. Add this compound and excess alcohol to flask start->reactants catalyst 2. Add concentrated H₂SO₄ catalyst reactants->catalyst reflux 3. Heat to reflux for 4-8 hours catalyst->reflux cool 4. Cool to room temperature reflux->cool evaporate 5. Remove excess alcohol (rotary evaporator) cool->evaporate extract 6. Dissolve residue in ether/EtOAc and transfer to separatory funnel evaporate->extract wash 7. Wash with H₂O, NaHCO₃(aq), and brine extract->wash dry 8. Dry organic layer (MgSO₄/Na₂SO₄) wash->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify by distillation or chromatography (optional) concentrate->purify end End Product purify->end

Caption: Workflow for the esterification of this compound.

References

Troubleshooting & Optimization

troubleshooting (2,4-Difluorophenoxy)acetic acid synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4-Difluorophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid derivative (like ethyl chloroacetate) by 2,4-difluorophenol under basic conditions, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete deprotonation of 2,4-difluorophenol: Ensure a sufficiently strong base (e.g., sodium hydroxide, potassium carbonate) is used in an adequate molar excess to fully deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Suboptimal reaction temperature: The reaction temperature should be high enough to promote the reaction but not so high as to cause decomposition of reactants or products. A typical temperature range is 80-100°C.

  • Side reactions: Competing reactions, such as elimination or C-alkylation, can reduce the yield of the desired O-alkylation product.

  • Losses during workup: Ensure efficient extraction of the product and minimize losses during phase separations and washing steps.

Q3: I am observing a significant amount of unreacted 2,4-difluorophenol in my crude product. How can I address this?

A3: Unreacted 2,4-difluorophenol is a common impurity. To address this:

  • Molar ratio of reactants: Use a slight excess of the haloacetic acid derivative to ensure complete consumption of the 2,4-difluorophenol.

  • Reaction time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Purification: Unreacted 2,4-difluorophenol can be effectively removed during the workup by extraction with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The desired carboxylic acid product will dissolve in the basic solution as its carboxylate salt, while the less acidic phenol will remain in the organic layer.

Q4: What are other potential impurities I should be aware of?

A4: Besides unreacted starting materials, other potential impurities include:

  • Dimeric byproducts: Self-condensation of the haloacetic acid derivative can lead to the formation of diglycolic acid or related compounds.

  • Products of C-alkylation: Although less common for phenoxides, some alkylation may occur on the aromatic ring, leading to isomeric impurities.

  • Over-alkylation products: If a dihaloalkane is used, there is a possibility of forming a bis-adduct with the phenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Reaction fails to proceed or proceeds very slowly 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poor quality of reagents.1. Use a stronger base (e.g., NaOH, KOH) or ensure the base is fresh and dry. 2. Gradually increase the reaction temperature, monitoring for any signs of decomposition. 3. Verify the purity of starting materials using appropriate analytical techniques.
Formation of a dark, tarry substance 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials that can polymerize.1. Lower the reaction temperature and consider a longer reaction time. 2. Purify the starting materials before use.
Product is difficult to crystallize 1. Presence of significant amounts of impurities. 2. Inappropriate crystallization solvent.1. Perform a thorough purification of the crude product before attempting crystallization. 2. Screen a variety of solvents or solvent mixtures to find optimal crystallization conditions.
Low purity of the final product after purification 1. Inefficient purification method. 2. Co-crystallization of impurities with the product.1. Consider alternative purification techniques such as column chromatography. 2. Re-crystallize the product from a different solvent system.

Quantitative Data Summary

While specific quantitative data for impurity profiles in the synthesis of this compound is not extensively published, typical purity specifications for commercially available products can provide a benchmark for laboratory synthesis.

Parameter Specification
Purity (by HPLC)>99.0%[1]
Total Impurities<1.00%[1]
Single Impurity≤0.50%[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general representation and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2,4-Difluorophenol

  • Ethyl chloroacetate

  • Sodium hydroxide (or potassium carbonate)

  • Acetone (or other suitable solvent)

  • Hydrochloric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorophenol in a suitable solvent like acetone. Add a stoichiometric equivalent or a slight excess of a base (e.g., sodium hydroxide). Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the sodium 2,4-difluorophenoxide.

  • Alkylation: To the solution, add ethyl chloroacetate dropwise. Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress should be monitored by TLC).

  • Workup and Ester Hydrolysis: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add a solution of sodium hydroxide in water and heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Extraction and Purification: Cool the reaction mixture and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted, non-acidic organic impurities. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration and wash it with cold water. Dry the solid in a vacuum oven to obtain the crude product.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., hot water, ethanol/water mixture) to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 2_4_Difluorophenol 2,4-Difluorophenol Deprotonation Deprotonation 2_4_Difluorophenol->Deprotonation Ethyl_Chloroacetate Ethyl Chloroacetate Alkylation Williamson Ether Synthesis (Alkylation) Ethyl_Chloroacetate->Alkylation Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->Alkylation Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Extraction Acid-Base Extraction Hydrolysis->Extraction Crystallization Recrystallization Extraction->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product No_Reaction No Reaction Start->No_Reaction Check_Base Verify Base Strength and Molarity Low_Yield->Check_Base Incomplete Reaction? Check_Temp Optimize Reaction Temperature Low_Yield->Check_Temp Decomposition? Analyze_Crude TLC, HPLC, GC-MS Impure_Product->Analyze_Crude Identify Impurities Verify_Reagents Check Purity of Starting Materials No_Reaction->Verify_Reagents Reagent Quality? Check_Conditions Confirm Temperature and Stirring No_Reaction->Check_Conditions Reaction Conditions? Improve_Purification Modify Extraction pH Recrystallization Solvent Analyze_Crude->Improve_Purification Known Impurities

Caption: Logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Crude (2,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (2,4-Difluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Yield After Purification

Q: I performed a purification of crude this compound, and my final yield is very low. What are the potential causes and solutions?

A: Low yield is a common issue that can arise from several factors during the purification process. Here are some potential causes and troubleshooting steps:

  • Incomplete Precipitation/Crystallization: The most common reason for low yield is that a significant amount of your product remains dissolved in the solvent.

    • Solution for Acid-Base Extraction: Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully precipitate the carboxylic acid. After acidification, cool the mixture in an ice bath for at least 30 minutes to maximize precipitation before filtration.

    • Solution for Recrystallization: If you are recrystallizing, you may have used too much solvent. Try reducing the solvent volume by evaporation. Also, ensure the solution is thoroughly cooled to maximize crystal formation.

  • Losses During Transfers: Multiple transfer steps can lead to mechanical losses of the product.

    • Solution: Minimize the number of transfers. When transferring a solution or slurry, rinse the original container with a small amount of the solvent to recover any remaining product.

  • Inappropriate Recrystallization Solvent: The choice of solvent is crucial for good recovery.

    • Solution: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to perform a solvent screen with small amounts of your crude product to find the optimal solvent or solvent pair. A common starting point for phenoxyacetic acids is a mixed solvent system like ethanol/water or toluene.

Issue 2: Product "Oils Out" During Recrystallization

Q: I'm trying to recrystallize my crude this compound, but it's separating as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the compound. High impurity levels can also lower the melting point, contributing to this issue.

  • Solution 1: Adjust Solvent System:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution until it becomes clear.

    • Allow the solution to cool very slowly. Slow cooling can promote the formation of crystals over oil. You can achieve this by leaving the flask on a cooling hot plate or insulating it.

  • Solution 2: Change the Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

  • Solution 3: Pre-purification: If the crude product is very impure, consider a preliminary purification step like acid-base extraction to remove the bulk of the impurities before attempting recrystallization.

Issue 3: Impurities Remain After Purification

Q: I've purified my this compound, but I still see impurities in my analytical data (e.g., TLC, NMR). How can I improve the purity?

A: Persistent impurities suggest that the chosen purification method is not effective at separating them from the desired product.

  • Identify the Impurity: If possible, identify the impurity. Common impurities from a Williamson ether synthesis include unreacted 2,4-difluorophenol and the haloacetic acid reagent.

    • Unreacted 2,4-difluorophenol: This is a weaker acid than the product. An acid-base extraction using a weak base like sodium bicarbonate should selectively extract the stronger carboxylic acid product into the aqueous layer, leaving the less acidic phenol in the organic layer.

    • Unreacted Haloacetic Acid: This is also a carboxylic acid and will be extracted with the product in a simple acid-base extraction. Column chromatography would be a more effective method for separation in this case.

  • Optimize Chromatography: If you are using column chromatography and experiencing co-elution:

    • Adjust Solvent Polarity: A subtle change in the mobile phase composition (e.g., from 10% ethyl acetate in hexanes to 8% or 12%) can significantly improve separation.

    • Try a Different Solvent System: Consider switching to a different solvent system, for example, dichloromethane/methanol.

    • Add an Acidic Modifier: Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve the peak shape of carboxylic acids and may enhance separation.

  • Perform a Second Purification Step: Sometimes a single purification technique is insufficient. Combining methods, such as an acid-base extraction followed by recrystallization, can be very effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a carboxylic acid, are:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral and basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (like sodium hydroxide or sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated and acidified to precipitate the pure product.

  • Recrystallization: This technique is used to obtain highly pure crystalline material. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

  • Column Chromatography: This is a powerful technique for separating the product from impurities with similar polarities. The crude mixture is passed through a column of stationary phase (usually silica gel), and different components are eluted at different rates using a mobile phase.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should have the following properties:

  • It should dissolve the this compound well at its boiling point but poorly at room temperature or below.

  • It should not react with the compound.

  • It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution).

  • It should have a relatively low boiling point for easy removal from the purified crystals.

A good starting point for phenoxyacetic acids is often a solvent pair, such as ethanol and water, or a single solvent like toluene. To find the best solvent, you can perform small-scale solubility tests in different solvents.

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will depend on the synthetic route used. A common method for synthesizing phenoxyacetic acids is the Williamson ether synthesis, reacting 2,4-difluorophenol with a haloacetate (like ethyl bromoacetate) in the presence of a base, followed by hydrolysis. In this case, likely impurities include:

  • Unreacted 2,4-difluorophenol: The starting phenol.

  • Unreacted haloacetic acid or its hydrolysis product: The starting electrophile.

  • Side products: From reactions at other positions on the aromatic ring, though less likely with this substrate.

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. You can spot the crude material, the purified fractions, and the starting materials on a TLC plate to visualize the separation. For this compound on a silica gel plate, a mobile phase of ethyl acetate and hexanes (e.g., in a 3:7 or 1:1 ratio) with a small amount of acetic acid (e.g., 1%) is a good starting point. The spots can be visualized under a UV lamp.

Data Presentation

The following tables provide representative data for the purification of phenoxyacetic acid derivatives. Note that optimal conditions for this compound may vary.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/Solvent SystemRationale
TolueneGood for many aromatic carboxylic acids.
Ethanol/WaterA versatile solvent pair where ethanol is the "good" solvent and water is the "anti-solvent".
Acetic Acid/WaterAcetic acid can be a good solvent for carboxylic acids, with water used as the anti-solvent.
Ethyl Acetate/HexanesAnother common solvent pair for compounds of intermediate polarity.

Table 2: Typical Mobile Phases for Column and Thin-Layer Chromatography

Stationary PhaseMobile Phase SystemTypical Ratio (v/v)ModifierApplication Notes
Silica GelHexanes / Ethyl Acetate9:1 to 1:10.5-1% Acetic AcidA standard system for compounds of intermediate polarity. The ratio is adjusted to achieve an Rf of ~0.3 for the product on TLC. The acetic acid improves peak shape.
Silica GelDichloromethane / Methanol99:1 to 95:50.5-1% Acetic AcidA more polar system suitable for compounds that do not move in hexanes/ethyl acetate.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material), in a separatory funnel.

  • Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (as its sodium salt), while neutral impurities will remain in the lower organic layer.

  • Collection: Drain the lower organic layer and set it aside. Drain the upper aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To maximize recovery, you can add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel, shake, and separate again. Discard the organic layer.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests (see FAQ 2).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and insulate it. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography For Difficult Separations impurities_removed Impurities Removed extraction->impurities_removed pure_product Pure Product recrystallization->pure_product recrystallization->impurities_removed chromatography->pure_product chromatography->impurities_removed

Caption: General purification workflow for this compound.

Troubleshooting_Oiling_Out start Product 'Oils Out' During Recrystallization reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent cool_slowly Cool Slowly add_solvent->cool_slowly no_crystals Still Oiling Out? cool_slowly->no_crystals crystals Crystals Form no_crystals->crystals No change_solvent Change to a Lower Boiling Solvent no_crystals->change_solvent Yes pre_purify Perform Acid-Base Extraction First change_solvent->pre_purify

stability of (2,4-Difluorophenoxy)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct stability data for (2,4-Difluorophenoxy)acetic acid in aqueous solutions is limited in publicly available literature. The information provided below is extrapolated from studies on structurally similar compounds, primarily 2,4-Dichlorophenoxyacetic acid (2,4-D), and other haloacetic acids. These guidelines are intended to serve as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is expected to be a relatively stable compound in aqueous solutions under standard laboratory conditions (room temperature, neutral pH, protected from light). However, its stability can be influenced by factors such as pH, temperature, and exposure to light. Like other phenoxyacetic acids, it is susceptible to degradation under certain environmental conditions.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of phenoxyacetic acid derivatives can be pH-dependent. For the related compound 2,4-D, the rate of hydrolysis of its ester formulations is pH-dependent, with faster degradation at higher pH values.[1] While this compound itself is an acid, the stability of the phenoxy ether linkage may be compromised under strongly acidic or basic conditions, potentially leading to hydrolysis over extended periods. For 2,4-D, photodegradation rates have been shown to increase with a change in pH from 4 to 9.[2]

Q3: Is this compound sensitive to light?

A3: Yes, similar to other aromatic compounds, this compound is likely susceptible to photodegradation when exposed to UV or visible light. For its chlorinated analog, 2,4-D, photolysis is a known degradation pathway in aqueous environments.[3][4] Therefore, it is recommended to store aqueous solutions of this compound in amber vials or otherwise protected from light to prevent photochemical reactions.

Q4: What is the expected thermal stability of this compound in water?

A4: Based on studies of other haloacetic acids, this compound is expected to be thermally stable at ambient and moderately elevated temperatures in aqueous solution.[5] However, at very high temperatures, thermal decomposition can occur. For instance, the degradation of 2,4-D is significantly enhanced by increased temperature, with the half-life decreasing substantially as the temperature rises from 10 to 50°C in the presence of an oxidizing agent.[6]

Q5: What are the potential degradation products of this compound?

A5: Based on the degradation pathways of similar compounds like 2,4-D, potential degradation of this compound could involve cleavage of the ether bond to form 2,4-difluorophenol and glycolic acid. Further degradation of the aromatic ring could also occur, leading to the formation of smaller organic acids and eventually mineralization to CO2 and water.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency in solution over time. Photodegradation: The solution was exposed to ambient or UV light.Store the solution in an amber vial or wrap the container with aluminum foil. Prepare fresh solutions for critical experiments.
Hydrolysis: The solution was prepared in a buffer with a high or low pH and stored for an extended period.For long-term storage, prepare the solution in a neutral pH buffer (pH 6-8). If the experiment requires an extreme pH, prepare the solution fresh and use it promptly.
Microbial Degradation: The aqueous solution was not sterile and stored at a temperature conducive to microbial growth.Prepare solutions using sterile water and filter-sterilize if necessary. Store solutions at 4°C or frozen to inhibit microbial activity.
Unexpected peaks appearing in HPLC analysis. Degradation Products: The compound has started to degrade, forming new chemical species.Refer to Q5 for potential degradation products. Use techniques like LC-MS to identify the unknown peaks. Optimize storage conditions to minimize degradation.
Inconsistent experimental results between batches of solutions. Inconsistent Storage: Different batches of the solution were stored under varying conditions (light, temperature, pH).Standardize the preparation and storage protocol for all solutions. Document the storage conditions for each batch to ensure traceability.

Experimental Protocols

Protocol 1: General Aqueous Solution Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • HPLC-grade water
  • Buffers of various pH values (e.g., pH 4, 7, 9)
  • Amber and clear glass vials
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

2. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration.
  • Prepare aqueous solutions at the desired final concentration by spiking the stock solution into the different pH buffers.

3. Experimental Conditions (Example):

  • pH Effect: Aliquot the aqueous solutions into vials at pH 4, 7, and 9.
  • Light Effect: For each pH, prepare two sets of vials. Wrap one set completely in aluminum foil (dark condition) and leave the other set exposed to a controlled light source or ambient light (light condition).
  • Temperature Effect: Place sets of vials at different controlled temperatures (e.g., 4°C, 25°C, 40°C).

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
  • Analyze the samples immediately by HPLC to determine the concentration of this compound.
  • The degradation can be monitored by the decrease in the peak area of the parent compound.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.
  • Calculate the degradation rate constant and half-life for each condition.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H2O2)
  • High-intensity UV lamp
  • LC-MS system

2. Stress Conditions:

  • Acid Hydrolysis: Treat the aqueous solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
  • Base Hydrolysis: Treat the aqueous solution with 0.1 M NaOH at room temperature or slightly elevated temperature.
  • Oxidative Degradation: Treat the aqueous solution with 3% H2O2 at room temperature.
  • Photodegradation: Expose the aqueous solution to a high-intensity UV lamp.
  • Thermal Degradation: Heat the aqueous solution at a high temperature (e.g., 80°C).

3. Analysis:

  • After a set period of exposure to each stress condition, analyze the samples using an LC-MS system to identify the mass of the parent compound and any new peaks corresponding to degradation products.
  • Propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

Degradation_Pathway DFPAA This compound DFP 2,4-Difluorophenol DFPAA->DFP Hydrolysis / Photolysis GA Glycolic Acid DFPAA->GA Hydrolysis / Photolysis Intermediates Ring-opened Intermediates DFP->Intermediates Oxidation Mineralization CO2 + H2O + F- Intermediates->Mineralization Further Oxidation Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure Conditions Stock Prepare Stock Solution (this compound) Aqueous Prepare Aqueous Solutions (Different pH, etc.) Stock->Aqueous Light Light vs. Dark Aqueous->Light Temp Temperature Gradient Aqueous->Temp pH pH Variation Aqueous->pH Analysis HPLC/LC-MS Analysis (Time-course) Light->Analysis Temp->Analysis pH->Analysis Data Data Analysis (Degradation Rate, Half-life) Analysis->Data

References

Technical Support Center: Degradation of (2,4-Difluorophenoxy)acetic Acid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the environmental fate of (2,4-Difluorophenoxy)acetic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research on the degradation pathways of this compound in soil.

Disclaimer: As of late 2025, specific peer-reviewed studies detailing the complete degradation pathways of this compound in soil are limited. The information provided herein is largely based on the well-studied chloro-analogue, 2,4-Dichlorophenoxyacetic acid (2,4-D), and general principles of microbial and abiotic degradation of fluorinated aromatic compounds. The stronger carbon-fluorine bond in this compound may result in different degradation kinetics and intermediates compared to 2,4-D.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for this compound in soil?

A1: Based on its structural similarity to 2,4-D, the microbial degradation of this compound is likely initiated by the cleavage of the ether linkage, a common pathway for phenoxyalkanoic acid herbicides. This is often followed by hydroxylation and subsequent ring cleavage. The key steps are hypothesized to be:

  • Side Chain Cleavage: The acetic acid side chain is likely removed by an α-ketoglutarate-dependent dioxygenase, analogous to the TfdA enzyme in 2,4-D degradation, to form 2,4-difluorophenol.

  • Hydroxylation: The resulting 2,4-difluorophenol is expected to be hydroxylated to form 3,5-difluorocatechol.

  • Ring Cleavage: The aromatic ring of 3,5-difluorocatechol is then likely cleaved by a dioxygenase enzyme.

  • Further Metabolism: The resulting aliphatic acids are further metabolized and eventually enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Q2: What types of microorganisms are expected to degrade this compound?

A2: A diverse range of soil microorganisms, including bacteria and fungi, are known to degrade halogenated phenoxyacetic acids. Genera that are frequently implicated in 2,4-D degradation and may have the metabolic capability to degrade its difluoro-analogue include:

  • Bacteria: Pseudomonas, Cupriavidus, Burkholderia, Achromobacter, and Sphingomonas.[1]

  • Fungi: Aspergillus, Penicillium, Fusarium, and Trichoderma.[2]

Q3: How does the presence of fluorine atoms affect the degradation of this compound compared to 2,4-D?

A3: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond. This has several potential implications for the degradation of this compound:

  • Slower Degradation Rates: The initial cleavage of the aromatic ring or the removal of fluorine atoms may be slower, leading to a longer half-life in soil compared to 2,4-D.

  • Different Metabolites: The stability of the C-F bond may lead to the formation of different intermediate metabolites. For instance, defluorination may occur at a later stage in the pathway.

  • Potential for Accumulation of Fluorinated Intermediates: Incomplete degradation could lead to the accumulation of potentially persistent and mobile fluorinated byproducts in the soil.

Q4: What are the key abiotic factors influencing the degradation of this compound in soil?

A4: Abiotic factors play a crucial role in the persistence of herbicides in soil. Key factors include:

  • Soil Moisture: Microbial activity, a primary driver of degradation, is optimal in moist soils. Dry conditions can significantly slow down degradation.

  • Temperature: Herbicide degradation rates generally increase with temperature, up to an optimal point for microbial activity.

  • Soil pH: Soil pH can affect both the bioavailability of the herbicide and the activity of microbial populations.

  • Organic Matter Content: Soil organic matter can adsorb herbicides, potentially reducing their bioavailability for microbial degradation. However, it also supports a larger and more active microbial community.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
No degradation of this compound observed in soil microcosm study. 1. Lack of competent microorganisms in the soil sample. 2. Suboptimal incubation conditions (temperature, moisture, pH). 3. High concentration of the compound leading to toxicity. 4. Strong adsorption to soil particles, reducing bioavailability.1. Inoculate the microcosm with a microbial consortium known to degrade halogenated aromatic compounds. 2. Optimize incubation conditions based on the soil's characteristics. 3. Test a range of concentrations to identify potential toxic effects. 4. Analyze both the soil and aqueous phases to assess partitioning.
Inconsistent degradation rates between replicate microcosms. 1. Heterogeneity of the soil sample. 2. Uneven application of the test compound. 3. Variations in moisture content between replicates. 4. Contamination of some replicates.1. Thoroughly homogenize the soil before dispensing into microcosms. 2. Use a precise application method, such as a microsyringe, to ensure uniform distribution. 3. Carefully monitor and maintain consistent moisture levels in all replicates. 4. Use sterile techniques during setup and sampling to prevent cross-contamination.
Difficulty in identifying metabolites using LC-MS/MS. 1. Low concentration of metabolites. 2. Co-elution with interfering matrix components. 3. Inappropriate MS fragmentation parameters. 4. Metabolites are highly polar and not well-retained on the LC column.1. Concentrate the soil extract before analysis. 2. Optimize the chromatographic method to improve separation. 3. Perform a full scan and product ion scan to identify potential parent-fragment relationships. 4. Consider using a different column chemistry (e.g., HILIC) or a derivatization agent.
Poor recovery of this compound from soil samples. 1. Inefficient extraction solvent. 2. Strong binding to soil organic matter. 3. Degradation of the compound during extraction or storage.1. Test different solvent systems (e.g., acetonitrile, methanol, with or without pH adjustment). 2. Use a more rigorous extraction technique, such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). 3. Keep samples cold and minimize exposure to light during processing. Analyze extracts promptly.

Quantitative Data Summary

Table 1: Representative Degradation Half-life (DT50) of 2,4-D in Different Soil Types under Aerobic Laboratory Conditions

Soil TypeOrganic Carbon (%)pHTemperature (°C)Half-life (days)Reference
Sandy Loam1.26.8207 - 14[3]
Silt Loam2.56.5205 - 10[3]
Clay Loam3.17.22010 - 20[4]
Anoxic AquaticN/AN/AN/A41 - 333[5]

Note: The half-life of this compound may be longer than that of 2,4-D due to the higher stability of the C-F bond.[6]

Experimental Protocols

Soil Microcosm Study for Degradation Kinetics

This protocol outlines a laboratory-based experiment to determine the degradation rate of this compound in soil.

Materials:

  • Freshly collected and sieved (<2 mm) soil

  • This compound (analytical standard)

  • Sterile deionized water

  • Incubation vessels (e.g., 250 mL glass jars with screw caps)

  • Analytical balance, vortex mixer, centrifuge

  • Extraction solvent (e.g., acetonitrile:water with 1% acetic acid)

  • HPLC or LC-MS/MS system

Procedure:

  • Soil Characterization: Analyze the soil for pH, organic carbon content, texture, and microbial biomass.

  • Microcosm Setup:

    • Weigh 50 g of soil (on a dry weight basis) into each incubation vessel.

    • Adjust the soil moisture to 60% of its water-holding capacity with sterile deionized water and pre-incubate for 7 days in the dark at the desired temperature (e.g., 20°C) to allow the microbial community to stabilize.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike the soil samples with the stock solution to achieve the desired final concentration (e.g., 10 mg/kg soil). Ensure the volume of the spiking solution is minimal to avoid altering the soil moisture content significantly.

    • Thoroughly mix the soil to ensure even distribution of the compound.

    • Prepare control microcosms (without the test compound) and sterile controls (autoclaved soil) to account for abiotic degradation.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20°C).

    • At specified time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

  • Extraction:

    • To each soil sample, add 100 mL of the extraction solvent.

    • Shake vigorously for 1 hour on a mechanical shaker.

    • Centrifuge the samples at 5000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the extracts using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Calculate the degradation half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).[7]

LC-MS/MS Method for Quantification of this compound and its Potential Metabolites

This protocol provides a general framework for developing an analytical method for the target compound and its expected primary metabolite, 2,4-difluorophenol.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (example, to be optimized):

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Determine the precursor ion (e.g., [M-H]⁻) and optimize collision energy to identify two characteristic product ions.

    • 2,4-Difluorophenol: Determine the precursor ion and optimize collision energy for two product ions.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Method Validation:

  • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the soil matrix of interest.

Visualizations

Microbial_Degradation_Pathway cluster_pathway Putative Microbial Degradation Pathway of this compound DFPAA This compound DFP 2,4-Difluorophenol DFPAA->DFP Ether Cleavage (Dioxygenase) DFC 3,5-Difluorocatechol DFP->DFC Hydroxylation RingCleavage Ring Cleavage Products DFC->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA Further Metabolism

Caption: Hypothesized microbial degradation pathway of this compound in soil.

Experimental_Workflow cluster_workflow Workflow for Soil Microcosm Degradation Study SoilCollection Soil Collection & Sieving PreIncubation Pre-incubation (Moisture Adjustment) SoilCollection->PreIncubation Spiking Spiking with This compound PreIncubation->Spiking Incubation Incubation (Controlled Temperature) Spiking->Incubation Sampling Time-point Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataAnalysis Data Analysis (Kinetics & Half-life) Analysis->DataAnalysis

Caption: General experimental workflow for a soil microcosm degradation study.

References

optimizing reaction conditions for (2,4-Difluorophenoxy)acetic acid amidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the amidation of (2,4-Difluorophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the amidation of this compound?

The reaction involves activating the carboxylic acid group of this compound, followed by nucleophilic attack from a primary or secondary amine to form the corresponding amide. This process typically requires a coupling agent and a non-nucleophilic base.

Reaction_Pathway reactant1 This compound (R-COOH) reagents Coupling Agent + Base reactant1->reagents reactant2 Amine (R'-NH2) reactant2->reagents product (2,4-Difluorophenoxy)acetamide (R-CONHR') solvent Solvent (e.g., DMF, DCM) reagents->product Forms Amide Bond

Caption: General reaction pathway for amide bond formation.

Q2: How do I select the right coupling agent for my reaction?

The choice of coupling agent depends on factors like the amine's reactivity, steric hindrance, and the desired reaction conditions (e.g., temperature, time). Common choices include carbodiimides (like EDC) often used with additives (like HOBt or DMAP), and uronium/phosphonium salts (like HATU or PyBOP), which are highly efficient but more expensive.

Q3: What is the role of the base in this reaction?

A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added. Its primary roles are to neutralize any acid salts formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state, ready to react.

Q4: Which solvents are suitable for this amidation?

Aprotic polar solvents are generally preferred as they can dissolve the reactants and reagents without interfering with the reaction. Common choices include Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN).

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Carboxylic Acid Activation Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Ensure the coupling agent is fresh and has been stored correctly.
Poor Nucleophilicity of Amine Increase the reaction temperature (e.g., from room temperature to 40-50 °C). Use a stronger, non-nucleophilic base to ensure the amine is fully deprotonated.
Steric Hindrance Prolong the reaction time (e.g., from 12 hours to 24 hours). Consider using a less sterically hindered amine if the molecular design allows.
Reagents Added in Wrong Order Always pre-activate the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine. This prevents the formation of unreactive side products.
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can hydrolyze the activated acid intermediate and quench the coupling reagents.
Issue 2: Formation of Significant Side Products
Potential Cause Suggested Solution
Epimerization/Racemization (if chiral centers are present) Use a racemization-suppressing additive like HOBt or HOAt. Run the reaction at a lower temperature (e.g., 0 °C).
Formation of N-acylurea (with EDC) The activated O-acylisourea intermediate can rearrange. Adding an auxiliary nucleophile like HOBt or DMAP can intercept this intermediate to form a more stable active ester, minimizing this side product.
Side reactions involving the coupling agent Reduce the equivalents of the coupling agent used to the minimum required (e.g., 1.1-1.2 equivalents). Ensure the reaction is not running for an excessively long time.

Data and Protocols

Table 1: Comparison of Common Coupling Reagents
Coupling Reagent Full Name Typical Conditions Advantages Disadvantages
EDC / HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleDCM or DMF, 0 °C to RTCost-effective, water-soluble byproducts are easily removed.Can lead to N-acylurea side product, less effective for hindered substrates.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDMF or NMP, RTVery high efficiency, fast reaction times, low racemization.High cost, byproducts can be difficult to remove.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDCM or DMF, RTGood for sterically hindered amines, stable.Byproducts can be challenging to separate.
General Experimental Protocol

This protocol provides a general starting point for the amidation reaction. Optimization of stoichiometry, temperature, and reaction time is recommended.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the solution.

  • Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the mixture with water or a saturated aqueous solution (e.g., NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Washing: Wash the combined organic layers with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product using a suitable method, such as column chromatography or recrystallization, to obtain the final amide.

Workflow_Optimization start Start: Define Amide Target step1 Step 1: Select Initial Conditions - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) start->step1 step2 Step 2: Run Small-Scale Reaction (e.g., 12h at RT) step1->step2 step3 Step 3: Analyze Outcome (TLC, LC-MS for Yield/Purity) step2->step3 decision Is Yield/Purity > 90%? step3->decision step4a Troubleshoot / Optimize - Change Reagent - Adjust Temperature - Vary Time decision->step4a No step4b Process is Optimized decision->step4b Yes step4a->step2 Re-run Reaction end End: Scale-up Reaction step4b->end

Caption: A typical workflow for optimizing amidation conditions.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Low Purity problem Problem Encountered cause1 Incomplete Reaction? problem->cause1 cause2 Side Product Formation? problem->cause2 sol1a Increase Time / Temp cause1->sol1a Yes sol1b Use Stronger Reagent (HATU) cause1->sol1b Yes sol2a Add HOBt (if using EDC) cause2->sol2a Yes sol2b Lower Reaction Temperature cause2->sol2b Yes

Caption: A decision tree for troubleshooting common amidation issues.

Technical Support Center: Resolving Peak Tailing in HPLC of (2,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (2,4-Difluorophenoxy)acetic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. A common metric to quantify peak tailing is the tailing factor (Tf) or asymmetry factor (As), with a value greater than 1.2 indicating significant tailing.[3]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often due to chemical or physical factors. The most common chemical cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica packing.[2][4][5] Physical issues can include problems with the column, such as a void or a blocked frit, or issues with the HPLC system, like excessive dead volume.[4][6]

Q3: How does the mobile phase pH affect the peak shape of my acidic analyte?

A3: The mobile phase pH is a critical parameter for ionizable compounds like this compound.[7][8][9] If the mobile phase pH is close to the pKa of the carboxylic acid group, the compound will exist in both its ionized (more polar) and unionized (less polar) forms.[8][10] This dual state leads to inconsistent interactions with the stationary phase, resulting in a broad and tailing peak. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa to suppress its ionization.[10][11]

Q4: Can sample overload cause peak tailing?

A4: Yes, injecting too high a concentration of your sample can lead to column overload, which is a common cause of peak tailing.[2][3][5] When the stationary phase becomes saturated with the analyte, it can result in a distorted peak shape. To check for this, try diluting your sample and re-injecting it.[5]

Q5: What type of column is best to minimize peak tailing for acidic compounds?

A5: For acidic compounds, modern, high-purity silica columns that are well end-capped are recommended.[12] End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing the sites for secondary interactions.[13][14][15] Columns with a lower metal content in the silica are also preferable, as metal ions can activate silanol groups and contribute to tailing.[13][16][17]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Problem: Asymmetrical peak with significant tailing for this compound.

Step 1: Initial Diagnosis - Chemical vs. Physical Problems

The first step is to determine if the issue is chemical (related to interactions) or physical (related to the system or column).

  • Action: Inject a neutral, non-polar compound (e.g., toluene or naphthalene).

  • Interpretation:

    • If the neutral compound's peak is symmetrical: The problem is likely chemical and specific to your acidic analyte. Proceed to Step 2: Chemical Troubleshooting .

    • If the neutral compound's peak also tails: The problem is likely physical. Proceed to Step 3: Physical Troubleshooting .[4][12]

Step 2: Chemical Troubleshooting

Chemical issues are the most common cause of peak tailing for ionizable compounds.

Potential Cause Troubleshooting Action Expected Outcome
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of this compound. A common approach is to add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase.[18][19]A sharper, more symmetrical peak.
Secondary Silanol Interactions If pH adjustment is not sufficient, consider using a different, well end-capped, high-purity silica column.[12] Alternatively, increasing the buffer concentration in the mobile phase can help mask residual silanol interactions.[5]Reduced tailing due to minimized secondary interactions.
Insufficient Buffer Concentration If using a buffer, ensure its concentration is adequate (typically 10-50 mM) to maintain a consistent pH across the column.[3][20]Improved peak shape and retention time stability.
Step 3: Physical Troubleshooting

Physical problems typically affect all peaks in a chromatogram.

Potential Cause Troubleshooting Action Expected Outcome
Column Void or Bed Deformation A void at the column inlet can cause peak tailing.[5] Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[21]Symmetrical peaks if the void was the issue. Column replacement will resolve the problem if the bed is irreversibly damaged.
Blocked Column Frit A partially blocked inlet frit can distort the sample flow.[21] Back-flushing the column may dislodge particulates. Installing an in-line filter can prevent future blockages.Improved peak shape for all compounds.
Extra-Column Dead Volume Inspect all tubing and connections between the injector and the detector. Ensure tubing is of the correct internal diameter and is cut cleanly. Minimize the use of couplers and long tubing.[3]Sharper peaks due to reduced band broadening.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

This protocol provides a starting point for the analysis, designed to minimize peak tailing.

Parameter Condition
HPLC System Any standard HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm (high-purity, end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 230 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Mobile Phase pH Adjustment Study

This experiment is designed to investigate the effect of mobile phase pH on peak shape.

  • Prepare Mobile Phases: Prepare three different aqueous mobile phases (Mobile Phase A) containing:

    • 0.1% Formic Acid (pH ~2.7)

    • Phosphate buffer at pH 4.0

    • Phosphate buffer at pH 7.0

  • Equilibrate the System: For each mobile phase, flush the HPLC system and column for at least 20 column volumes before the first injection.

  • Inject Sample: Inject the this compound standard using each of the three mobile phases under isocratic conditions (e.g., 50% Acetonitrile).

  • Analyze Results: Compare the peak shape (tailing factor) and retention time for each pH condition.

Expected Results of pH Study
Mobile Phase pH Expected Tailing Factor (Tf) Expected Retention Time Rationale
~2.7 (0.1% Formic Acid) < 1.2 LongestThe acidic pH suppresses the ionization of the carboxylic acid, leading to stronger retention on the C18 column and a symmetrical peak.[22][23]
4.0 > 1.5 IntermediateThe pH is likely close to the pKa, resulting in a mixed population of ionized and unionized forms, causing significant peak tailing.[7][8]
7.0 < 1.5 (but may still tail) ShortestThe analyte is fully ionized and highly polar, leading to very little retention on a C18 column. The peak may still show some tailing due to interactions with any un-endcapped silanols.[9][22]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral check_neutral_peak Is the Neutral Peak Symmetrical? inject_neutral->check_neutral_peak chemical_problem Chemical Problem check_neutral_peak->chemical_problem Yes physical_problem Physical Problem check_neutral_peak->physical_problem No adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) chemical_problem->adjust_ph check_system Check HPLC System (Dead Volume, Frit) physical_problem->check_system check_column Check Column (e.g., use end-capped) adjust_ph->check_column resolved Problem Resolved check_column->resolved replace_column Replace Column check_system->replace_column replace_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Chemical_Interactions cluster_column Silica Stationary Phase Analyte This compound Silanol Residual Silanol Group (-Si-OH) Analyte->Silanol Secondary Interaction (Causes Tailing) C18 C18 Chain Analyte->C18 Primary Interaction (Desired)

Caption: Interactions leading to peak tailing.

References

Technical Support Center: Interpreting Complex NMR Spectra of (2,4-Difluorophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2,4-Difluorophenoxy)acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic features in the 1H NMR spectrum of the (2,4-Difluorophenoxy) moiety?

A1: The aromatic region of the 1H NMR spectrum for a (2,4-Difluorophenoxy) group typically displays three distinct proton signals. Due to coupling with both other protons and the two fluorine atoms, these signals often appear as complex multiplets. The proton adjacent to the oxygen (H-6) is usually the most downfield, followed by the proton between the two fluorine atoms (H-3), and finally the proton ortho to the fluorine at position 4 (H-5). The complexity arises from 3JHH (ortho), 4JHH (meta), 3JHF, 4JHF, and sometimes even 5JHF couplings.

Q2: How do the fluorine atoms in this compound derivatives typically couple to the aromatic protons?

A2: The fluorine atoms exhibit through-bond coupling to the aromatic protons. The ortho-fluorine (F-2) will have a significant three-bond coupling (3JHF) to H-3. The para-fluorine (F-4) will show a three-bond coupling to both H-3 and H-5. Longer-range couplings, such as four-bond (4JHF) and five-bond (5JHF) couplings, are also common and contribute to the complexity of the proton signals.[1]

Q3: What are the expected chemical shift ranges for the fluorine atoms in the 19F NMR spectrum?

A3: In 19F NMR spectroscopy, the chemical shifts are sensitive to the electronic environment.[2] For this compound derivatives, the fluorine at the 2-position (ortho to the ether linkage) and the fluorine at the 4-position (para to the ether linkage) will have distinct chemical shifts. Generally, aryl fluorides appear in the range of -100 to -170 ppm relative to CFCl3.[3] The exact chemical shifts will vary depending on the solvent and the nature of the substituents on the acetic acid moiety.

Q4: How can 2D NMR techniques help in the spectral assignment of these compounds?

A4: Two-dimensional NMR experiments are invaluable for deciphering the complex spectra of these derivatives.

  • COSY (Correlation Spectroscopy): Helps identify proton-proton coupling networks, for instance, between the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both 1H and 13C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons and confirming the overall structure.

  • HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximities, which can be helpful in confirming stereochemistry in more complex derivatives.

Troubleshooting Guide

Q5: The aromatic region of my 1H NMR spectrum is just a broad, unresolved multiplet. What can I do?

A5:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 300 MHz) can increase spectral dispersion and resolve overlapping signals.

  • Optimize Shimming: Poor shimming of the magnetic field can lead to broad peaks.[4] Re-shimming the instrument can significantly improve resolution.

  • Change Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent.[5] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl3 to DMSO-d6 or Benzene-d6) may resolve overlapping multiplets.

  • 19F Decoupling: If the spectrometer is capable, running a proton NMR experiment with fluorine decoupling will simplify the aromatic proton signals by removing all H-F couplings, leaving only H-H couplings. This can reveal the underlying proton coupling network.

Q6: I am observing more than the expected number of signals in my 19F NMR spectrum. What could be the cause?

A6:

  • Presence of Isomers/Rotamers: If your derivative has stereocenters or restricted bond rotation (e.g., in an amide derivative), you may be observing diastereomers or rotamers, each giving rise to a distinct set of fluorine signals.

  • Impurity: The extra signals could be from a fluorinated impurity. Check the purity of your sample by other methods like LC-MS.

  • Degradation: The compound may be degrading under the experimental conditions.

Q7: The integration of the aromatic protons in my 1H NMR is not adding up to the expected number. Why might this be?

A7:

  • Signal Overlap: One or more of your aromatic proton signals may be overlapping with another signal, such as the residual solvent peak.

  • Broadened Signals: If a signal is particularly broad, its integration may be inaccurate. This can sometimes happen with protons coupled to fluorine.

  • Incorrect Integration Region: Ensure that the integration region is set wide enough to encompass the entire multiplet for each proton.

Data Presentation

Table 1: Typical 1H and 19F NMR Data for the (2,4-Difluorophenoxy) Moiety

NucleusPositionTypical Chemical Shift (ppm)MultiplicityTypical Coupling Constants (Hz)
1HH-36.8 - 7.2ddd3JHH ≈ 9.0, 3JHF(4) ≈ 9.0, 4JHF(2) ≈ 5.0
1HH-56.9 - 7.3ddd3JHH ≈ 9.0, 3JHF(4) ≈ 9.0, 5JHF(2) ≈ 3.0
1HH-67.0 - 7.5dt3JHH ≈ 9.0, 4JHF(4) ≈ 3.0, 4JHH ≈ 3.0
19FF-2-130 to -145m-
19FF-4-110 to -125m-

Table 2: Typical 13C NMR Data for the (2,4-Difluorophenoxy) Moiety

CarbonPositionTypical Chemical Shift (ppm)Multiplicity (due to C-F coupling)Typical Coupling Constants (Hz)
C1145 - 155dd2JCF(2) ≈ 10-15, 4JCF(4) ≈ 2-4
C2155 - 165d1JCF ≈ 240-250
C3110 - 120dd2JCF(2) ≈ 20-25, 2JCF(4) ≈ 20-25
C4150 - 160d1JCF ≈ 240-250
C5115 - 125d2JCF(4) ≈ 20-25
C6120 - 130d3JCF(4) ≈ 5-10

Experimental Protocols

Standard Protocol for NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry vial.[6]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube to remove any particulate matter.[4]

    • If paramagnetic impurities are suspected, degas the sample by bubbling a gentle stream of nitrogen or argon through the solution for a few minutes.[4]

  • NMR Acquisition:

    • 1H NMR:

      • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the range of approximately -1 to 13 ppm.

      • Use a relaxation delay of at least 1-2 seconds.

    • 13C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Set the spectral width to cover the range of approximately 0 to 200 ppm.

      • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary compared to the proton spectrum.

    • 19F NMR:

      • Acquire a proton-decoupled fluorine spectrum.

      • Set the spectral width to a wide range, for example, from -50 to -200 ppm, to ensure all fluorine signals are captured.[1]

      • Use a suitable reference compound if necessary, although modern spectrometers can reference internally.

    • 2D NMR:

      • For COSY, HSQC, and HMBC experiments, use standard, optimized parameter sets available on the spectrometer's software. Adjust acquisition times and the number of increments to achieve the desired resolution.

Visualizations

Caption: Atom Numbering for this compound.

G start Complex/Unresolved Spectrum check_purity Check Sample Purity (LC-MS, etc.) start->check_purity impurity Impurity Present? check_purity->impurity resample Re-purify Sample resample->start impurity->resample Yes re_shim Re-shim Spectrometer impurity->re_shim No change_solvent Acquire in Different Solvent re_shim->change_solvent higher_field Use Higher Field Spectrometer change_solvent->higher_field decouple Run 19F Decoupled 1H NMR higher_field->decouple two_d Acquire 2D NMR (COSY, HSQC, HMBC) decouple->two_d assign Assign Spectrum two_d->assign

Caption: Troubleshooting Workflow for Complex NMR Spectra.

Caption: Key J-Coupling Interactions in the Aromatic Ring.

References

preventing decomposition of (2,4-Difluorophenoxy)acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (2,4-Difluorophenoxy)acetic acid to prevent its decomposition. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Q2: What are the primary factors that can cause the decomposition of this compound?

A2: The main factors that can lead to the degradation of this compound include:

  • Light: Exposure to ultraviolet (UV) radiation can induce photodegradation.

  • Heat: Elevated temperatures can cause thermal decomposition. Studies on similar compounds suggest that decomposition can begin at temperatures as low as 150-200°C.

  • Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.

  • Moisture: While hydrolysis is not expected to be a rapid degradation pathway under neutral conditions, the presence of moisture can facilitate other decomposition reactions, especially in the presence of contaminants.

Q3: What are the likely decomposition products of this compound?

A3: Based on studies of structurally similar halogenated phenoxyacetic acids, the primary decomposition pathways likely involve cleavage of the ether bond and dehalogenation. Potential degradation products could include 2,4-difluorophenol, acetic acid, and simpler aromatic or aliphatic compounds resulting from further breakdown of the phenyl ring. Under combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be produced.

Q4: How can I detect decomposition in my sample of this compound?

A4: Decomposition can be detected through several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for assessing the purity of the parent compound and detecting the appearance of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step, to identify and quantify volatile impurities. A change in the physical appearance of the solid, such as discoloration or clumping, may also indicate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the this compound stock solution.1. Prepare a fresh stock solution from a solid that has been properly stored. 2. Analyze the old stock solution for purity and the presence of degradation products using HPLC or a similar analytical method. 3. If the solid is suspect, obtain a new batch of the compound.
Discoloration or change in the physical appearance of the solid. Improper storage leading to decomposition.1. Do not use the material for sensitive experiments. 2. If possible, purify a small amount of the material and re-analyze to confirm its identity and purity. 3. Discard the degraded material according to safety guidelines and obtain a fresh supply.
Gradual loss of compound concentration in solution over time. Photodegradation or reaction with the solvent or container.1. Store stock solutions in amber vials to protect from light. 2. Ensure the solvent is of high purity and free of contaminants. 3. Consider storing aliquots of the stock solution at -20°C or -80°C to minimize degradation.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a general method for assessing the purity of this compound.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid or trifluoroacetic acid (TFA)
  • Volumetric flasks and pipettes
  • HPLC system with a C18 column and UV detector

2. Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution.
  • Prepare a series of calibration standards by diluting the stock solution.

3. Sample Preparation:

  • Prepare a sample solution at a concentration within the calibration range.

4. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a suitable percentage of B, and increase linearly to elute the compound and any impurities.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at a suitable wavelength (e.g., 220 nm or 280 nm)

5. Analysis:

  • Inject the standards and sample.
  • Determine the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Visualizations

Decomposition_Pathways this compound this compound 2,4-Difluorophenol 2,4-Difluorophenol this compound -> 2,4-Difluorophenol Ether Bond Cleavage Glyoxylic Acid Glyoxylic Acid this compound -> Glyoxylic Acid Ether Bond Cleavage Further Degradation Products Further Degradation Products 2,4-Difluorophenol -> Further Degradation Products Ring Opening

Caption: Inferred decomposition pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Aliquot Samples Aliquot Samples Prepare Stock Solution->Aliquot Samples Condition A (e.g., Room Temp, Light) Condition A (e.g., Room Temp, Light) Aliquot Samples->Condition A (e.g., Room Temp, Light) Condition B (e.g., 4°C, Dark) Condition B (e.g., 4°C, Dark) Aliquot Samples->Condition B (e.g., 4°C, Dark) Condition C (e.g., -20°C, Dark) Condition C (e.g., -20°C, Dark) Aliquot Samples->Condition C (e.g., -20°C, Dark) Time Point 0 Analysis Time Point 0 Analysis Condition A (e.g., Room Temp, Light)->Time Point 0 Analysis Condition B (e.g., 4°C, Dark)->Time Point 0 Analysis Condition C (e.g., -20°C, Dark)->Time Point 0 Analysis Time Point X Analysis Time Point X Analysis Time Point 0 Analysis->Time Point X Analysis Data Evaluation Data Evaluation Time Point X Analysis->Data Evaluation

References

Technical Support Center: Synthesis of (2,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4-Difluorophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. In this specific synthesis, 2,4-difluorophenol is deprotonated to form the corresponding phenoxide, which then reacts with an ethyl haloacetate, typically ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2,4-difluorophenol and an acetic acid derivative, most commonly ethyl chloroacetate. A base is required to deprotonate the phenol; common choices include potassium hydroxide, sodium hydroxide, or potassium carbonate.[4][5] The reaction is typically carried out in a polar aprotic solvent such as acetone, acetonitrile, or N,N-dimethylformamide (DMF).[1][6]

Q3: What are the general reaction conditions for the Williamson ether synthesis of this compound?

A3: The reaction is typically run at elevated temperatures, generally in the range of 50-100°C, for a duration of 1 to 8 hours.[1] The specific conditions can be optimized based on the chosen solvent and base.

Troubleshooting Guide

This guide addresses common issues and side reactions encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step Rationale
Incomplete reaction- Increase reaction time or temperature (within the 50-100°C range).- Ensure efficient stirring to improve contact between reactants.The Williamson ether synthesis can sometimes be slow to reach completion.[2]
Suboptimal solvent- Use a polar aprotic solvent like acetone, acetonitrile, or DMF.These solvents are known to accelerate SN2 reactions by effectively solvating the cation of the base, leaving the phenoxide nucleophile more reactive.[1]
Weak base- Use a stronger base like potassium hydroxide or sodium hydroxide to ensure complete deprotonation of the 2,4-difluorophenol.Incomplete formation of the phenoxide will result in unreacted starting material and lower yields.
Hydrolysis of ethyl chloroacetate- Ensure anhydrous (dry) reaction conditions.Water present in the reaction mixture can hydrolyze the ethyl chloroacetate, reducing the amount available to react with the phenoxide.
Problem 2: Formation of Significant Side Products

A common challenge in the synthesis of phenoxyacetic acids is the formation of undesired byproducts. Below is a summary of the most common side reactions and strategies to mitigate them.

Table of Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. C-alkylation leads to the formation of (alkyl)(2,4-difluoro)phenols.Use a polar aprotic solvent (e.g., acetone, DMF, acetonitrile). These solvents favor O-alkylation. Protic solvents like water or ethanol can promote C-alkylation.
Elimination If using a more sterically hindered haloacetate, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene.This is less of a concern with ethyl chloroacetate but can be minimized by using less sterically hindered reactants and avoiding excessively high temperatures.[3]
Hydrolysis of the Ester Premature hydrolysis of the ethyl (2,4-difluorophenoxy)acetate intermediate can occur if water is present in the reaction mixture.Ensure all reagents and solvents are anhydrous.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step Rationale
Presence of unreacted 2,4-difluorophenol- During workup, wash the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).This will deprotonate the acidic unreacted phenol, transferring it to the aqueous layer and separating it from the desired ester product.
Presence of C-alkylated byproducts- Utilize column chromatography for purification.The difference in polarity between the desired O-alkylated product and the C-alkylated byproduct often allows for separation by silica gel chromatography.
Incomplete hydrolysis of the ester intermediate- Ensure sufficient reaction time and an adequate amount of base (e.g., NaOH or KOH) during the hydrolysis step.The hydrolysis of the ester is a crucial final step to obtain the carboxylic acid.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a two-step process involving the Williamson ether synthesis to form the ethyl ester intermediate, followed by its hydrolysis.

Step 1: Synthesis of Ethyl (2,4-Difluorophenoxy)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or acetonitrile.[6]

  • Base Addition: Add a base, such as anhydrous potassium carbonate (1.5 eq), to the solution.

  • Alkylation: To the stirred suspension, add ethyl chloroacetate (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain the reaction for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, a dilute aqueous solution of sodium hydroxide (to remove unreacted phenol), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2,4-difluorophenoxy)acetate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude ethyl (2,4-difluorophenoxy)acetate in a mixture of ethanol and water.

  • Hydrolysis: Add a stoichiometric excess of sodium hydroxide or potassium hydroxide and heat the mixture to reflux for 1-2 hours.

  • Workup:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic, which will cause the this compound to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining inorganic salts.

    • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.[7]

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway Synthesis of this compound phenol 2,4-Difluorophenol phenoxide 2,4-Difluorophenoxide phenol->phenoxide + Base chloroacetate Ethyl Chloroacetate ester Ethyl (2,4-Difluorophenoxy)acetate chloroacetate->ester + base Base (e.g., K2CO3) phenoxide->ester acid this compound ester->acid + Hydrolysis hydrolysis Hydrolysis (NaOH/H2O)

Caption: Williamson ether synthesis followed by hydrolysis.

Diagram 2: O- vs. C-Alkylation Side Reaction

Alkylation_Side_Reaction O- vs. C-Alkylation of 2,4-Difluorophenoxide phenoxide 2,4-Difluorophenoxide Ion o_alkylation O-Alkylation Product (Desired Ether) phenoxide->o_alkylation Favored in c_alkylation C-Alkylation Product (Side Product) phenoxide->c_alkylation Favored in aprotic Polar Aprotic Solvent (e.g., Acetone, DMF) aprotic->o_alkylation protic Protic Solvent (e.g., Ethanol, Water) protic->c_alkylation

Caption: Influence of solvent on alkylation regioselectivity.

References

Technical Support Center: Scaling Up (2,4-Difluorophenoxy)acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (2,4-Difluorophenoxy)acetic acid, particularly when scaling up production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 2,4-difluorophenol with chloroacetic acid in the presence of a base.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete deprotonation of 2,4-difluorophenol: The base used may be too weak or used in insufficient quantity to fully form the phenoxide ion, which is the active nucleophile.[1][2] 2. Poor quality of reagents: Degradation of 2,4-difluorophenol, chloroacetic acid, or the base can lead to reduced reactivity. 3. Reaction temperature is too low: The reaction rate may be too slow at lower temperatures, leading to incomplete conversion.1. Use a strong base: Employ a strong base such as sodium hydroxide or potassium hydroxide to ensure complete deprotonation of the phenol.[1][2] Use a slight molar excess of the base. 2. Verify reagent purity: Use fresh, high-purity reagents. Consider analytical testing of starting materials before use. 3. Optimize temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A typical temperature range for this reaction is 90-100°C.[1][2]
Presence of Unreacted 2,4-Difluorophenol 1. Insufficient chloroacetic acid: The stoichiometric ratio of chloroacetic acid to 2,4-difluorophenol may be too low. 2. Short reaction time: The reaction may not have been allowed to proceed to completion.1. Adjust stoichiometry: Use a slight molar excess of chloroacetic acid to ensure complete consumption of the 2,4-difluorophenol. 2. Increase reaction time: Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time until the starting material is consumed.
Formation of Side Products/Impurities 1. Side reactions of chloroacetic acid: Under strongly basic conditions and high temperatures, chloroacetic acid can undergo self-condensation or decomposition. 2. Elimination reactions: Although less likely with a primary halide like chloroacetic acid, at very high temperatures, elimination reactions can occur.[3]1. Controlled addition of reagents: Add the chloroacetic acid solution portion-wise to the reaction mixture to maintain a low instantaneous concentration. 2. Maintain optimal temperature: Avoid excessive temperatures that could favor side reactions.
Difficult Product Isolation and Purification 1. Emulsion formation during workup: The presence of unreacted starting materials and salts can lead to the formation of stable emulsions during extraction. 2. Co-precipitation of impurities: Impurities with similar solubility to the product can co-precipitate during acidification.1. Adjust pH and use brine: Carefully adjust the pH of the aqueous layer and use a saturated sodium chloride solution (brine) to break emulsions. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most common and industrially scalable method is the Williamson ether synthesis.[4] This involves the reaction of 2,4-difluorophenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.[1][2]

Q2: What is the reaction mechanism for the Williamson ether synthesis of this compound?

A2: The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[3][4] The strong base deprotonates the 2,4-difluorophenol to form the 2,4-difluorophenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.[3][4]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters to control are:

  • Temperature: To ensure a sufficient reaction rate while minimizing side reactions.

  • pH: To maintain the phenolic starting material in its deprotonated, nucleophilic form.

  • Stoichiometry of reactants: To maximize the conversion of the limiting reagent and minimize unreacted starting materials in the final product.

  • Agitation: To ensure proper mixing and heat transfer, especially in larger reactors.

Q4: What are the primary safety concerns when producing this compound?

A4: The primary safety concerns involve handling corrosive and toxic materials. 2,4-difluorophenol and chloroacetic acid are skin and respiratory irritants.[1][2] Sodium hydroxide is highly corrosive.[1][2] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated area or a fume hood.

Q5: How can the purity of the final product be improved?

A5: After the initial workup, which typically involves acidification and extraction, the crude product can be purified by recrystallization from a suitable solvent. The choice of solvent will depend on the solubility profile of this compound and any impurities present.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 2,4-Difluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (or another suitable strong base)

  • Water

  • Hydrochloric acid (for acidification)

  • An appropriate organic solvent for extraction (e.g., diethyl ether)[1][2]

Procedure:

  • Preparation of the Sodium Phenoxide: In a suitable reaction vessel, dissolve 2,4-difluorophenol in an aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be in a slight molar excess relative to the 2,4-difluorophenol.

  • Preparation of the Sodium Chloroacetate: In a separate vessel, neutralize chloroacetic acid with an aqueous solution of sodium hydroxide.

  • Reaction: Heat the sodium 2,4-difluorophenoxide solution to the desired reaction temperature (e.g., 90-100°C) with stirring.[1][2]

  • Slowly add the sodium chloroacetate solution to the reaction vessel.

  • Maintain the reaction at the set temperature for a sufficient time to ensure completion, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH where the this compound precipitates.

  • Isolation: Collect the solid product by filtration and wash it with cold water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent.

  • Drying: Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_synthesis Williamson Ether Synthesis cluster_products Products 2,4-Difluorophenol 2,4-Difluorophenol Reaction Mixture Reaction Mixture 2,4-Difluorophenol->Reaction Mixture Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction Mixture Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Mixture Heat Heat Heat->Reaction Mixture This compound This compound Reaction Mixture->this compound NaCl NaCl Reaction Mixture->NaCl H2O H2O Reaction Mixture->H2O

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Start Low Product Yield Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Low Reaction Temperature Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Solution1 Use Stronger Base / Increase Amount Cause1->Solution1 Solution2 Increase Reaction Temperature Cause2->Solution2 Solution3 Verify Reagent Purity Cause3->Solution3 Verify Monitor Reaction Progress (TLC/HPLC) Solution1->Verify Solution2->Verify Solution3->Verify

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Efficacy of (2,4-Difluorophenoxy)acetic Acid and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of (2,4-Difluorophenoxy)acetic acid and the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). This document synthesizes available data to offer an objective overview of their performance, supported by experimental context and mechanistic insights.

Executive Summary

This compound is a fluorinated analog of the phenoxyacetic acid class of herbicides, to which 2,4-D belongs. Both compounds are synthetic auxins designed to act as herbicides.[1][2] While 2,4-D is one of the most common and effective herbicides globally for controlling broadleaf weeds, available research indicates that the introduction of fluorine atoms into the phenoxyacetic acid structure, as in this compound, results in a lower herbicidal activity compared to its non-fluorinated counterpart, 2,4-D.

Data Presentation: Physicochemical and Toxicological Properties

PropertyThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Chemical Formula C₈H₆F₂O₃C₈H₆Cl₂O₃[2]
Molar Mass 188.13 g/mol 221.04 g/mol [2]
Appearance -White to yellow powder[2]
Melting Point -140.5 °C[2]
Water Solubility -900 mg/L[2]
CAS Number 394-93-494-75-7[2]

Table 1. Physicochemical Properties of this compound and 2,4-D.

Efficacy MetricThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Herbicidal Activity Lower than 2,4-DHigh
Observed Effects Herbicidal activity against some weed speciesEffective control of a wide range of broadleaf weeds[2][3]

Table 2. Comparative Herbicidal Efficacy. Note: This comparison is based on qualitative statements from available literature, as direct quantitative comparative data is limited.

Mechanism of Action and Signaling Pathway

Both 2,4-D and its fluorinated analog, this compound, are classified as synthetic auxins.[1][3] Their primary mechanism of action is to mimic the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants, which ultimately results in plant death.[2][3]

At the molecular level, these synthetic auxins bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related AUXIN SIGNALING F-BOX (AFB) proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that control cell division, elongation, and differentiation. The inability of the plant to metabolize these synthetic auxins leads to a persistent and overwhelming hormonal signal, causing the observed herbicidal effects.[1]

AuxinSignaling Auxin Synthetic Auxin (this compound or 2,4-D) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of synthetic auxins.

Experimental Protocols

While a specific protocol for a direct comparative study between this compound and 2,4-D is not detailed in the available literature, a general methodology for evaluating the herbicidal efficacy of phenoxyacetic acid derivatives can be described as follows.

Objective: To determine and compare the herbicidal efficacy of this compound and 2,4-D on selected broadleaf weed species.

Materials:

  • This compound (analytical grade)

  • 2,4-D (analytical grade)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

  • Potting soil mix

  • Pots or trays for plant cultivation

  • Growth chamber or greenhouse with controlled environmental conditions (temperature, light, humidity)

  • Spraying equipment calibrated for precise application volumes

  • Appropriate solvents and adjuvants for herbicide formulation

  • Personal Protective Equipment (PPE)

Methods:

  • Plant Cultivation:

    • Sow seeds of the selected weed species in pots or trays filled with a standardized potting mix.

    • Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation and Application:

    • Prepare stock solutions of this compound and 2,4-D in a suitable solvent.

    • Prepare a series of dilutions to create a range of application rates for each herbicide.

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. A set of plants should be treated with a blank solvent solution to serve as a control.

  • Efficacy Assessment:

    • Visually assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as epinasty (twisting of stems and leaves), chlorosis (yellowing), and necrosis (tissue death).

    • At the end of the experimental period, harvest the above-ground biomass of each plant.

    • Determine the fresh weight and dry weight (after drying in an oven at a specified temperature until a constant weight is achieved) of the biomass.

    • Calculate the percentage of growth inhibition for each treatment compared to the control.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship for each herbicide.

    • Calculate the effective dose required to cause 50% inhibition of growth (ED₅₀) for each compound to quantitatively compare their efficacy.

ExperimentalWorkflow Start Start Plant_Cultivation Plant Cultivation (Weed Species) Start->Plant_Cultivation Application Herbicide Application (Spraying) Plant_Cultivation->Application Herbicide_Prep Herbicide Preparation (Serial Dilutions) Herbicide_Prep->Application Incubation Incubation (Controlled Environment) Application->Incubation Assessment Efficacy Assessment (Visual Scoring, Biomass Measurement) Incubation->Assessment Data_Analysis Data Analysis (ED50 Calculation) Assessment->Data_Analysis End End Data_Analysis->End

Caption: General workflow for evaluating herbicide efficacy.

Conclusion

Based on the available scientific literature, 2,4-D exhibits a significantly higher herbicidal efficacy compared to its fluorinated analog, this compound. While both compounds share a common mechanism of action as synthetic auxins, the substitution of chlorine atoms with fluorine atoms in the aromatic ring appears to diminish the herbicidal activity. For researchers and professionals in drug and herbicide development, this underscores the critical role that specific halogen substitutions play in the biological activity of phenoxyacetic acid derivatives. Further quantitative studies are necessary to fully elucidate the structure-activity relationship and to determine the precise difference in efficacy between these two compounds.

References

A Toxicological Showdown: Unpacking the Safety Profiles of Fluorinated vs. Chlorinated Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of fluorinated and chlorinated phenoxy herbicides reveals distinct toxicological profiles, primarily driven by their different mechanisms of action. While chlorinated phenoxy herbicides act as synthetic auxins, disrupting plant growth through hormonal mimicry, their fluorinated counterparts inhibit a key enzyme in fatty acid synthesis. This fundamental difference influences their toxicity across various endpoints, from acute exposure to chronic health effects.

This guide provides a detailed comparison of the toxicological data for these two classes of herbicides, offering researchers, scientists, and drug development professionals a thorough resource for risk assessment and further investigation.

At a Glance: Key Toxicological Differences

Toxicological EndpointChlorinated Phenoxy Herbicides (e.g., 2,4-D, Dicamba, MCPA)Fluorinated Phenoxy Herbicides (e.g., Haloxyfop, Cyhalofop, Fluazifop)
Primary Mechanism of Action Synthetic Auxins: Mimic the plant hormone auxin, leading to uncontrolled growth and cell division.[1][2][3]Acetyl-CoA Carboxylase (ACCase) Inhibitors: Block the synthesis of fatty acids, essential for cell membrane integrity.[3]
Acute Oral Toxicity (LD50, rat) Generally low to moderate toxicity.[4][5][6]Generally low to moderate toxicity.[7][8]
Chronic Toxicity Target organs can include the kidneys, liver, and thyroid.[9]Target organs often include the liver and kidneys.[10][11]
Reproductive & Developmental Toxicity Some evidence of effects at high doses, but generally not considered potent reproductive or developmental toxicants.[9][10]Some compounds have shown developmental effects, often at maternally toxic doses.[10][12]
Genotoxicity Mixed results in genotoxicity assays; some evidence of genotoxicity at high concentrations.Generally not considered genotoxic in standard assays.[10][13]
Carcinogenicity Classified by IARC as "possibly carcinogenic to humans" (Group 2B) for 2,4-D.[5][14]Generally not considered carcinogenic.[12][13]

Delving into the Data: A Quantitative Comparison

To facilitate a direct comparison, the following tables summarize key toxicological data for representative compounds from each class. It is important to note that toxicity can vary between different forms (e.g., acids, salts, esters) of the same herbicide.[4][5]

Acute Toxicity

The acute oral lethal dose (LD50) in rats is a common measure of short-term toxicity. Lower LD50 values indicate higher toxicity.

Herbicide ClassCompoundOral LD50 (rat, mg/kg)Reference
Chlorinated 2,4-D639 - 1646[5][15]
Dicamba1581[16]
MCPA~700[4]
Mecoprop930[4]
Fluorinated Haloxyfop-methyl393[7]
Cyhalofop-butyl>5000[10]
Fluazifop-p-butyl2451 - 4096[13]
Quizalofop-p-ethyl1182 - 1670[17]
Clodinafop-propargyl>2000[13]
Fenoxaprop-p-ethyl>2000[12]
Chronic Toxicity, Reproductive, and Developmental Toxicity

No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) are key metrics from longer-term studies.

Herbicide ClassCompoundStudy TypeSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects at LOAELReference
Chlorinated 2,4-DChronicDog15Reductions in body weight gain, food consumption; minor increases in blood urea nitrogen, creatinine, and alanine aminotransferase.[9]
DicambaDevelopmentalRat>400 (fetal)-No treatment-related effects observed in fetuses.[18]
DicambaDevelopmentalRabbit>400 (developmental)-No gross malformations.[18]
Fluorinated HaloxyfopChronicMouse0.030.065Liver tumors.[19]
Cyhalofop-butyl2-Generation ReproductionRat50-147.7 (offspring)-No adverse effects on offspring.[10]
Cyhalofop-butylDevelopmentalRabbit40 (maternal)200Maternal death.[10]
Fluazifop-p-butylChronicRat1.03.0Equivocal increase in early mortality in males.[13]
Clodinafop-propargylChronicRat0.030.3Hepatocytic hypertrophy, chronic progressive nephropathy, and tubular pigmentation.[13]
Fenoxaprop-p-ethyl2-Generation ReproductionRat--No reproductive toxicity observed.[12]
Fenoxaprop-p-ethylDevelopmentalRat & Rabbit--Effects considered secondary to maternal toxicity.[10]

Mechanisms of Toxicity: Divergent Pathways

The distinct toxicological profiles of these two herbicide classes are rooted in their fundamentally different mechanisms of action at the molecular level.

Chlorinated Phenoxy Herbicides: The Auxin Mimics

Chlorinated phenoxy herbicides act as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid or IAA).[1][2][3] In susceptible broadleaf plants, these herbicides bind to auxin receptors, leading to an overstimulation of auxin signaling pathways. This results in uncontrolled and disorganized cell growth, ultimately causing plant death.[2][20] The downstream effects include altered gene expression, disruption of cellular processes, and the overproduction of other plant hormones like ethylene and abscisic acid.[1][20][21]

Auxin_Signaling_Disruption cluster_herbicide Chlorinated Phenoxy Herbicide cluster_cell Plant Cell Herbicide e.g., 2,4-D TIR1_AFB TIR1/AFB Auxin Receptors Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Growth & Division Auxin_Genes->Uncontrolled_Growth Ethylene_ABA Increased Ethylene & Abscisic Acid (ABA) Production Auxin_Genes->Ethylene_ABA Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Ethylene_ABA->Plant_Death

Disrupted Auxin Signaling Pathway by Chlorinated Phenoxy Herbicides
Fluorinated Phenoxy Herbicides: Inhibitors of a Vital Enzyme

In contrast, fluorinated phenoxy herbicides, specifically the aryloxyphenoxypropionates ("fops"), target and inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By blocking ACCase, these herbicides halt lipid production, leading to a breakdown of cell membrane integrity and ultimately, cell death in susceptible grass species. This mechanism is highly specific to plants and is not a target in mammals, which contributes to their generally lower toxicity to non-target organisms.

ACCase_Inhibition_Pathway cluster_herbicide Fluorinated Phenoxy Herbicide cluster_cell Plant Cell Herbicide e.g., Haloxyfop ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Cell_Membrane Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane Maintains Cell_Death Cell Death Cell_Membrane->Cell_Death Loss leads to

ACCase Inhibition Pathway by Fluorinated Phenoxy Herbicides

The Role of Metabolites in Toxicity

The toxicity of herbicides can also be influenced by their breakdown products, or metabolites.

For chlorinated phenoxy herbicides like 2,4-D, a major metabolite is 2,4-dichlorophenol (2,4-DCP). Studies have shown that 2,4-DCP can be more toxic than the parent compound to some non-target organisms.

Fluorinated phenoxy herbicides like haloxyfop are metabolized to their corresponding acids, which are the active herbicidal forms.[7][8] The subsequent breakdown of these acids is an important factor in their environmental persistence and overall toxicological profile.

Experimental Protocols: A Foundation for Toxicological Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of data generated across different laboratories and studies.

Workflow for Key Toxicological Studies

Experimental_Workflows cluster_acute Acute Oral Toxicity (OECD 420) cluster_geno Genotoxicity - Ames Test (OECD 471) cluster_chromo Genotoxicity - Chromosomal Aberration (OECD 473) cluster_repro Reproductive Toxicity (OECD 416) A1 Dose single animal A2 Observe for signs of toxicity A1->A2 A3 Determine next dose level based on outcome A2->A3 A4 Dose group of animals A3->A4 A5 Observe for 14 days A4->A5 A6 Determine LD50 or toxicity class A5->A6 B1 Prepare bacterial strains (Salmonella, E. coli) B2 Expose bacteria to test substance (+/- metabolic activation) B1->B2 B3 Plate on selective medium B2->B3 B4 Incubate and count revertant colonies B3->B4 B5 Assess mutagenic potential B4->B5 C1 Culture mammalian cells C2 Expose cells to test substance (+/- metabolic activation) C1->C2 C3 Arrest cells in metaphase C2->C3 C4 Harvest, stain, and analyze chromosomes C3->C4 C5 Quantify chromosomal aberrations C4->C5 D1 Dose parental generation (P) before and during mating, gestation, lactation D2 Evaluate reproductive performance of P generation D1->D2 D3 Select F1 offspring and dose through maturity D2->D3 D4 Mate F1 generation to produce F2 D3->D4 D5 Evaluate reproductive performance of F1 and development of F2 D4->D5 D6 Determine NOAEL for parental, reproductive, and offspring toxicity D5->D6

Standardized Experimental Workflows for Toxicological Assessment

Conclusion

The toxicological comparison of fluorinated and chlorinated phenoxy herbicides highlights the importance of understanding their distinct mechanisms of action. While both classes of herbicides can exhibit acute toxicity at high doses, their long-term toxicological profiles differ, particularly concerning genotoxicity and carcinogenicity. Chlorinated phenoxy herbicides, with their auxin-mimicking properties, have raised some concerns regarding potential carcinogenicity, as reflected in the IARC classification of 2,4-D. In contrast, the more targeted mechanism of ACCase inhibition by fluorinated phenoxy herbicides generally results in a more favorable toxicological profile in non-target organisms.

This guide serves as a foundational resource for professionals in the fields of toxicology, drug development, and environmental science. A thorough understanding of the comparative toxicology of these widely used herbicides is essential for informed risk assessment, regulatory decisions, and the development of safer and more effective weed control strategies.

References

A Comparative Guide to the Bioactivity of (2,4-Difluorophenoxy)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of (2,4-Difluorophenoxy)acetic acid and its analogs. The primary focus of this review is on their herbicidal properties, as this is the most extensively studied bioactivity for this class of compounds. Due to a lack of direct comparative studies on a series of this compound analogs, this guide synthesizes data from various sources on halogenated phenoxyacetic acids to infer structure-activity relationships.

Herbicidal Activity: A Quantitative Comparison

Phenoxyacetic acid derivatives are a well-established class of herbicides that act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants.[1] The substitution pattern on the phenyl ring significantly influences their herbicidal efficacy. While direct comparative data for a series of this compound analogs is limited, studies on other halogenated derivatives provide valuable insights into the structure-activity relationship (SAR).

Generally, the introduction of halogen atoms at the 2 and 4 positions of the phenoxy ring is crucial for high herbicidal activity. The well-known herbicide 2,4-D ((2,4-Dichlorophenoxy)acetic acid) serves as a benchmark for this class of compounds.[2] Research on fluorine-containing analogs suggests that while they possess herbicidal properties, their activity can be lower than their chlorinated counterparts.[3]

Below is a table summarizing the herbicidal activity of various phenoxyacetic acid analogs. It is important to note that the data is compiled from different studies and experimental conditions may vary.

CompoundTarget SpeciesBioassay ParameterActivity Level/ValueReference
(2,4-Dichlorophenoxy)acetic acid (2,4-D)Broadleaf weedsGrowth inhibitionHigh[2]
(4-Chlorophenoxy)acetic acid (4-CPA)Broadleaf weedsGrowth inhibitionModerate to High[4]
(2-Methyl-4-chlorophenoxy)acetic acid (MCPA)Broadleaf weedsGrowth inhibitionHigh[4]
This compoundVarious weed speciesGrowth inhibitionLower than chlorinated analogs[3]
(2,4-Dichlorophenoxy)difluoroacetic acidVarious weed speciesGrowth inhibitionLower than parent herbicide[3]
Phenoxyacetic acidVarious weed speciesGrowth inhibitionLow[4]

Note: "High," "Moderate," and "Low" activity levels are relative comparisons based on the available literature. For precise comparisons, data from studies employing identical experimental protocols are required.

Structure-Activity Relationship (SAR)

The biological activity of phenoxyacetic acid derivatives is intrinsically linked to their molecular structure.[4] Key factors influencing their herbicidal efficacy include:

  • Nature and Position of Substituents: Halogen substitution at the 2 and 4 positions of the phenyl ring is a common feature of active compounds. The electronegativity and size of the halogen atom can influence the binding affinity to the target receptor.

  • The Acetic Acid Side Chain: The carboxylic acid group is essential for activity, as it mimics the natural auxin, indole-3-acetic acid (IAA).

  • Lipophilicity: The overall lipophilicity of the molecule affects its absorption, translocation, and interaction with the target site within the plant.

Experimental Protocols

The determination of herbicidal activity involves various in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the literature.

Seed Germination and Seedling Growth Inhibition Assay

This laboratory-based assay is a primary screening method to evaluate the phytotoxicity of compounds.

Objective: To assess the effect of test compounds on the germination and early growth of target weed and crop species.

Methodology:

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., acetone or DMSO) and then diluted with distilled water to the desired concentrations. A surfactant is often added to aid in dispersion.

  • Seed Plating: Seeds of the target plant species are surface-sterilized and placed on filter paper in Petri dishes.

  • Treatment Application: A specific volume of the test solution is added to each Petri dish to saturate the filter paper. A control group is treated with the solvent-water mixture without the test compound.

  • Incubation: The Petri dishes are incubated in a controlled environment (e.g., 25°C with a 12-hour photoperiod) for a specified period (e.g., 7-14 days).

  • Data Collection: After the incubation period, the percentage of seed germination, root length, and shoot length are measured.

  • Analysis: The percentage of inhibition for each parameter is calculated relative to the control. Dose-response curves are often generated to determine the IC50 (the concentration required to inhibit 50% of the growth).

Whole Plant Pot Assay (Greenhouse Study)

This assay evaluates the herbicidal efficacy of compounds on established plants under controlled greenhouse conditions.

Objective: To determine the post-emergence herbicidal activity of test compounds.

Methodology:

  • Plant Cultivation: Target weed and crop species are grown in pots containing a suitable soil mixture until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Preparation of Spray Solutions: The test compounds are formulated as sprayable solutions, typically with adjuvants to improve application and uptake.

  • Herbicide Application: The plants are sprayed with the test solutions at various application rates (e.g., g/ha). A control group is sprayed with the formulation blank.

  • Evaluation: Plants are observed for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at regular intervals after treatment (e.g., 3, 7, 14, and 21 days).

  • Data Collection: Herbicidal efficacy is typically assessed visually using a rating scale (e.g., 0% = no effect, 100% = complete kill) or by measuring the fresh or dry weight of the above-ground biomass.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mode of action of auxin herbicides and a typical workflow for screening new herbicidal compounds.

Auxin_Herbicide_Signaling_Pathway Auxin_Herbicide Auxin Herbicide (this compound) Perception Perception by Receptor Complex (TIR1/AFB) Auxin_Herbicide->Perception Binds Ubiquitination Ubiquitination of Aux/IAA Repressors Perception->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome ARF_Activation Activation of Auxin Response Factors (ARFs) Proteasome->ARF_Activation Leads to Gene_Expression Altered Gene Expression ARF_Activation->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Mode of action of auxin herbicides.

Herbicidal_Screening_Workflow Compound_Synthesis Synthesis of This compound and Analogs Primary_Screening Primary Screening (Seed Germination Assay) Compound_Synthesis->Primary_Screening Active_Compounds Identification of Active Compounds Primary_Screening->Active_Compounds Secondary_Screening Secondary Screening (Greenhouse Pot Assay) Active_Compounds->Secondary_Screening Lead_Compound Lead Compound Selection Secondary_Screening->Lead_Compound Further_Studies Further Studies (Mode of Action, Toxicology) Lead_Compound->Further_Studies

References

A Comparative Guide to the Quantification of (2,4-Difluorophenoxy)acetic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of (2,4-Difluorophenoxy)acetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of two robust analytical techniques for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison

The choice between HPLC and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics of each method, extrapolated from data available for similar compounds.

ParameterHPLC-UV (Proposed)GC-MS (with Derivatization)
Linearity (R²) > 0.999[1][4]> 0.99[7]
Accuracy (% Recovery) 98.2%–104%[1]Typically within 80-115%
Precision (% RSD) < 2%[4]< 15%
Limit of Detection (LOD) 0.004 µg/L[1]Low ng/L to µg/L range[6]
Limit of Quantification (LOQ) 0.01 µg/L[1]Typically in the low µg/L range
Analysis Time ~10-20 minutes[8]~10-30 minutes
Sample Preparation Simple dilution, filtration[3]Extraction, derivatization, evaporation[6]
Instrumentation Cost ModerateHigh
Selectivity GoodExcellent (with MS detection)

Experimental Protocols

Proposed HPLC-UV Method

This method is adapted from validated procedures for 2,4-D and is expected to provide reliable quantification of this compound.[2][3][4]

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[3][9]

  • Flow Rate: 1.0 mL/min[2][4]

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 230 nm, to be optimized based on the UV spectrum of this compound.[2][3]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

5. Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

GC-MS Method with Derivatization

This method provides high selectivity and sensitivity and is suitable for complex matrices.[5][6]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for acidic compounds (e.g., DB-5ms)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS)[6]

  • Solvent (e.g., Ethyl Acetate)

  • Internal standard (optional, e.g., a deuterated analog)

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent.

  • Derivatization:

    • Aliquots of the standard solutions and extracted samples are evaporated to dryness.

    • The derivatization reagent is added to the dried residue.

    • The mixture is heated (e.g., 70°C for 30 minutes) to complete the reaction.[6]

  • Sample Extraction: A liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from the sample matrix before derivatization.

Method Workflow and Logic

The following diagrams illustrate the experimental workflow for the HPLC method validation and a decision-making process for selecting the appropriate analytical method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting prep_std Prepare Standards run_hplc HPLC Analysis prep_std->run_hplc prep_sample Prepare Samples prep_sample->run_hplc linearity Linearity & Range run_hplc->linearity accuracy Accuracy run_hplc->accuracy precision Precision run_hplc->precision specificity Specificity run_hplc->specificity lod_loq LOD & LOQ run_hplc->lod_loq report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report

Caption: Experimental workflow for HPLC method validation.

Method_Selection_Logic start High Sensitivity Required? complex_matrix Complex Sample Matrix? start->complex_matrix Yes hplc Use HPLC-UV start->hplc No complex_matrix->hplc No gcms Use GC-MS complex_matrix->gcms Yes

Caption: Decision tree for analytical method selection.

References

cross-reactivity of (2,4-Difluorophenoxy)acetic acid in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Direct Data on (2,4-Difluorophenoxy)acetic acid

A thorough review of available scientific literature yielded no specific experimental data on the . The research community has largely focused on the immunochemical detection of structurally related and widely used herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).

Therefore, this guide will present a comparative analysis of immunoassay cross-reactivity for the well-studied analog, 2,4-D, to provide researchers, scientists, and drug development professionals with a framework and illustrative data for understanding and evaluating cross-reactivity in this class of compounds. The principles and methodologies described are directly applicable to the assessment of any new compound, including this compound, should an immunoassay for it be developed.

Immunoassay Cross-Reactivity Comparison: 2,4-Dichlorophenoxyacetic acid (2,4-D) and its Analogs

Immunoassays for 2,4-D have been developed and characterized for their specificity. The cross-reactivity of these assays with structurally similar molecules is a critical performance parameter. The following table summarizes the cross-reactivity of a monoclonal antibody-based Fluorescence Polarization Immunoassay (FPIA) with several 2,4-D analogs.

CompoundStructureCross-Reactivity (%)
2,4-Dichlorophenoxyacetic acid (2,4-D)100
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)< 20
2,4-Chloro-5-fluorophenoxyacetic acid (2,4,5-CFPA)< 20
2-Chloro-4-fluorophenoxyacetic acid (2,4-CFPA)~7
4-Chloro-o-toluoxyacetic acid (4-CTA)< 20
Pentachlorophenoxyacetic acid (PCPA)< 0.001

Data sourced from a study on a Fluorescence Polarization Immunoassay for 2,4-D[1].

Experimental Protocol: Fluorescence Polarization Immunoassay (FPIA) for Cross-Reactivity Assessment

This section details the methodology for determining the cross-reactivity of an immunoassay, using the FPIA for 2,4-D as an example[1][2][3].

1. Reagents and Materials:

  • Monoclonal antibody (MAb) specific to 2,4-D.

  • Tracer molecule: 2,4-D conjugated to a fluorescent dye (e.g., 2,4-D-buthylenediamin fluoresceinthiocarbamyl).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Standard solutions of 2,4-D at various concentrations.

  • Solutions of potential cross-reactants (analogs) at various concentrations.

  • Fluorescence polarization analyzer.

2. Assay Principle: The FPIA is a competitive immunoassay. The tracer (fluorescently labeled 2,4-D) and the analyte (2,4-D or a cross-reactant) compete for a limited number of binding sites on the specific monoclonal antibody. When the tracer is bound to the large antibody molecule, its rotation is slowed, resulting in a high fluorescence polarization signal. When the tracer is free in solution, it rotates rapidly, leading to a low polarization signal. The concentration of the analyte is inversely proportional to the measured fluorescence polarization.

3. Experimental Procedure:

  • Preparation of Standard Curve: A series of standard solutions of 2,4-D are prepared in the assay buffer.

  • Incubation: A fixed concentration of the monoclonal antibody and the tracer are incubated with each standard solution (or sample) in a reaction vessel (e.g., a well of a microplate).

  • Measurement: The fluorescence polarization of each well is measured using a fluorescence polarization analyzer.

  • Data Analysis: A standard curve is generated by plotting the fluorescence polarization values against the logarithm of the 2,4-D concentration.

  • Cross-Reactivity Determination:

    • To assess cross-reactivity, the same procedure is followed, but instead of 2,4-D standards, solutions of the test compounds (analogs) at various concentrations are used.

    • The concentration of each analog that causes a 50% inhibition of the maximum signal (IC50) is determined from its respective dose-response curve.

    • The cross-reactivity is then calculated using the following formula:

      Cross-Reactivity (%) = (IC50 of 2,4-D / IC50 of test compound) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound in a competitive immunoassay.

G cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Analyte_Std Prepare Analyte Standards Incubate_Analyte Incubate Antibody, Tracer, and Analyte Standards Analyte_Std->Incubate_Analyte Cross_React_Std Prepare Cross-Reactant Standards Incubate_Cross_React Incubate Antibody, Tracer, and Cross-Reactant Standards Cross_React_Std->Incubate_Cross_React Measure_Signal_Analyte Measure Signal (e.g., Fluorescence Polarization) Incubate_Analyte->Measure_Signal_Analyte Measure_Signal_Cross_React Measure Signal (e.g., Fluorescence Polarization) Incubate_Cross_React->Measure_Signal_Cross_React Generate_Curve_Analyte Generate Analyte Dose-Response Curve Measure_Signal_Analyte->Generate_Curve_Analyte Generate_Curve_Cross_React Generate Cross-Reactant Dose-Response Curve Measure_Signal_Cross_React->Generate_Curve_Cross_React Calculate_IC50_Analyte Calculate IC50 for Analyte Generate_Curve_Analyte->Calculate_IC50_Analyte Calculate_IC50_Cross_React Calculate IC50 for Cross-Reactant Generate_Curve_Cross_React->Calculate_IC50_Cross_React Calculate_CR Calculate Cross-Reactivity (%) Calculate_IC50_Analyte->Calculate_CR Calculate_IC50_Cross_React->Calculate_CR

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

References

A Comparative Environmental Impact Assessment of (2,4-Difluorophenoxy)acetic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is a critical aspect of responsible innovation. This guide provides a comparative environmental impact assessment of (2,4-Difluorophenoxy)acetic acid and two widely used structural analogs, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). Due to the limited availability of direct experimental data for this compound, its environmental parameters have been estimated using widely accepted predictive models.

Executive Summary

This compound is a halogenated phenoxyacetic acid derivative. While specific ecotoxicological and environmental fate data are scarce, predictive models suggest it may exhibit properties of concern, including potential for persistence and toxicity to aquatic organisms. In comparison, 2,4-D and MCPA, both extensively studied herbicides, are characterized by moderate persistence in the environment and varying degrees of toxicity to non-target organisms. All three compounds are synthetic auxins, a class of plant growth regulators, and their primary mode of action in target species is the disruption of normal growth processes. In non-target organisms, toxicity is often associated with oxidative stress and membrane damage.

Data Presentation: A Comparative Overview

The following tables summarize the available and predicted quantitative data for the three compounds, facilitating a direct comparison of their key environmental impact parameters.

Table 1: Environmental Fate and Physicochemical Properties

ParameterThis compound (Predicted)2,4-Dichlorophenoxyacetic acid (2,4-D)4-chloro-2-methylphenoxyacetic acid (MCPA)
Soil Half-life (Aerobic) Weeks to Months10 - 66 days[1][2][3][4][5]2.2 - 16 days[6][7][8][9]
Aquatic Half-life (Aerobic) Days to Weeks< 10 - 15 days[1][2]Data not readily available
Anaerobic Aquatic Half-life Months41 - 333 days[1][2][5]Data not readily available
Water Solubility 6883 - 19937 mg/L900 mg/L[3]825 mg/L
Log Kow (Octanol-Water Partition Coefficient) 1.8 - 2.52.58 - 2.832.75 - 3.24
Bioaccumulation Potential LowLow (BCF = 1)Low

Table 2: Ecotoxicity Data

OrganismEndpointThis compound (Predicted)2,4-Dichlorophenoxyacetic acid (2,4-D)4-chloro-2-methylphenoxyacetic acid (MCPA)
Fish (e.g., Rainbow Trout) 96-hr LC50Moderately to Highly Toxic1.4 - 4800 mg/L (Varies by formulation)[10]3.6 - 748 mg/L (Varies by formulation)[11]
Aquatic Invertebrates (e.g., Daphnia magna) 48-hr EC50Moderately to Highly Toxic1.8 - 144 mg/L[10]>230 mg/L (DMA salt)
Algae (e.g., Selenastrum capricornutum) 96-hr EC50Toxic20-day EC50: 98 mg/L5-day NOEC: 0.009 mg/L[11]
Birds (e.g., Bobwhite Quail) Acute Oral LD50Data not available500 mg/kg[3]Data not readily available
Mammals (Rat) Acute Oral LD50Harmful if swallowed (H302)639 - 1646 mg/kg[1]700 - 1160 mg/kg

Experimental Protocols

The environmental data for 2,4-D and MCPA are derived from studies that generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are representative protocols for key environmental assessment experiments.

Protocol 1: Acute Toxicity Test for Fish (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.

  • Test Substance Preparation: A series of test concentrations are prepared by dissolving the substance in dilution water. A control group with only dilution water is also included.

  • Exposure: Fish are introduced to the test and control solutions in test chambers. A static, semi-static, or flow-through system can be used to maintain the test concentrations.

  • Test Conditions: The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This study evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples are collected from representative agricultural fields. For anaerobic testing, the soil is flooded.

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature for a period of up to 120 days.[12] For aerobic conditions, the soil is maintained at a specific moisture level and aerated. For anaerobic conditions, the flooded soil is kept in a nitrogen atmosphere.

  • Sampling and Analysis: At various time points, soil and, if applicable, water samples are taken and analyzed for the parent compound and its transformation products. This is often done using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting for radiolabeled compounds.

  • Data Analysis: The rate of degradation of the parent compound and the formation and decline of major transformation products are determined. The time it takes for 50% of the compound to degrade (DT50 or half-life) is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental procedures relevant to the assessed compounds.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Auxin Auxin Mimic (this compound, 2,4-D, MCPA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Auxin mimic signaling pathway in target plants.

Herbicide_Toxicity_Workflow cluster_exposure Exposure cluster_cellular_effects Cellular Effects in Non-Target Organisms Herbicide Phenoxyacetic Acid Herbicide Membrane_Damage Cell Membrane Damage Herbicide->Membrane_Damage ROS_Production Increased Reactive Oxygen Species (ROS) Production Herbicide->ROS_Production Enzyme_Inhibition Enzyme Inhibition Herbicide->Enzyme_Inhibition Cellular_Dysfunction Cellular Dysfunction Membrane_Damage->Cellular_Dysfunction Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cellular_Dysfunction Enzyme_Inhibition->Cellular_Dysfunction

Caption: General toxicity mechanism in non-target organisms.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Test Execution cluster_analysis Phase 3: Data Analysis & Reporting Test_Substance Characterize Test Substance Exposure Expose Organisms to Test Substance Concentrations Test_Substance->Exposure Select_Organism Select Test Organism Select_Organism->Exposure Prepare_Media Prepare Test Media Prepare_Media->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Observations Record Observations (e.g., Mortality, Growth) Incubation->Observations Data_Collection Collect & Compile Data Observations->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., LC50/EC50, DT50) Data_Collection->Statistical_Analysis Report Generate Final Report Statistical_Analysis->Report

References

A Comparative Analysis of the Herbicidal Spectrum of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mode of action of key phenoxyacetic acid herbicides.

Phenoxyacetic acids, a class of synthetic auxin herbicides, have been a cornerstone of selective broadleaf weed control in agriculture since the mid-20th century. Their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) leads to uncontrolled growth and eventual death in susceptible dicotyledonous plants, while generally sparing monocotyledonous crops like cereals.[1][2] This guide provides a comparative study of the herbicidal spectrum of four key phenoxyacetic acids: 2,4-D, MCPA, Dichlorprop (2,4-DP), and 2,4-DB.

Comparative Herbicidal Efficacy

The herbicidal efficacy of phenoxyacetic acids varies depending on the specific compound, the target weed species, and environmental conditions. The following tables summarize the available data on their effectiveness against a range of common broadleaf and grassy weeds. Efficacy is generally rated as Excellent (E >90% control), Good (G = 80-90% control), Fair (F = 70-79% control), and Poor (P <70% control). It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Table 1: Comparative Efficacy of Phenoxyacetic Acids on Broadleaf Weeds

Weed SpeciesCommon Name2,4-DMCPADichlorprop (2,4-DP)2,4-DB
Amaranthus retroflexusRedroot PigweedEGGF
Ambrosia artemisiifoliaCommon RagweedEGGF
Capsella bursa-pastorisShepherd's-purseEEEG
Chenopodium albumCommon LambsquartersGGFF
Cirsium arvenseCanada ThistleGGFP
Convolvulus arvensisField BindweedFFPP
Galium aparineCleaversFGGP
Plantago majorBroadleaf PlantainEGGF
Polygonum aviculareProstrate KnotweedGFGF
Rumex crispusCurly DockGGFP
Sinapis arvensisWild MustardEEEG
Taraxacum officinaleDandelionEGGF
Thlaspi arvenseField PennycressEEEG

Table 2: Comparative Efficacy of Phenoxyacetic Acids on Grassy Weeds

Phenoxyacetic acid herbicides are generally considered to have poor activity on established grassy weeds.[3] Their primary use is for the control of broadleaf weeds in monocot crops. While some transient effects may be observed on seedling grasses at high application rates, they do not provide reliable control.[4] Therefore, a detailed comparative efficacy table for grassy weeds is not applicable.

Weed SpeciesCommon Name2,4-DMCPADichlorprop (2,4-DP)2,4-DB
Avena fatuaWild OatPPPP
Digitaria sanguinalisLarge CrabgrassPPPP
Echinochloa crus-galliBarnyardgrassPPPP
Lolium multiflorumItalian RyegrassPPPP
Setaria viridisGreen FoxtailPPPP

Crop Selectivity

A key feature of phenoxyacetic acid herbicides is their selectivity, allowing for the control of broadleaf weeds within monocotyledonous crops. This selectivity is primarily due to differences in herbicide translocation, metabolism, and the presence of specific auxin receptors between dicots and monocots.

Table 3: Selectivity of Phenoxyacetic Acids in Various Crops

Crop2,4-DMCPADichlorprop (2,4-DP)2,4-DB
Cereals
WheatTolerantTolerantTolerant-
BarleyTolerantTolerantTolerant-
OatsModerately TolerantTolerantTolerant-
Legumes
AlfalfaSusceptibleSusceptibleSusceptibleTolerant
CloverSusceptibleSusceptibleSusceptibleTolerant
SoybeansSusceptibleSusceptibleSusceptibleModerately Tolerant

Note: Tolerance can vary depending on the crop variety, growth stage at the time of application, and the specific herbicide formulation.

Mode of Action and Signaling Pathway

Phenoxyacetic acids act as synthetic auxins, disrupting the normal hormonal balance in susceptible plants.[5][6] This leads to a cascade of events, ultimately resulting in plant death. The primary mode of action involves the perception of the herbicide by auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes.[7]

Phenoxyacetic_Acid_Signaling_Pathway cluster_cell Plant Cell Phenoxyacetic_Acid Phenoxyacetic Acid (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Complex Phenoxyacetic_Acid->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits SCF_Complex SCF E3 Ligase Aux_IAA->SCF_Complex Ubiquitination by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome SCF_Complex->Proteasome Targets for Degradation Proteasome->Aux_IAA Degrades Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Signaling pathway of phenoxyacetic acid herbicides.

Experimental Protocols

The evaluation of herbicide efficacy is crucial for determining their spectrum of activity and optimal use rates. Standardized experimental protocols are employed in both greenhouse and field settings to generate reliable and reproducible data.

Representative Experimental Workflow for Herbicide Efficacy Testing

Herbicide_Efficacy_Workflow cluster_workflow Experimental Workflow A 1. Seed Germination and Seedling Propagation B 2. Plant Growth to Specified Stage (e.g., 2-4 leaf stage) A->B C 3. Herbicide Application (Dose-Response) B->C D 4. Incubation under Controlled Conditions C->D E 5. Data Collection (e.g., Visual Injury, Biomass) D->E F 6. Statistical Analysis (e.g., ED50, % Control) E->F

Caption: Generalized workflow for herbicide efficacy assessment.

Detailed Methodology for Greenhouse Dose-Response Study

1. Plant Material and Growth Conditions:

  • Seeds of target weed species are sown in pots containing a standardized soil mix.
  • Plants are grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
  • Seedlings are thinned to a uniform number per pot (e.g., 4 plants) at the 1-2 leaf stage.

2. Herbicide Application:

  • Herbicides are applied at a specified growth stage (e.g., 3-4 true leaves).
  • A range of herbicide doses, including a non-treated control, are applied to determine the dose-response relationship. A logarithmic series of doses is typically used.
  • Herbicides are applied using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

3. Data Collection and Analysis:

  • Visual assessments of plant injury (phytotoxicity) are conducted at regular intervals after treatment (e.g., 7, 14, and 21 days after treatment) using a 0 to 100% scale (0 = no injury, 100 = complete death).
  • At the final assessment, the above-ground biomass of the treated plants is harvested, dried in an oven (e.g., at 70°C for 72 hours), and weighed.
  • The data (visual injury and biomass reduction) are subjected to non-linear regression analysis to determine the effective dose required to cause 50% inhibition (ED50) or 90% inhibition (ED90).

4. Experimental Design:

  • The experiment is typically conducted using a completely randomized design with multiple replications (e.g., 4-6) for each treatment.
  • The entire experiment should be repeated to ensure the reproducibility of the results.

This guide provides a foundational understanding of the comparative herbicidal properties of key phenoxyacetic acids. For researchers and professionals in the field, it is crucial to consult specific product labels and conduct independent trials to determine the optimal use of these herbicides for specific weed management challenges.

References

A Comparative Guide to Validating the Crystal Structure of (2,4-Difluorophenoxy)acetic Acid with Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the experimental crystal structure of (2,4-Difluorophenoxy)acetic acid using Density Functional Theory (DFT) calculations. While the experimental crystallographic data for this specific molecule is not publicly available at the time of this publication, this guide outlines the complete workflow and presents a hypothetical comparison to illustrate the validation process. This methodology allows for the critical assessment of computationally derived structures against experimental benchmarks, a crucial step in computational chemistry and drug design.

Experimental and Computational Methodologies

A dual approach of single-crystal X-ray diffraction and DFT calculations is employed to determine and validate the crystal structure of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental determination of the crystal structure would be achieved through the following steps:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A selected crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, likely using direct methods. The structural model would then be refined by full-matrix least-squares on F², which involves adjusting atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

The theoretical structure of this compound is obtained through quantum chemical calculations:

  • Initial Structure: An initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized in the gas phase using DFT. A common and effective method for organic molecules is the B3LYP functional combined with a triple-zeta basis set that includes diffuse and polarization functions, such as 6-311++G(d,p).[1][2][3][4][5][6] This level of theory provides a good balance between accuracy and computational cost for calculating the geometric parameters of organic compounds.

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Workflow for Structure Validation

The process of validating the experimental crystal structure with DFT calculations follows a logical progression, as illustrated in the diagram below.

validation_workflow cluster_exp Experimental Determination cluster_dft Computational Modeling exp_xtal Single-Crystal X-ray Diffraction exp_data Experimental Geometric Parameters (Bond Lengths, Angles) exp_xtal->exp_data comparison Comparison and Validation exp_data->comparison dft_calc DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) dft_data Calculated Geometric Parameters (Bond Lengths, Angles) dft_calc->dft_data dft_data->comparison result Validated Crystal Structure comparison->result

Caption: Workflow for validating an experimental crystal structure with DFT.

Signaling Pathway of Structure-Property Relationship

The accurate determination of the crystal structure is fundamental to understanding the molecule's physicochemical properties and its potential biological activity. The interplay between the molecular structure and its properties can be visualized as follows:

structure_property structure Molecular Structure (Bond Lengths, Angles, Torsions) packing Crystal Packing (Intermolecular Interactions) structure->packing determines properties Physicochemical Properties (Solubility, Stability, Melting Point) structure->properties influences activity Biological Activity (e.g., Herbicidal Action) structure->activity governs packing->properties influences properties->activity affects

Caption: Relationship between molecular structure and properties.

Data Comparison: Experimental vs. DFT

As the experimental crystal structure for this compound is not available, the following table presents a hypothetical comparison of key geometric parameters. The "Experimental" values are based on typical bond lengths and angles for similar chemical fragments reported in the literature.[7][8][9][10][11][12][13][14][15][16][17][18] The "DFT Calculated" column represents the expected outcome from a B3LYP/6-311++G(d,p) calculation.

Parameter Atoms Involved Experimental (Hypothetical) (Å or °) DFT Calculated (Expected) (Å or °)
Bond Lengths (Å)
Aromatic C-CC-C (ring)~1.39~1.39
Aromatic C-FC-F~1.35~1.35
Ether C-OC(aryl)-O~1.36~1.37
Ether C-OO-C(alkyl)~1.43~1.44
Carboxylic C=OC=O~1.21~1.22
Carboxylic C-OC-OH~1.31~1.32
Carboxylic O-HO-H~0.97~0.98
**Bond Angles (°) **
Aromatic C-C-CC-C-C (ring)~120~120
Ether C-O-CC(aryl)-O-C(alkyl)~118~119
Carboxylic O-C=OO-C=O~123~123
Carboxylic C-C-OC-C-OH~111~111

Conclusion

The validation of an experimentally determined crystal structure with high-level DFT calculations is a powerful approach to ensure the accuracy of the molecular geometry. This guide outlines the necessary experimental and computational protocols for such a validation of this compound. The presented workflow and hypothetical data comparison serve as a robust template for researchers in the field. The close agreement between reliable experimental data and theoretical calculations provides a high degree of confidence in the structural model, which is foundational for subsequent studies on the molecule's properties and interactions.

References

Assessing the Genotoxicity of (2,4-Difluorophenoxy)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of (2,4-Difluorophenoxy)acetic acid against the well-characterized herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). The information is compiled from available in vitro and in vivo studies to assist in the evaluation of its potential genetic safety.

Executive Summary

This compound has been evaluated for its mutagenic and clastogenic potential in key genotoxicity assays. The available data from a bacterial reverse mutation assay (Ames test) and an in vitro mammalian chromosomal aberration test indicate a lack of genotoxic activity. While data for an in vitro micronucleus assay for this specific compound is not publicly available, the existing evidence suggests a low potential for genotoxicity. In contrast, the genotoxicity profile of 2,4-D is more complex, with some studies indicating potential genotoxic effects under certain conditions, although many regulatory bodies consider it unlikely to be a genotoxic hazard to humans at typical exposure levels.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity studies on this compound and the comparator, 2,4-D.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundTest SystemConcentration RangeMetabolic Activation (S9)Result
This compoundSalmonella typhimurium (TA98, TA100, TA1535, TA1537) & Escherichia coli (WP2 uvrA)Up to 5000 µ g/plate With and WithoutNon-mutagenic[1]
2,4-Dichlorophenoxyacetic acid (2,4-D)Salmonella typhimurium (strains not specified)Not specifiedWith and WithoutGenerally considered non-mutagenic in most studies[2]

Table 2: In Vitro Micronucleus Assay Results

CompoundTest SystemConcentration RangeMetabolic Activation (S9)Result
This compoundNot publicly availableNot publicly availableNot publicly availableData not publicly available
2,4-Dichlorophenoxyacetic acid (2,4-D)Human Lymphocytes0.001 - 1 mMNot specifiedMinimal increase in micronuclei at cytotoxic concentrations[3][4]

Table 3: In Vitro Mammalian Chromosomal Aberration Test Results

CompoundTest SystemConcentration RangeMetabolic Activation (S9)Result
This compoundChinese Hamster Ovary (CHO) cellsUp to 5000 µg/mLWith and WithoutNo significant increase in chromosomal aberrations[5]
2,4-Dichlorophenoxyacetic acid (2,4-D)Chinese Hamster Ovary (CHO) cellsNot specifiedNot specifiedConflicting results, with some studies showing induction of chromosomal aberrations[6]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.[7]

Principle: The test utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The bacteria are exposed to the test compound, and the number of colonies that revert to a state where they can synthesize the amino acid is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Methodology:

  • Strains: At least five strains of bacteria are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it produces a dose-related increase in revertants and/or a reproducible and significant increase in the number of revertants in at least one strain.

In Vitro Micronucleus Assay

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[1]

Principle: The assay identifies substances that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens). An increase in the frequency of micronucleated cells indicates genotoxic potential.

Methodology:

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), V79, L5178Y, or human peripheral blood lymphocytes.

  • Treatment: Cells are exposed to a range of concentrations of the test substance, both with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

In Vitro Mammalian Chromosomal Aberration Test

This test is used to identify agents that cause structural chromosomal aberrations in cultured mammalian cells.[8]

Principle: The assay evaluates the ability of a test substance to induce changes in the structure of chromosomes, such as breaks, gaps, and exchanges.

Methodology:

  • Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.

  • Exposure: Cell cultures are treated with the test substance at various concentrations, with and without metabolic activation (S9).

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations. A statistically significant and dose-related increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.

Visualizations

The following diagrams illustrate the general workflow for assessing genotoxicity and a conceptual signaling pathway for DNA damage response.

Genotoxicity_Assessment_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays (if required) Ames Ames Test (Gene Mutation) Result_Evaluation Result_Evaluation Ames->Result_Evaluation MN Micronucleus Assay (Chromosomal Damage) MN->Result_Evaluation CA Chromosomal Aberration (Clastogenicity) CA->Result_Evaluation invivo_MN In Vivo Micronucleus Test Final_Assessment Final_Assessment invivo_MN->Final_Assessment comet Comet Assay (DNA Strand Breaks) comet->Final_Assessment Test_Compound Test_Compound Test_Compound->Ames Test_Compound->MN Test_Compound->CA Result_Evaluation->invivo_MN Positive or equivocal results Result_Evaluation->comet Positive or equivocal results Result_Evaluation->Final_Assessment Negative results

Caption: General workflow for genotoxicity assessment of a test compound.

DNA_Damage_Response_Pathway cluster_0 DNA Damage cluster_1 Damage Recognition & Signaling cluster_2 Cellular Outcomes Genotoxic_Agent Genotoxic Agent (e.g., Herbicide) DNA_Lesions DNA_Lesions Genotoxic_Agent->DNA_Lesions induces Sensors Sensor Proteins (e.g., ATM, ATR) Mediators Mediator Proteins (e.g., BRCA1, 53BP1) Sensors->Mediators recruits Transducers Transducer Kinases (e.g., Chk1, Chk2) Mediators->Transducers activates Cell_Cycle_Arrest Cell Cycle Arrest Transducers->Cell_Cycle_Arrest DNA_Repair DNA Repair Transducers->DNA_Repair Apoptosis Apoptosis Transducers->Apoptosis DNA_Lesions->Sensors activates

Caption: Simplified DNA damage response signaling pathway.

References

Comparative Analysis of the Anti-inflammatory Potential of (2,4-Difluorophenoxy)acetic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory activity of novel phenoxyacetic acid derivatives, with a focus on (2,4-Difluorophenoxy)acetic acid analogs. This guide provides a comparative summary of experimental data, detailed methodologies, and insights into their mechanism of action.

While direct comparative studies on a broad series of novel this compound derivatives are limited in the available literature, this guide synthesizes data from closely related analogs, primarily (2,4-dichlorophenoxy)acetic acid derivatives and other phenoxyacetic acid compounds, to provide a representative analysis of their anti-inflammatory potential. The data presented herein offers valuable insights for the rational design and development of new anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of novel compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats, and in vitro enzymatic assays to determine their inhibitory effects on cyclooxygenase (COX) enzymes. The following tables summarize the performance of various phenoxyacetic acid derivatives compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: In Vivo Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDoseTime (hours)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Compound 1k -581.14Indomethacin76.36
Compound 1m -578.80Indomethacin76.36
Compound 5f --63.35 (paw thickness)--
Compound 7b --46.51 (paw thickness)--

Note: Compounds 1k and 1m are 5-((2,4-dichlorophenoxy)methyl) derivatives.[1] Compounds 5f and 7b are phenoxyacetic acid derivatives with significant anti-inflammatory effects.[2]

Table 2: In Vitro COX-2 Inhibition and Pro-inflammatory Marker Suppression

CompoundCOX-2 Inhibition (%)COX-2 IC50 (µM)TNF-α Suppression (%)PGE-2 Suppression (%)
Compound 1k 68.32-70.10-
Compound 1m --68.43-
Indomethacin 66.23-66.45-
Compound 5f -0.06-0.0961.0460.58
Compound 7b -0.06-0.0964.8857.07
Celecoxib --63.5260.16
Mefenamic Acid --60.0959.37

Note: Compound 1k showed a significant reduction in the level of COX-2.[1] Compounds 5f and 7b demonstrated potent COX-2 inhibition and suppression of TNF-α and PGE-2.[2][3]

Mechanism of Action: Targeting the Inflammatory Cascade

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[4][5] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the production of PGs that mediate pain and swelling.[4]

The this compound derivatives and their analogs are designed to be selective inhibitors of COX-2. By selectively targeting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4] The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory prostaglandins like PGE-2, and subsequently, a reduction in the levels of other inflammatory mediators such as TNF-α.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Inflammatory Response Arachidonic Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Derivatives This compound derivatives Derivatives->COX2 Inhibits Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates

Figure 1. Simplified signaling pathway of COX-2 inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

1. Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[2]

  • Animals: Wistar albino rats of either sex are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, reference drug (e.g., Indomethacin), and vehicle (control) are administered orally or intraperitoneally.

    • After a specific time (usually 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

G start Animal Acclimatization & Baseline Paw Measurement drug_admin Administration of Test Compound, Reference, or Vehicle start->drug_admin inflammation Sub-plantar Injection of Carrageenan to Induce Edema drug_admin->inflammation measurement Paw Volume Measurement at Timed Intervals inflammation->measurement analysis Calculation of % Edema Inhibition measurement->analysis

References

A Comparative Guide to the Dose-Response Analysis of (2,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the dose-response for (2,4-Difluorophenoxy)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages the extensive research conducted on its close structural analog, (2,4-Dichlorophenoxy)acetic acid (2,4-D). As a member of the same phenoxyacetic acid class of herbicides, 2,4-D serves as a valuable surrogate for understanding the potential biological activity and dose-response characteristics of this compound.

Comparative Efficacy and Toxicity Data

This compound is expected to exhibit herbicidal properties by acting as a synthetic auxin, similar to 2,4-D. This mode of action leads to uncontrolled growth and eventual death in susceptible plants. The following table summarizes key dose-response values for 2,4-D, providing a benchmark for the anticipated performance of its difluorinated counterpart.

ParameterSpeciesValueEffect
EC50 Myriophyllum sibiricum (macrophyte)13 µg/L (14-day exposure)Growth inhibition[1]
EC50 Allium cepa (onion)Not specifiedGrowth inhibition
EC50 Raphanus sativus (radish)Not specifiedGrowth inhibition
LD50 Rat (oral)639 - 1646 mg/kgAcute toxicity[2]
LD50 Mouse (oral)138 mg/kgAcute toxicity[2]
LD50 Dog (oral)100 mg/kgAcute toxicity[3]
LC50 Rat (inhalation)0.78 - >5.4 mg/LAcute toxicity[2]

Experimental Protocols

A standardized dose-response assay is crucial for determining the biological activity of compounds like this compound. The following is a generalized protocol for a plant-based bioassay.

Objective: To determine the effective concentration (EC50) of this compound that causes a 50% inhibition of root or shoot growth in a model plant species (e.g., Arabidopsis thaliana or cress).
Materials:
  • This compound

  • Model plant seeds

  • Growth medium (e.g., Murashige and Skoog)

  • Petri dishes or multi-well plates

  • Solvent for the test compound (e.g., DMSO)

  • Growth chamber with controlled light and temperature

  • Image analysis software

Methodology:
  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series to achieve a range of concentrations to be tested. A negative control (solvent only) and a positive control (e.g., 2,4-D) should be included.

  • Seed Sterilization and Plating: Surface sterilize the plant seeds to prevent microbial contamination. Aseptically place the seeds on the growth medium in Petri dishes or multi-well plates.

  • Treatment Application: Add the different concentrations of the test compound to the respective plates. Ensure even distribution.

  • Incubation: Place the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) for a specified period (e.g., 7-14 days).

  • Data Collection: After the incubation period, measure the primary root length or shoot biomass for each treatment group.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the negative control. Plot the dose-response curve and determine the EC50 value using a suitable statistical model (e.g., log-logistic regression).

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the underlying biological mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Create Serial Dilutions A->B D Treatment Application B->D C Seed Sterilization and Plating C->D E Incubation in Growth Chamber D->E F Measure Root/Shoot Growth E->F G Calculate Percent Inhibition F->G H Plot Dose-Response Curve and Determine EC50 G->H

Caption: Experimental workflow for a dose-response bioassay.

Auxin_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_TIR1 SCF-TIR1/AFB Ubiquitin Ligase TIR1_AFB->SCF_TIR1 Activates Aux_IAA Aux/IAA Repressor Proteins Aux_IAA->SCF_TIR1 Targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Inhibits SCF_TIR1->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Auxin_Genes->Growth Leads to

Caption: Simplified auxin signaling pathway affected by synthetic auxins.

Mechanism of Action: The Auxin Signaling Pathway

This compound, like other phenoxyacetic acid herbicides, is presumed to act as a synthetic mimic of the plant hormone auxin.[3][4] In susceptible plants, the natural auxin signaling pathway is crucial for regulating growth and development. Synthetic auxins overwhelm this system, leading to a cascade of events that result in phytotoxicity.

The key steps in this pathway are:

  • Perception: The synthetic auxin binds to the TIR1/AFB family of F-box proteins, which are components of an SCF-type ubiquitin ligase complex.[5][6]

  • Signal Transduction: This binding event promotes the interaction between the TIR1/AFB complex and Aux/IAA repressor proteins. The Aux/IAA proteins are then targeted for ubiquitination and subsequent degradation by the 26S proteasome.[5]

  • Response: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs). These transcription factors can then activate the expression of auxin-responsive genes, leading to downstream effects such as cell elongation, division, and ultimately, uncontrolled and disorganized growth that results in the death of the plant.[5][7]

This guide provides a foundational understanding of the dose-response characteristics and mechanism of action for this compound by drawing comparisons with the well-studied analog, 2,4-D. Further experimental validation is necessary to establish the precise quantitative parameters for the difluorinated compound.

References

Safety Operating Guide

Proper Disposal of (2,4-Difluorophenoxy)acetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (2,4-Difluorophenoxy)acetic acid is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste. The following procedures are based on established protocols for similar chemical compounds and should always be performed in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step 1: Waste Collection and Storage

All waste containing this compound, including contaminated lab materials (e.g., gloves, absorbent pads, and containers), should be collected in a designated, properly labeled, and sealed hazardous waste container.[3][4] The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

Step 2: Spill Management

In the event of a spill, the following steps should be taken:

  • For Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels.

  • For Solid Spills: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, such as alcohol, and then wash with soap and water.[1] All cleanup materials should be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated throughout the cleanup process.

Step 3: Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[7][8] These companies can provide for the incineration of the chemical waste in a facility equipped with an afterburner and scrubber to neutralize harmful emissions.[8][9]

Neutralization:

For dilute aqueous solutions of this compound that do not contain other hazardous materials, such as heavy metals, neutralization may be an option before disposal.[10] However, this should only be performed by trained personnel.

Experimental Protocol for Neutralization:

  • Dilution: If the concentration of the acidic solution is high, it should first be diluted by slowly adding the acid to a large volume of cold water or ice.[10]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic solution while stirring continuously.[10][11]

  • pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper.[10][11] The goal is to reach a neutral pH between 6.0 and 8.0.[10]

  • Disposal of Neutralized Solution: Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[10][12]

Important Considerations:

  • Never dispose of pure or concentrated this compound directly into the sanitary sewer or general trash.

  • Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA).[5][13]

Quantitative Data

Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits for this compound. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration thresholds for this compound.

ParameterValueSource
Recommended Disposal MethodIncineration via a licensed disposal company[7][8][9]
Alternative for Dilute Aqueous SolutionsNeutralization to pH 6.0-8.0[10]
RCRA Hazardous Waste ClassificationTo be determined by the waste generator[5][13]

Disposal Workflow

A Start: this compound Waste B Is the waste pure, concentrated, or mixed with other hazardous materials? A->B C Collect in a labeled hazardous waste container B->C Yes D Is the waste a dilute aqueous solution free of other hazards? B->D No E Contact licensed hazardous waste disposal service for incineration C->E D->C No F Perform neutralization under controlled conditions D->F Yes I End E->I G Monitor pH to ensure it is between 6.0 and 8.0 F->G H Dispose of down the sanitary sewer with copious amounts of water (check local regulations) G->H Yes J Adjust pH with weak base or acid G->J No H->I J->G

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (2,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2,4-Difluorophenoxy)acetic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for structurally similar compounds and general laboratory safety protocols.

This compound is an irritant that may cause allergic skin reactions and serious eye irritation. Proper personal protective equipment (PPE) and handling procedures are essential to ensure personnel safety and prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE for various stages of handling.

Body Part PPE Type Standard Purpose
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended)ASTM F739To prevent skin contact, irritation, and potential allergic reactions.
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shieldANSI Z87.1To protect against splashes and solid particulates causing serious eye irritation.
Body Laboratory coat or chemical-resistant apron/suitTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with appropriate cartridges may be necessary for high-dust conditions or inadequate ventilation.NIOSH or EN 143/149To prevent inhalation of dust or aerosols that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure risk.

  • Preparation :

    • Ensure a calibrated analytical balance, weighing paper, and necessary glassware are clean and readily accessible within a certified chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are unobstructed and functional.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • Perform all manipulations of solid this compound within a chemical fume hood to control dust.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Carefully transfer the desired amount of the compound.

  • Dissolution :

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Post-Handling :

    • Decontaminate all surfaces and equipment used during the procedure.

    • Remove PPE in the correct order to prevent cross-contamination, disposing of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound must be considered hazardous.

  • Solid Waste : Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a clearly labeled, sealed container.

  • Liquid Waste : Collect solutions containing this compound in a compatible, labeled hazardous waste container.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Proceed when ready handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces handling_dissolve->cleanup_decon After experiment cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_spill Spill Containment emergency_exposure First Aid for Exposure

Handling workflow for this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.